molecular formula C13H10BrFO B1301884 3-(2-Fluorophenoxy)benzyl Bromide CAS No. 242812-04-0

3-(2-Fluorophenoxy)benzyl Bromide

Cat. No.: B1301884
CAS No.: 242812-04-0
M. Wt: 281.12 g/mol
InChI Key: FWAHWPGVFDHNCH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)benzyl Bromide is a versatile chemical building block primarily employed in organic synthesis and medicinal chemistry research. Its key functional group, the benzyl bromide, is a reactive handle for further chemical transformation, making it a valuable intermediate for constructing more complex molecules. This compound serves as a critical precursor in nucleophilic substitution reactions. Recent methodological research demonstrates the use of similar α-carbonyl benzyl bromides in nucleophilic fluorination reactions using reagents like Et3N·3HF and AgF to generate alkyl fluorides, which are important motifs in agrochemical and pharmaceutical development . Furthermore, this compound and its structural analogs are utilized in the synthesis of novel heterocyclic systems with potential biological activity. For instance, substituted benzyl bromides are key intermediates in constructing oxetanyl-quinoline derivatives, which have shown significant in vitro antimicrobial and antimycobacterial activity against strains like Mycobacterium tuberculosis H37Rv, highlighting their value in early-stage drug discovery programs for combating antibiotic resistance . Its application extends to serving as a key scaffold in the development of new therapeutic agents, positioning it as a valuable reagent for researchers in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-(2-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10BrFO/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAHWPGVFDHNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372076
Record name 3-(2-Fluorophenoxy)benzyl Bromide
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Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242812-04-0
Record name 3-(2-Fluorophenoxy)benzyl Bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Fluorophenoxy)benzyl Bromide
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Fluorophenoxy)benzyl Bromide: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – As a cornerstone intermediate in the synthesis of complex organic molecules, 3-(2-Fluorophenoxy)benzyl Bromide (CAS No. 242812-04-0) has emerged as a molecule of significant interest to researchers in pharmaceuticals, agrochemicals, and material science. This in-depth technical guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and diverse applications, offering valuable insights for scientists and drug development professionals.

Introduction: A Versatile Building Block

This compound is a diaryl ether derivative featuring a reactive benzyl bromide moiety.[1] This unique combination of a flexible ether linkage, a fluorinated aromatic ring, and a versatile electrophilic center makes it an invaluable building block for creating intricate molecular architectures.[1] The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of derivative compounds, properties that are highly desirable in the development of new therapeutic agents.[1] Consequently, this compound serves as a critical intermediate in the synthesis of a range of biologically active molecules.[1][2]

Physicochemical Properties

A clear, colorless to orange or green liquid, this compound possesses a unique set of physical and chemical properties that are crucial for its handling and application in synthesis.[1]

PropertyValueReference
CAS Number 242812-04-0[1]
Molecular Formula C₁₃H₁₀BrFO[1]
Molecular Weight 281.12 g/mol [1]
Appearance Colorless to orange to green clear liquid[1]
Density 1.46 g/cm³[1]
Purity ≥ 97% (GC)[1]
Storage Conditions 2 - 8 °C[1]

Synthetic Pathways: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process that involves the formation of the diaryl ether linkage followed by the introduction of the benzyl bromide functionality.

Step 1: Diaryl Ether Formation via Ullmann Condensation

The core diaryl ether structure is most commonly synthesized via an Ullmann-type condensation reaction. This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[3] For the synthesis of the precursor to our target molecule, 3-(2-fluorophenoxy)toluene, this would involve the reaction of 2-fluorophenol with 3-bromotoluene.

The choice of copper catalyst, ligand, base, and solvent is critical for the success of the Ullmann condensation. Modern protocols often utilize soluble copper(I) salts and ligands such as N,N-dimethylglycine to facilitate the reaction under milder conditions than the traditionally harsh temperatures.[4]

Experimental Protocol: Synthesis of 3-(2-fluorophenoxy)toluene (Precursor)

This protocol is adapted from a similar synthesis of 4-fluoro-3-phenoxy-toluene and represents a plausible method.[5]

Materials:

  • 3-bromo-4-fluoro-toluene (1 mol)

  • Sodium phenolate (1.1 mol)

  • Copper(I) oxide (50 g)

  • Isoquinoline (250 ml)

  • Magnesium carbonate (84.3 g)

  • Cyclohexane

  • Hydrochloric acid (dilute)

  • Water

  • Sodium sulfate

Procedure:

  • To a suspension of 3-bromo-4-fluoro-toluene and copper(I) oxide in isoquinoline at 110°C, add a mixture of magnesium carbonate and sodium phenolate.[3]

  • Increase the reaction temperature to 160°C and stir the mixture for 15 hours.[3]

  • After cooling, filter the reaction mixture.

  • Take up the filtrate in cyclohexane and wash sequentially with dilute hydrochloric acid and water.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by distillation to obtain 4-fluoro-3-phenoxy-toluene.[3]

Step 2: Benzylic Bromination

The second step involves the selective bromination of the benzylic methyl group of the 3-(2-fluorophenoxy)toluene precursor. This is a radical substitution reaction, and N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often in the presence of a radical initiator such as AIBN or light.[6] The reaction proceeds via a resonance-stabilized benzylic radical, leading to high regioselectivity for the benzylic position.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol for benzylic bromination with NBS.[7]

Materials:

  • 3-(2-fluorophenoxy)toluene

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., AIBN or a household compact fluorescent lamp)

  • Acetonitrile (or another suitable solvent like carbon tetrachloride)

Procedure:

  • Dissolve 3-(2-fluorophenoxy)toluene in acetonitrile in a reaction vessel equipped with a reflux condenser and a light source (if using photochemical initiation).

  • Add N-bromosuccinimide to the solution.

  • Initiate the reaction by heating to reflux in the presence of AIBN or by irradiating with a suitable lamp.[7]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the benzyl bromide functional group. As a benzylic halide, it is a potent electrophile and readily participates in nucleophilic substitution reactions (both SN1 and SN2 pathways are possible). This reactivity allows for the facile introduction of the 3-(2-fluorophenoxy)benzyl moiety into a wide range of molecules.

The fluorine atom on the phenoxy ring exerts a subtle yet significant electronic influence on the molecule. Its electron-withdrawing nature can affect the reactivity of the aromatic rings and the overall properties of the final products, such as their binding affinity to biological targets.[1]

G cluster_synthesis Synthetic Pathway cluster_reactivity Key Reactivity 3-bromotoluene 3-bromotoluene Precursor 3-(2-fluorophenoxy)toluene 3-bromotoluene->Precursor 2-fluorophenol 2-fluorophenol 2-fluorophenol->Precursor Ullmann Condensation (Cu catalyst) Target This compound Precursor->Target Benzylic Bromination (NBS) Product Substituted Product Target->Product Nucleophile Nucleophile Nucleophile->Product Nucleophilic Substitution

Caption: Synthetic and reactivity overview of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic Protons: A complex multiplet pattern is expected in the range of δ 6.8-7.5 ppm.

  • Benzylic Protons (-CH₂Br): A characteristic singlet is anticipated around δ 4.5 ppm.[8]

¹³C NMR:

  • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm).

  • Benzylic Carbon (-CH₂Br): A signal is predicted in the range of δ 30-35 ppm.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (281/283 m/z due to bromine isotopes) would be expected.

  • Major Fragment: The base peak is likely to be at m/z 201, corresponding to the loss of the bromine atom to form the stable 3-(2-fluorophenoxy)benzyl cation.[9]

Infrared (IR) Spectroscopy:

  • Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.

  • C-O-C (ether) stretch: A strong absorption should be present in the region of 1250-1000 cm⁻¹.

  • C-Br stretch: A peak in the fingerprint region, typically between 690-515 cm⁻¹, is characteristic of a C-Br bond.[10]

Applications in Research and Development

This compound is a valuable intermediate in several key areas of chemical research and development:

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways.[1][2] The "(fluorobenzyloxy)benzyl" moiety is found in several neurologically active drugs. For example, the related compound 3-fluorobenzyl bromide is a key intermediate in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease.[6][11] This suggests that this compound could be utilized in the synthesis of novel drug candidates with similar structural motifs.

  • Agrochemical Development: This compound serves as an intermediate in the production of advanced pesticides and herbicides.[1]

  • Material Science: It is used in the formulation of specialized polymers and coatings to enhance their durability and environmental resistance.[1][12]

  • Fluorescent Probes: The molecule can be chemically modified to create fluorescent probes for use in cellular imaging applications.[1][12]

Caption: Key application areas of this compound.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound. It is classified as a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place away from sources of ignition.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with broad applicability in the synthesis of complex organic molecules. Its unique structural features, including the reactive benzyl bromide group and the fluorine-substituted phenoxy moiety, make it a sought-after building block in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers looking to leverage its potential in the development of novel compounds and materials.

References

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  • Google Patents.
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Sources

3-(2-Fluorophenoxy)benzyl Bromide physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(2-Fluorophenoxy)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 242812-04-0) is a versatile organic compound that serves as a critical intermediate in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2][3][4] Its molecular architecture, featuring a reactive benzyl bromide moiety appended to a fluorophenoxy backbone, makes it a valuable building block for constructing complex molecular frameworks.[2] In pharmaceutical development, this compound is utilized as a key intermediate for synthesizing biologically active molecules aimed at specific enzymes or receptors.[1][2][4] The presence of a fluorine atom can enhance the lipophilicity and, consequently, the bioavailability of drug candidates.[2] Beyond pharmaceuticals, it is employed in the creation of advanced polymers, agrochemicals, and even fluorescent probes for cellular imaging.[1][2][4] This guide provides a comprehensive overview of its physical properties, chemical reactivity, and the experimental methodologies required for its characterization.

Physicochemical Properties

The physical properties of a compound are fundamental to its handling, storage, and application in synthetic chemistry. While specific experimental data for some properties of this compound are not widely published, the known attributes and expected values based on similar structures are summarized below.

PropertyValue / DescriptionSource(s)
CAS Number 242812-04-0[1][5]
Molecular Formula C₁₃H₁₀BrFO[1][2]
Molecular Weight 281.12 g/mol [1][2]
Appearance Colorless to orange to green clear liquid[1]
Density 1.46 g/mL[1][2]
Purity Typically ≥ 97% (by GC)[1]
Boiling Point Data not available. For comparison, the isomeric 3-(4-Fluorophenoxy)benzyl bromide has a boiling point of 160 °C at 2 mmHg.N/A
Melting Point Not applicable (liquid at room temperature).[1]
Solubility Expected to be soluble in common organic solvents like acetone, ethanol, and dichloromethane. Sparingly soluble in water.[6]
Refractive Index Data not available.N/A
Storage Store at 2 - 8 °C under an inert atmosphere.[1][2][1][2]
Synonyms 3'-Bromomethyl-2-fluorodiphenyl ether[1]

Chemical Structure and Reactivity

The reactivity of this compound is governed by the interplay of its three key components: the benzyl bromide group, the ether linkage, and the fluorinated aromatic ring.

The benzyl bromide moiety is the primary site of reactivity. The C-Br bond at the benzylic position is susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms). The stability of the resulting benzylic carbocation (in Sₙ1) or the transition state (in Sₙ2) is enhanced by resonance with the adjacent benzene ring, making benzyl bromides highly effective alkylating agents.[1][7]

The 2-fluorophenoxy group modulates this reactivity through electronic effects. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring system.[8][9] However, fluorine also possesses lone pairs of electrons that can be donated into the π-system via a resonance effect (+M or +R).[9][10] This dual nature influences the overall reactivity and regioselectivity of further reactions on the aromatic rings.[8][9][11]

Diagram: Electronic Effects on the Benzyl Bromide Moiety

Caption: Relationship between structure and reactivity.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound verification and process optimization. The following are standard, self-validating protocols for key liquid properties.

Determination of Boiling Point (Capillary Method)

This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12][13][14][15][16]

Methodology:

  • Sample Preparation: Fill a small test tube to a depth of 2-3 cm with this compound.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube). Heat the bath gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Cooling & Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12][16]

Diagram: Boiling Point Determination Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_result Result A Fill test tube with sample B Insert inverted capillary tube A->B C Attach assembly to thermometer B->C D Immerse in heating bath C->D E Heat gently until steady bubbles emerge D->E F Remove heat and allow to cool E->F G Record temperature when liquid enters capillary F->G H Observed Boiling Point G->H

Caption: Workflow for boiling point determination.

Determination of Density (Volumetric Method)

Density is the mass per unit volume of a substance.[17][18][19][20][21]

Methodology:

  • Tare Balance: Place a clean, dry volumetric flask (e.g., 10 mL) on an analytical balance and tare it to zero.[17]

  • Record Mass of Flask: Record the mass of the empty flask.

  • Add Sample: Carefully add the liquid sample to the flask, filling it precisely to the calibration mark. Use a pipette for the final additions to ensure the meniscus is at the mark.[17]

  • Record Mass of Flask + Sample: Weigh the flask containing the sample and record the combined mass.

  • Calculation:

    • Mass of liquid = (Mass of flask + liquid) - (Mass of empty flask).

    • Density = Mass of liquid / Volume of flask.

  • Validation: Repeat the measurement three times and calculate the average to ensure precision.[20]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property.[22][23][24][25]

Methodology:

  • Calibration: Calibrate the Abbe refractometer using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[22][25]

  • Sample Application: Open the prism assembly of the refractometer. Place 1-2 drops of this compound onto the surface of the measuring prism.[24]

  • Measurement: Close the prisms. Turn on the light source and look through the eyepiece. Adjust the knob to bring the light-dark boundary into sharp focus and align it with the center of the crosshairs.[22]

  • Reading: Read the refractive index value directly from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

Diagram: Refractive Index Measurement Logic

G A Start: Calibrate Refractometer B Apply 1-2 drops of sample to prism A->B C Close prisms and illuminate B->C D Adjust for sharp light/dark boundary C->D E Align boundary with crosshairs D->E F Read refractive index and temperature E->F G End: Clean prisms F->G

Caption: Logical flow for using an Abbe refractometer.

Synthesis Overview: Benzylic Bromination

This compound is typically synthesized from its corresponding toluene precursor, 3-(2-fluorophenoxy)toluene. A common laboratory-scale method is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[26][27]

General Protocol:

  • Dissolve 3-(2-fluorophenoxy)toluene in a non-polar solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator.

  • Heat the mixture to reflux under illumination (e.g., a sunlamp) to initiate the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude product.

  • Purify the product, typically by vacuum distillation or column chromatography.

Safety and Handling

Like other benzyl bromides, this compound is expected to be a lachrymator and an irritant.[28][29][30] It is corrosive and can cause burns to the skin and eyes.[28]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[28]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[28]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) away from moisture and strong oxidizing agents.[1][2]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in drug discovery and materials science. Its utility stems from the high reactivity of the benzyl bromide group, which is electronically modulated by the fluorophenoxy substituent. A thorough understanding of its physical properties, guided by the robust experimental protocols detailed herein, is essential for its effective and safe utilization in research and development.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. Retrieved from BenchChem resources.[7]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link][12]

  • Lack of Enhanced Reactivity of α-Nucleophiles in the Sₙ2 Reactions of Benzyl Bromides. (n.d.). Retrieved from academic publication archives.[6]

  • Determination of Boiling Points. (n.d.). Retrieved from educational chemistry resources.[13]

  • JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link][17]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link][22]

  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link][18]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [14]

  • Determination of Boiling Points. (n.d.). Retrieved from educational chemistry resources.[15]

  • Journal of the Chemical Society D: Chemical Communications. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Retrieved from RSC Publishing.[31]

  • Scribd. (n.d.). Measurement of The Refractive Index by Abbe Refractometer. Retrieved from [Link][23]

  • WJEC. (n.d.). Determination of the density of liquids and solids. Retrieved from WJEC educational resources.[19]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link][16]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link][20]

  • Scribd. (n.d.). Experiment No. 1 Density of Liquid. Retrieved from [Link][21]

  • Soo Contemporary. (n.d.). This compound. Retrieved from [Link][2][3]

  • Lab 2: Refractive Index and Snell's Law. (n.d.). Retrieved from university lab manuals.

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link][26]

  • Experiment 1: To find refractive index of the given liquid samples. (n.d.). Retrieved from educational lab manuals.[24]

  • FDER | UNR. (n.d.). This compound. Retrieved from [Link][4]

  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link][25]

  • Scribd. (n.d.). Electronic Effects Functional Groups. Retrieved from [Link][10]

  • PubChem. (n.d.). 3-(4-Fluorophenoxy)benzyl Bromide. Retrieved from [Link][28]

  • PubMed Central (PMC). (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link][9]

  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link][11]

  • PrepChem.com. (n.d.). Synthesis of benzyl bromide. Retrieved from [Link][27]

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Sources

3-(2-Fluorophenoxy)benzyl Bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Fluorophenoxy)benzyl Bromide: Properties, Synthesis, and Applications

Abstract

This compound is a specialized chemical intermediate of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its unique molecular architecture, featuring a reactive bromomethyl group and a fluorinated phenoxy moiety, makes it a versatile building block for constructing complex organic molecules. The presence of the fluorine atom is particularly strategic, as it can enhance critical properties of the final compound, such as lipophilicity and metabolic stability, which are paramount in drug design.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a representative synthetic protocol, standard characterization techniques, and its key applications, with a focus on its utility for researchers in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 3'-Bromomethyl-2-fluorodiphenyl ether, is an aromatic compound distinguished by three key structural features: a central benzene ring substituted at the 1 and 3 positions, a reactive bromomethyl (-CH₂Br) group, and a 2-fluorophenoxy ether linkage.[1][2] The bromomethyl group serves as a potent electrophilic site, enabling facile reactions with a wide range of nucleophiles, while the 2-fluorophenoxy group modulates the molecule's steric and electronic properties.

The essential quantitative data for this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀BrFO[1]
Molecular Weight 281.12 g/mol [1]
CAS Number 242812-04-0[1][2][3]
Appearance Colorless to orange to green clear liquid[1][2]
Density 1.46 g/cm³[1]
Purity Typically ≥ 97% (by GC)[1]
Storage Conditions 2 - 8 °C, protected from light and moisture[1]

The Strategic Importance in Medicinal Chemistry

The selection of a synthetic building block is a critical decision in any multi-step synthesis. This compound is frequently chosen for specific strategic advantages conferred by its functional groups.

  • The Bromomethyl Group as a Reactive Handle : The C-Br bond in the benzylic position is inherently labile, making it an excellent leaving group in nucleophilic substitution reactions (Sₙ2). This allows for the efficient and predictable covalent attachment of the 3-(2-fluorophenoxy)benzyl moiety to alcohols, phenols, amines, thiols, and other nucleophilic species. This reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

  • The Fluorophenoxy Moiety for Pharmacokinetic Modulation : The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2-fluoro substituent on the phenoxy ring enhances the lipophilicity of the molecule, which can significantly improve its ability to cross biological membranes and enhance bioavailability.[1] Furthermore, the strong C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Synthesis, Purification, and Characterization

While multiple synthetic routes may exist, a common and reliable method for preparing benzyl bromides is through the free-radical bromination of the corresponding toluene precursor.

Synthetic Pathway Overview

The synthesis proceeds via a free-radical chain reaction, initiated by a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) serves as the bromine source, allowing for a controlled bromination at the benzylic position.

Synthesis Precursor 3-(2-Fluorophenoxy)toluene Intermediate Benzylic Radical Intermediate Precursor->Intermediate NBS, AIBN CCl₄, Reflux Product This compound Intermediate->Product Propagation

Caption: General synthetic scheme for the preparation of this compound.

Representative Synthetic Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

  • Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-fluorophenoxy)toluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).

  • Solvent Addition : Add a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to the flask under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent side reactions.

  • Reaction Execution : Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction is typically monitored by TLC or GC to track the consumption of the starting material. The reaction mixture will turn from colorless to yellow-orange.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in the nonpolar solvent, will precipitate and can be removed by filtration.

  • Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification : The resulting crude oil is typically purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound as a clear liquid.[4]

Purity Assessment and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Signals corresponding to aromatic protons (multiplets in the range of ~6.8-7.5 ppm) and a characteristic singlet for the benzylic methylene protons (-CH₂Br) around 4.5 ppm.
¹³C NMR Resonances for all 13 unique carbon atoms, including the benzylic carbon (~30-35 ppm) and aromatic carbons, with C-F coupling visible for the fluorinated ring.
¹⁹F NMR A single resonance for the fluorine atom, with coupling to adjacent aromatic protons.
Mass Spec (MS) The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 280 and 282.
GC-MS A single major peak in the gas chromatogram with a corresponding mass spectrum confirming the molecular weight and fragmentation pattern.

Key Applications and Experimental Workflows

The primary utility of this compound is as a versatile electrophile for introducing the 3-(2-fluorophenoxy)benzyl group into various molecular scaffolds.[1][5]

Application in Organic Synthesis: Sₙ2 Alkylation

This compound is a cornerstone for researchers creating complex molecules.[1] A common application is the O-alkylation of a phenol or the N-alkylation of an amine.

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Alkylation Reaction cluster_workup 3. Product Isolation A Dissolve Nucleophile (e.g., Phenol, Amine) in suitable solvent (e.g., DMF, Acetone) B Add Base (e.g., K₂CO₃, Et₃N) to deprotonate nucleophile A->B C Add this compound dropwise at room temperature B->C D Stir reaction mixture (2-24h, monitor by TLC) C->D E Quench reaction with water D->E F Extract product with an organic solvent (e.g., Ethyl Acetate) E->F G Purify via column chromatography F->G

Caption: A typical experimental workflow for an Sₙ2 alkylation reaction.

Roles in Drug Discovery and Biochemical Research
  • Pharmaceutical Development : This intermediate is crucial in synthesizing novel therapeutic agents. Its structure is incorporated into molecules designed to target specific biological pathways, such as enzyme inhibitors or receptor modulators.[1][6]

  • Biochemical Probes : Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions.[6] It can also be modified to create fluorescent probes for cellular imaging applications, aiding in the visualization of biological processes.[1][6]

  • Material Science : Beyond life sciences, it is used in the formulation of advanced polymers and coatings to enhance properties like durability and environmental resistance.[1][6]

Safety, Handling, and Storage

Like most benzyl bromides, this compound is a lachrymator and is corrosive. All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be stored in a tightly sealed container at the recommended temperature of 2-8°C, away from incompatible materials such as strong bases and oxidizing agents.[1]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its dual functionality. The reactive bromomethyl group provides a reliable anchor point for synthetic elaboration, while the fluorophenoxy moiety offers a proven method for enhancing the pharmacokinetic profile of the target molecule. For researchers and scientists in drug development and advanced material science, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in creating novel and effective chemical entities.

References

  • This compound - Chem-Impex. (URL: [Link])

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  • 3-(4-Fluorophenoxy)benzyl Bromide | C13H10BrFO | CID 2737456 - PubChem. (URL: [Link])

  • The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis - LinkedIn. (URL: [Link])

  • 3-(4-fluorophenoxy)benzyl bromide (C13H10BrFO) - PubChemLite. (URL: [Link])

  • Synthesis of benzyl bromide - PrepChem.com. (URL: [Link])

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PubMed Central. (URL: [Link])

  • Benzyl bromide - Wikipedia. (URL: [Link])

  • 3-(Trifluoromethoxy)benzyl bromide - NIST WebBook. (URL: [Link])

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Sources

Spectroscopic Unveiling of 3-(2-Fluorophenoxy)benzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenoxy)benzyl bromide is a versatile building block in medicinal chemistry and organic synthesis, prized for its unique combination of a reactive benzylic bromide and a fluorinated phenoxy moiety.[1] This structure is instrumental in the synthesis of novel pharmaceutical candidates and agrochemicals, where the fluorine atom can enhance metabolic stability and bioavailability.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Chemical Structure and Key Features

Molecular Formula: C₁₃H₁₀BrFO[1]

Molecular Weight: 281.12 g/mol [1]

CAS Number: 242812-04-0[1]

The molecule consists of a benzyl bromide core substituted at the 3-position with a 2-fluorophenoxy group. This arrangement dictates a complex and informative spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.00m8HAromatic Protons
~4.50s2H-CH₂Br

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is anticipated to be complex due to the presence of two substituted benzene rings and the influence of both the fluorine and the ether linkage. The protons on the benzyl ring and the fluorophenoxy ring will exhibit distinct chemical shifts and coupling patterns. The benzylic protons (-CH₂Br) are expected to appear as a sharp singlet around 4.50 ppm. This downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom. The integration of this signal will definitively correspond to two protons.

Trustworthiness: Self-Validating Protocol for ¹H NMR Acquisition

A robust ¹H NMR analysis hinges on proper sample preparation and instrument parameterization.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for many organic compounds and its single, well-characterized residual peak at 7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve in CDCl₃ Add TMS Add TMS Standard Dissolve Sample->Add TMS Spectrometer 500 MHz NMR Add TMS->Spectrometer Set Parameters Set Acquisition Parameters Spectrometer->Set Parameters FT Fourier Transform Set Parameters->FT Correction Phase & Baseline Correction FT->Correction Analysis Spectral Analysis Correction->Analysis

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150 - 115Aromatic Carbons
~33-CH₂Br

Expertise & Experience: Deciphering the ¹³C NMR Spectrum

The ¹³C NMR spectrum will display a number of signals in the aromatic region (115-150 ppm), corresponding to the 12 unique carbon atoms of the two benzene rings. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which can be a key diagnostic feature. The benzylic carbon (-CH₂Br) is expected to have a chemical shift of around 33 ppm, influenced by the attached bromine.

Trustworthiness: Self-Validating Protocol for ¹³C NMR Acquisition

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 125 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1450Medium-StrongAromatic C=C Stretch
1250-1200StrongAryl-O-C Stretch (Asymmetric)
1100-1000StrongAryl-O-C Stretch (Symmetric)
1250-1150MediumC-H Wag (-CH₂Br)[2]
690-515Medium-StrongC-Br Stretch[2]

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound will be characterized by several key absorptions. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. A strong, prominent band corresponding to the asymmetric aryl-O-C (ether) stretching is expected around 1250-1200 cm⁻¹. The C-Br stretching vibration will be found in the fingerprint region, typically between 690 and 515 cm⁻¹.[2]

Trustworthiness: Self-Validating Protocol for IR Acquisition (Neat Liquid)

As this compound is a liquid at room temperature, a neat sample can be analyzed directly.

Experimental Protocol:

  • Sample Preparation: Place a single drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).[3][4]

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the spectrum.

  • Data Analysis: The resulting spectrum will show the absorption bands of the sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Prepare Plates Clean Salt Plates Apply Sample Apply Neat Liquid Prepare Plates->Apply Sample Background Acquire Background Apply Sample->Background Sample Scan Acquire Sample Spectrum Background->Sample Scan

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[5][6]

Predicted Mass Spectrum (Electron Ionization)

m/zInterpretation
280/282Molecular Ion (M⁺) peak (due to ⁷⁹Br and ⁸¹Br isotopes)
201[M - Br]⁺
185[M - CH₂Br]⁺
91[C₇H₇]⁺ (Tropylium ion)

Expertise & Experience: Understanding the Fragmentation

In an EI mass spectrometer, high-energy electrons bombard the molecule, causing it to ionize and fragment. The molecular ion peak (M⁺) for this compound is expected at m/z 280 and 282, with roughly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A common and significant fragmentation pathway for benzyl bromides is the loss of the bromine radical, which would result in a prominent peak at m/z 201. Another likely fragmentation is the cleavage of the C-C bond between the benzyl group and the phenoxy moiety, leading to various fragment ions. The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of benzyl-containing compounds.[7]

Trustworthiness: Self-Validating Protocol for EI-MS Acquisition

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then ionized in the source using a beam of 70 eV electrons.[6][8] This standard energy allows for reproducible fragmentation patterns that can be compared to spectral libraries.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Analysis & Detection Introduce Sample Introduce Sample (GC/Probe) Vaporize Vaporize Introduce Sample->Vaporize EI Electron Ionization (70 eV) Vaporize->EI Mass Analyzer Mass Analyzer (e.g., Quadrupole) EI->Mass Analyzer Detector Detector Mass Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. This guide has outlined the expected data and the robust experimental protocols necessary for their acquisition and interpretation. By understanding these spectroscopic signatures, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors, ensuring the integrity and purity of their target molecules.

References

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

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  • ResearchGate. How to prepare IR samples?. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • T3DB. (2009). Benzyl bromide (T3D1776). [Link]

  • Chegg.com. (2015). Predict the 1H-NMR spectrum of both your benzyl. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Wishart, D. S., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Chem-Impex. This compound. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • The Royal Society of Chemistry. Supplementary Information for:. [Link]

  • ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • NIST WebBook. 3-(Trifluoromethoxy)benzyl bromide. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

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An In-depth Technical Guide to the Solubility of 3-(2-Fluorophenoxy)benzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chemical Identity and Properties of 3-(2-Fluorophenoxy)benzyl Bromide

This compound is a versatile organic compound with the chemical formula C₁₃H₁₀BrFO.[1] It is characterized by a benzyl bromide core substituted with a 2-fluorophenoxy group at the 3-position. This compound typically appears as a colorless to orange or green clear liquid.[1] The presence of the polar C-F and C-O bonds, the phenyl rings, and the reactive benzylic bromide group imparts a unique combination of polarity and reactivity to the molecule. Understanding its solubility is crucial for its effective use in various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₀BrFO[1]
Molecular Weight 281.12 g/mol [1]
Appearance Colorless to orange to green clear liquid[1]
CAS Number 242812-04-0[1]
Significance in Research and Drug Development

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive benzyl bromide moiety, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 3-(2-fluorophenoxy)benzyl group into a target molecule. This structural motif is of interest in medicinal chemistry as the fluorine atom and the ether linkage can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability.[2]

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][3][4] Its applications include:

  • Pharmaceutical Development: As a key intermediate in the synthesis of drugs targeting specific biological pathways.[1][3][4]

  • Organic Synthesis: Employed in the creation of complex molecular architectures.[1][3]

  • Material Science: Used in the formulation of advanced materials like polymers and coatings.[1][3]

  • Biochemical Research: Utilized in studies of enzyme inhibition and receptor binding.[3][4]

Theoretical Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like".[5][6] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of solubility.

For this compound, its solubility in organic solvents is influenced by:

  • Dipole-Dipole Interactions: The polar C-F, C-O, and C-Br bonds create a molecular dipole, allowing for favorable interactions with polar solvents.

  • Van der Waals Forces: The aromatic rings contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

  • Reactivity: As a reactive benzyl bromide, it may react with certain nucleophilic solvents (e.g., alcohols, water) over time, especially under heating.[7]

Predicted Solubility Profile of this compound

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneSoluble to Very SolubleThe aromatic rings and the overall organic character of the molecule will lead to favorable van der Waals interactions with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), AcetoneVery SolubleThese solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule without the risk of reaction that protic solvents might pose.
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe molecule is expected to be soluble, but the potential for slow reaction with the alcohol to form an ether should be considered, especially at elevated temperatures.
Highly Polar WaterInsolubleThe large, nonpolar aromatic portion of the molecule will dominate, making it hydrophobic and insoluble in water.

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is necessary. Below are protocols for both qualitative and quantitative assessment.

Step-by-Step Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.[5][6]

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula and weighing paper

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[9]

  • Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[9]

  • After each addition, vigorously shake or vortex the test tube for 30 seconds.[6][10]

  • Observe the mixture. If the compound completely dissolves to form a clear solution, it is considered soluble.

  • If some of the compound dissolves but a solid remains, it is partially soluble.

  • If the compound does not appear to dissolve at all, it is insoluble.

  • Record your observations for each solvent tested.

Protocol for Quantitative Solubility Determination using HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the exact solubility of a compound in a solvent.[11][12][13] The "shake-flask" method followed by HPLC analysis is a gold standard.[11]

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Scintillation vials with screw caps

  • Orbital shaker or vortex mixer

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a scintillation vial.

    • Add a known volume of the solvent to the vial.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Sample Filtration:

    • After the incubation period, allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

  • Standard Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

  • HPLC Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered sample solution (you may need to dilute it to fall within the range of your calibration curve).

    • Determine the concentration of the saturated solution from the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

Safety Precautions

This compound and its structural analogs, like benzyl bromide, are lachrymators and can cause skin and eye irritation.[7][8][14][15][16] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][17] Always consult the Safety Data Sheet (SDS) before use.

Solvent Selection for Specific Applications

The choice of solvent is critical for the success of a chemical reaction or purification process.

Choosing a Solvent for Chemical Reactions

For reactions involving this compound, such as nucleophilic substitutions, polar aprotic solvents are generally preferred.

  • Recommended: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF). These solvents will dissolve the reactants and are less likely to react with the electrophilic benzyl bromide.

  • Use with Caution: Protic solvents like alcohols can act as nucleophiles and react with the benzyl bromide, leading to unwanted side products.

Solvent Considerations for Purification

Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[18][19][20] A trial-and-error approach, often using a binary solvent system (a "soluble" solvent and an "insoluble" solvent), is common to find the optimal conditions.[20] Chromatography: For column chromatography, a solvent system that provides good separation of the desired product from impurities on a TLC plate is chosen. Typically, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used.[21]

Conclusion

This compound is a valuable reagent in organic synthesis with a predictable solubility profile. It is expected to be highly soluble in a range of common polar aprotic and nonpolar organic solvents, and less soluble in highly polar protic solvents like water. For applications requiring precise solubility data, experimental determination through qualitative and quantitative methods is recommended. Careful solvent selection, based on the principles outlined in this guide, is crucial for optimizing reaction conditions, purification procedures, and overall research outcomes.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (HPLC) qual_start Start: Weigh ~25mg of Compound add_solvent Add 0.75 mL Solvent in Portions qual_start->add_solvent shake Shake/Vortex for 30s add_solvent->shake observe Observe for Dissolution shake->observe qual_end End: Classify as Soluble, Partially Soluble, or Insoluble observe->qual_end quant_start Start: Prepare Saturated Solution (Excess Solute + Solvent) equilibrate Equilibrate for 24-48h with Shaking quant_start->equilibrate filter Filter Supernatant (0.45 µm) equilibrate->filter hplc_analysis Analyze Standards and Sample by HPLC filter->hplc_analysis prepare_standards Prepare Calibration Standards prepare_standards->hplc_analysis calculate Calculate Concentration from Calibration Curve hplc_analysis->calculate quant_end End: Determine Quantitative Solubility calculate->quant_end start_point Determine Solubility of this compound start_point->qual_start For a quick estimate start_point->quant_start For precise data

Caption: Workflow for qualitative and quantitative solubility determination.

Logical Flow for Solvent Selection

G start Start: Select a Solvent for an Application is_reaction Is the application a chemical reaction? start->is_reaction is_purification Is the application a purification? is_reaction->is_purification No reaction_solvent Choose a Polar Aprotic Solvent (e.g., THF, DCM, MeCN) is_reaction->reaction_solvent Yes is_crystallization Is the purification method crystallization? is_purification->is_crystallization Yes check_reactivity Does the solvent react with the starting material or reagents? reaction_solvent->check_reactivity reaction_end End: Solvent is suitable for reaction check_reactivity->reaction_end No reaction_reselect Reselect a different solvent check_reactivity->reaction_reselect Yes reaction_reselect->reaction_solvent is_chromatography Is the purification method chromatography? is_crystallization->is_chromatography No crystallization_solvent Find a solvent where solute is soluble when hot and insoluble when cold is_crystallization->crystallization_solvent Yes chromatography_solvent Develop a solvent system (e.g., Hexane/EtOAc) that provides good separation on TLC is_chromatography->chromatography_solvent Yes crystallization_end End: Solvent is suitable for crystallization crystallization_solvent->crystallization_end chromatography_end End: Solvent system is suitable for chromatography chromatography_solvent->chromatography_end

Caption: Decision-making process for solvent selection.

References

  • Anonymous. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Soo Contemporary. (n.d.). This compound. Retrieved from [Link]

  • Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Anonymous. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Anonymous. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

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3-(2-Fluorophenoxy)benzyl Bromide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenoxy)benzyl Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, valued for its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, which combines a reactive benzyl bromide moiety with a fluorinated phenoxy group, offers a unique handle for molecular elaboration. The fluorine atom, in particular, can enhance metabolic stability and binding affinity, making it a desirable feature in modern drug design.[1] This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, grounded in established chemical principles and detailed analytical validation.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The design of a synthetic route to this compound requires careful consideration of bond disconnections to identify readily available starting materials. The two key functionalities are the ether linkage and the benzyl bromide. This leads to two primary retrosynthetic pathways, primarily differing in the sequence of the ether formation and bromination steps.

Route A involves the formation of the diaryl ether followed by the bromination of a benzylic alcohol. This is often preferred for its clean conversion of the alcohol. Route B also begins with ether formation but is followed by a free-radical bromination of a benzylic methyl group. This route is efficient if the corresponding methyl-substituted precursor is more accessible.

G cluster_A Route A cluster_B Route B TB This compound A1 3-(2-Fluorophenoxy)benzyl Alcohol A1->TB Bromination (e.g., PBr3) A2 3-Hydroxybenzyl Alcohol A2->A1 A3 2-Fluorophenol A3->A1 Williamson Ether Synthesis B1 3-(2-Fluorophenoxy)toluene B1->TB Radical Bromination (NBS) B2 3-Methylphenol (m-Cresol) B2->B1 B3 1-Fluoro-2-iodobenzene B3->B1 Ullmann Condensation or Buchwald-Hartwig Coupling

Caption: Retrosynthetic pathways for this compound.

For the purpose of this guide, we will focus on a robust and widely applicable two-step synthesis analogous to Route A, starting from 3-hydroxybenzyl alcohol and 2-fluorophenol. This pathway involves two classic and well-understood organic transformations: the Williamson ether synthesis and the conversion of a benzyl alcohol to a benzyl bromide.

Detailed Synthesis Protocols

Step 1: Williamson Ether Synthesis of 3-(2-Fluorophenoxy)benzyl Alcohol

This reaction forms the core ether linkage through a nucleophilic substitution (SN2) mechanism.[3][4] The phenoxide, generated by deprotonating 2-fluorophenol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of an activated benzyl species. In this variation, we adapt the principle by first forming the phenoxide and reacting it with 3-hydroxybenzyl bromide (which would be formed in situ or used directly). A more common and practical approach, however, is to react 2-fluorophenol with 3-hydroxybenzyl alcohol in the presence of reagents that facilitate the ether bond formation. For this guide, we will detail the well-established reaction between 2-fluorophenol and 3-hydroxybenzyl alcohol. A more direct Williamson approach involves reacting the sodium salt of 2-fluorophenol with 3-hydroxybenzyl chloride or bromide.

Reaction: 2-Fluorophenol + 3-Hydroxybenzyl alcohol → 3-(2-Fluorophenoxy)benzyl Alcohol

Causality in Experimental Design:

  • Base (Potassium Carbonate, K₂CO₃): A moderately strong base is required to deprotonate the phenol (pKa ≈ 10) to its more nucleophilic phenoxide form. K₂CO₃ is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing side reactions like elimination, which can be an issue with stronger bases.[5]

  • Solvent (Acetonitrile, CH₃CN): A polar aprotic solvent is ideal for SN2 reactions.[3] It dissolves the ionic intermediates (phenoxide and potassium salts) while not solvating the nucleophile so strongly as to blunt its reactivity.

  • Temperature (Reflux): Heating the reaction provides the necessary activation energy for the substitution to proceed at a practical rate.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq), 3-hydroxybenzyl alcohol (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add acetonitrile (approx. 5-10 mL per gram of 2-fluorophenol) to the flask.

  • Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(2-Fluorophenoxy)benzyl alcohol.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 2: Bromination of 3-(2-Fluorophenoxy)benzyl Alcohol

The conversion of the benzylic alcohol to the corresponding bromide is a crucial activation step. While several reagents can accomplish this, phosphorus tribromide (PBr₃) is highly effective for primary and benzylic alcohols.

Mechanism Rationale: The alcohol's hydroxyl group is a poor leaving group. PBr₃ first acts as a Lewis acid, activating the alcohol by forming a good leaving group (a phosphite ester intermediate). A bromide ion, now a potent nucleophile, then displaces this group via an SN2 reaction.[6]

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as PBr₃ is corrosive and reacts violently with water.

  • Dissolve the purified 3-(2-Fluorophenoxy)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via a syringe. A slight excess is often used to ensure complete conversion.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product is often sufficiently pure for subsequent use, but can be further purified by chromatography if necessary.

Structural Characterization and Validation

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized product. The following workflow provides a self-validating system for characterization.

G start Synthesized Product (Crude) tlc TLC Analysis (Purity Check) start->tlc purify Column Chromatography tlc->purify If impure nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr If pure purify->nmr ms Mass Spectrometry (MS) nmr->ms Structure Confirmed ir IR Spectroscopy ms->ir Molecular Weight Confirmed final Confirmed Structure This compound ir->final Functional Groups Confirmed

Sources

The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to the Applications of 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-(2-Fluorophenoxy)benzyl Bromide emerges as a highly versatile and strategic intermediate, embodying three critical structural motifs: a diaryl ether core, a fluorine substituent, and a reactive benzyl bromide handle. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore its role as a linchpin in the synthesis of complex molecular architectures targeting a spectrum of diseases, from infectious diseases to oncology. This document will serve as a resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and synthetic strategies.

Introduction: Deconstructing a Privileged Scaffold

The therapeutic potential of a synthetic building block is encoded in its structure. This compound is a prime example of a molecule designed for purpose, integrating several features that are highly sought after in medicinal chemistry.

  • The Diaryl Ether Core: The diaryl ether (DE) motif is a well-established "privileged scaffold" in drug discovery.[1][2][3] Its prevalence is attributed to a combination of desirable properties: it possesses a flexible oxygen bridge allowing for optimal positioning of the aryl rings within a biological target, substantial hydrophobicity for cell membrane penetration, and significant metabolic stability.[4][5] This scaffold is a cornerstone of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3]

  • The Strategic Role of Fluorine: The incorporation of fluorine into drug candidates is a powerful strategy to enhance pharmacokinetic and physicochemical properties.[6][7] As the most electronegative element, fluorine can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and increase binding affinity to target proteins through favorable electrostatic interactions.[8][9][10] The ortho-position of the fluorine in this compound can influence the conformation of the diaryl ether linkage, potentially pre-organizing the molecule for optimal target engagement.

  • The Benzyl Bromide Handle: The benzyl bromide group is a highly reactive electrophile, making it an invaluable tool for synthetic chemists.[11][12] It readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of the 3-(2-fluorophenoxy)benzyl moiety to a wide range of nucleophiles, such as amines, phenols, thiols, and carbanions. This reactivity is the key to its utility as a versatile building block for constructing diverse libraries of compounds.[13][14]

The convergence of these three structural elements in a single molecule makes this compound a compelling starting point for drug discovery programs.

Potential Therapeutic Applications: From Hypothesis to Synthesis

Based on the extensive body of literature surrounding its core scaffolds, we can hypothesize several high-potential therapeutic applications for derivatives of this compound.

Novel Antitubercular Agents

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[15] The diaryl ether scaffold has been identified as a promising pharmacophore for antitubercular drugs, with some analogues targeting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[9][11][16]

Notably, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, which bear a striking resemblance to molecules derivable from our title compound, have shown significant activity against Mycobacterium tuberculosis H37Rv.[17] This suggests that this compound is an ideal starting material for creating a new generation of InhA inhibitors or agents with novel antitubercular mechanisms.

The proposed synthetic strategy would involve the reaction of this compound with various heterocyclic amines or phenols to generate a library of compounds for screening.

Hypothetical Target Molecule & Rationale

Target ClassExample TargetRationale for SynthesisStarting Materials
AntitubercularInhA EnzymeThe diaryl ether moiety is a known InhA inhibitor scaffold. The fluorinated benzyl portion can probe interactions in the active site and enhance metabolic stability.This compound, 4-amino-1-methyl-1H-imidazole
Kinase Inhibitors in Oncology

The diaryl ether motif is also a prominent feature in many small-molecule kinase inhibitors used in cancer therapy.[18][19] The flexibility of the ether linkage allows these molecules to adopt the necessary conformation to fit into the ATP-binding pocket of various kinases. The strategic placement of substituents on the aryl rings is key to achieving potency and selectivity.

This compound can be used to synthesize novel kinase inhibitors by coupling it with various heterocyclic cores known to interact with the hinge region of kinases (e.g., pyrimidines, purines, indazoles). The 2-fluorophenoxy group can be directed towards the solvent-exposed region of the binding pocket, where the fluorine atom can improve solubility and cell permeability.

Logical Workflow for Kinase Inhibitor Development

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A Start: this compound B Select Kinase-Binding Heterocycle (e.g., aminopyrimidine) A->B Rational Design C Synthesize Library via N-Benzylation B->C Synthetic Chemistry D Primary Kinase Panel Screening C->D HTS E Identify Hits (IC50 < 1µM) D->E Data Analysis F SAR Studies & Lead Optimization E->F Medicinal Chemistry G In Vivo Efficacy Studies F->G Pharmacology H ADME/Tox Profiling G->H DMPK I Candidate Nomination H->I Decision

Caption: Workflow for developing kinase inhibitors from the target compound.

Synthetic Strategies & Experimental Protocols

The reactivity of the benzyl bromide moiety allows for a variety of synthetic transformations. Below are detailed, self-validating protocols for the most common and useful reactions involving this compound.

N-Benzylation of Heterocyclic Amines

This is a fundamental reaction for creating a diverse library of compounds for screening. The protocol below is a general procedure that can be adapted for various heterocyclic amines.

Experimental Protocol: N-Benzylation of 4-Amino-1-methyl-1H-imidazole

  • Materials:

    • 4-Amino-1-methyl-1H-imidazole (1.0 eq)

    • This compound (1.05 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-1-methyl-1H-imidazole and anhydrous acetonitrile (approx. 10 mL per mmol of amine).

    • Add anhydrous potassium carbonate to the stirred suspension.

    • Add a solution of this compound in acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic solids.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation:

    • TLC analysis should show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General N-Benzylation Workflow

G reagents Reactants: - Heterocyclic Amine (1 eq) - this compound (1.05 eq) - Base (e.g., K2CO3, 2 eq) - Solvent (e.g., MeCN) reaction Reaction: Stir at 60-70 °C Monitor by TLC reagents->reaction workup Workup: 1. Filter solids 2. Concentrate filtrate 3. EtOAc extraction 4. Wash with H2O, Brine 5. Dry (Na2SO4) & Concentrate reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Final Product: N-benzylated heterocycle purification->product

Caption: Step-by-step workflow for a typical N-benzylation reaction.

O-Benzylation of Phenols (Williamson Ether Synthesis)

This reaction is useful for linking the 3-(2-fluorophenoxy)benzyl moiety to phenolic compounds, which are common in natural products and other biologically active molecules.

Experimental Protocol: O-Benzylation of 4-Methoxyphenol

  • Materials:

    • 4-Methoxyphenol (1.0 eq)

    • This compound (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Distilled Water

    • Brine

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 4-methoxyphenol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of this compound in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

    • Carefully quench the reaction at 0 °C by the slow addition of water.

    • Dilute with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.[7]

  • Causality and Trustworthiness: The use of a strong base like NaH is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide. The reaction is performed under anhydrous conditions as NaH reacts violently with water. The aqueous workup is designed to quench any unreacted NaH and remove the polar DMF solvent.

Synthesis of the Core Scaffold: Ullmann Condensation

While this compound is a starting material, understanding its own synthesis provides a more complete picture for drug development professionals. A common method is a two-step process involving an Ullmann condensation to form the diaryl ether, followed by bromination of the benzylic position.

Experimental Protocol: Ullmann Condensation of 2-Fluorophenol and 3-Hydroxybenzyl alcohol

  • Materials:

    • 3-Hydroxybenzyl alcohol (1.0 eq)

    • 2-Fluoroiodobenzene (1.2 eq)

    • Copper(I) Oxide (Cu₂O) (0.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • In a reaction vessel, combine 3-hydroxybenzyl alcohol, 2-fluoroiodobenzene, Cu₂O, and Cs₂CO₃.

    • Add anhydrous DMF and degas the mixture.

    • Heat the reaction to 100-120 °C under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, dilute with EtOAc, and filter through celite to remove copper salts.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify via column chromatography to yield 3-(2-fluorophenoxy)benzyl alcohol.[8]

The subsequent step would be a free-radical bromination of the benzylic alcohol to yield the final product, this compound.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a carefully designed tool for medicinal chemists. The strategic combination of a privileged diaryl ether scaffold, a bioisosteric fluorine atom, and a reactive synthetic handle provides a powerful platform for the rapid generation of diverse and biologically relevant molecules. The potential applications in developing novel antitubercular agents and kinase inhibitors are particularly compelling and supported by a strong foundation of existing research. As drug discovery continues to demand innovative molecular architectures to combat complex diseases, the utility of such well-conceived building blocks will only continue to grow. This guide serves as a starting point for researchers to harness the potential of this compound in their own drug discovery endeavors.

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An In-depth Technical Guide to 3-(2-Fluorophenoxy)benzyl Bromide: A Cornerstone in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluorophenoxy)benzyl Bromide, a pivotal intermediate in the fields of pharmaceutical and agrochemical research and development. Delving into its history, this document traces the origins of fluorinated organic compounds and the strategic evolution of building blocks like the title compound. Key physicochemical properties, detailed synthetic protocols, and critical safety information are presented. Furthermore, this guide explores the diverse applications of this compound, underscoring its significance in the creation of complex molecular architectures for biologically active compounds.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1][2][3] This has led to a surge in the development and utilization of fluorinated building blocks, which are pre-functionalized synthons that can be readily incorporated into larger, more complex molecules.

This compound (CAS No. 242812-04-0) has emerged as a particularly valuable building block.[4][5] Its structure combines a reactive benzyl bromide moiety, ideal for introducing the benzyl group via nucleophilic substitution, with a 2-fluorophenoxy group. This specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive compounds.

A Historical Perspective: The Rise of Fluorinated Phenoxybenzyl Derivatives

While the specific discovery of this compound is not prominently documented in publicly available literature, its emergence can be understood within the broader context of the development of fluorinated pharmaceuticals and agrochemicals. The first fluorinated drug, fludrocortisone, was discovered in 1954, marking a turning point in medicinal chemistry.[6] This was followed by the synthesis of the anticancer agent 5-fluorouracil in 1957, solidifying the importance of fluorine in drug design.[6]

The development of phenoxybenzyl derivatives, particularly in the field of synthetic pyrethroid insecticides, provided a significant impetus for the exploration of various halogenated analogues. The need to enhance the photostability and insecticidal activity of natural pyrethrins led researchers to synthesize a vast array of derivatives. The introduction of fluorine into the phenoxy ring was a logical step to modulate the electronic properties and metabolic stability of these compounds.

It is highly probable that this compound was first synthesized in an industrial or academic laboratory as a key intermediate for a specific, proprietary drug or agrochemical candidate. The lack of a landmark publication detailing its discovery suggests its initial preparation was likely embedded within the experimental section of a patent or a broader research paper focused on the final, more complex molecule. Its subsequent commercial availability from suppliers like TCI America indicates its utility was recognized and it became a valuable tool for the wider scientific community.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 242812-04-0[4]
Molecular Formula C₁₃H₁₀BrFO[4]
Molecular Weight 281.12 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Synonyms 3'-Bromomethyl-2-fluorodiphenyl ether[7]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. The general synthetic strategy involves the formation of the diaryl ether linkage followed by the introduction of the bromomethyl group.

General Synthetic Pathway

A plausible and commonly employed synthetic route involves two key transformations:

  • Ullmann Condensation: The formation of the 2-fluorophenoxy ether linkage through a copper-catalyzed cross-coupling reaction between 3-hydroxybenzaldehyde and 1-fluoro-2-iodobenzene.

  • Reduction and Bromination: The reduction of the aldehyde group to a benzyl alcohol, followed by bromination to yield the final product.

Synthesis_Pathway C C D D E E F F

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 3-(2-Fluorophenoxy)benzaldehyde

  • To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) and 1-fluoro-2-iodobenzene (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(2-fluorophenoxy)benzaldehyde.

Step 2: Synthesis of 3-(2-Fluorophenoxy)benzyl alcohol

  • Dissolve 3-(2-fluorophenoxy)benzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(2-fluorophenoxy)benzyl alcohol, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve 3-(2-fluorophenoxy)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Applications in Synthesis: A Versatile Reagent

The utility of this compound lies in its ability to readily participate in a variety of chemical transformations, primarily as an electrophile for the introduction of the 3-(2-fluorophenoxy)benzyl moiety.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of a diverse range of pharmaceuticals.[4][8] The 3-(2-fluorophenoxy)benzyl group can be found in molecules targeting various biological pathways. The fluorine atom can enhance lipophilicity, which may improve drug absorption and distribution.[4]

Pharmaceutical_Applications A This compound C Drug Candidate A->C Alkylation B Nucleophilic Substrate (e.g., Amine, Alcohol, Thiol) B->C

Agrochemical Synthesis

In the agrochemical industry, this compound is a valuable precursor for the synthesis of novel pesticides and herbicides.[4] The structural features of this building block can contribute to the efficacy and selectivity of the final active ingredient.

Organic Synthesis and Material Science

Beyond its life sciences applications, this compound is employed in broader organic synthesis to create complex molecules.[4] It is also utilized in material science for the development of advanced materials with enhanced properties.[9]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound stands as a testament to the power of fluorine in molecular design. While its specific origins may be rooted in proprietary research, its widespread availability has made it an indispensable tool for chemists in both academic and industrial settings. Its unique combination of a reactive benzylic bromide and a strategically fluorinated phenoxy group provides a versatile platform for the synthesis of novel and impactful molecules. As the quest for more effective and safer drugs and agrochemicals continues, the importance of well-designed building blocks like this compound is only set to grow.

References

  • The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis . LinkedIn. [Link]

  • This compound . Soo Contemporary. [Link]

  • This compound . FDER | UNR. [Link]

  • Fluorine in drug discovery: Role, design and case studies . The Pharma Journal. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Annual reports in medicinal chemistry, 42, 411-423.
  • Chandra, G., Singh, D. V., Mahato, G. K., & Patel, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(8), 4085-4106.

Sources

theoretical studies on the conformation of 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 3-(2-Fluorophenoxy)benzyl Bromide

Abstract

The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For this compound, a versatile building block in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for predicting its reactivity and designing novel derivatives.[1][2] This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of this compound. We will delve into the rationale behind the selection of computational methods, the systematic exploration of the potential energy surface, and the analysis of the resulting stable conformers. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study of flexible molecules and their structure-activity relationships.

Introduction: The Significance of Conformational Analysis

This compound is a key intermediate in the synthesis of a wide range of organic molecules, from pharmaceuticals to agrochemicals.[1] Its structure, which combines a reactive benzyl bromide moiety with a fluorophenoxy group, makes it a valuable synthon for introducing specific pharmacophores and tuning molecular properties. The fluorine atom, in particular, can modulate lipophilicity and metabolic stability, which are critical parameters in drug design.[1]

The molecule's flexibility, arising from the rotation around the ether linkage and the benzyl C-C bond, results in a complex conformational space. The preferred conformation(s) will influence the molecule's dipole moment, its ability to interact with biological targets, and its reactivity in chemical transformations. A thorough understanding of this conformational landscape is therefore essential for a rational approach to its applications. This guide outlines a robust computational strategy to elucidate the low-energy conformations of this compound and the energetic barriers that separate them.

Computational Methodology: A Self-Validating System

The selection of an appropriate theoretical model is crucial for obtaining reliable results in conformational analysis. Our approach is grounded in Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

The Choice of Functional and Basis Set

For the conformational analysis of organic molecules, the B3LYP functional has been shown to provide reliable geometries and relative energies.[3][4][5] We will pair this with the 6-311+G(d,p) basis set, which includes diffuse functions (+) to accurately describe the lone pairs on the oxygen and halogen atoms, and polarization functions (d,p) to account for the non-spherical nature of the electron density in chemical bonds.[4][6] This combination has been successfully applied to the study of substituted benzenes and other flexible aromatic systems.[3][7]

Conformational Search Strategy

A systematic conformational search will be performed by rotating the key dihedral angles in the molecule. For this compound, the two primary dihedral angles that define the overall shape of the molecule are:

  • τ1 (C-O-C-C): Rotation around the ether linkage.

  • τ2 (O-C-C-C): Rotation of the benzyl group relative to the phenoxy moiety.

A two-dimensional potential energy surface (PES) scan will be carried out by rotating τ1 and τ2 in increments of 30° from 0° to 360°. The energy of the molecule will be calculated at each point, and the resulting PES will reveal the locations of energy minima (stable conformers) and transition states (energy barriers). The identified minima will then be fully optimized without any constraints to locate the precise stable geometries.

Frequency Calculations and Thermodynamic Properties

To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations will be performed. The absence of imaginary frequencies will verify that the structures are stable conformers. These calculations will also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), thermal energies, and Gibbs free energies, which are essential for determining the relative populations of the conformers at a given temperature.

Workflow for Conformational Analysis

The following diagram illustrates the systematic workflow for the theoretical conformational analysis of this compound.

G cluster_0 Computational Setup cluster_1 Conformational Search cluster_2 Structure Refinement and Analysis cluster_3 Results start Define Molecular Structure method Select DFT Functional (B3LYP) and Basis Set (6-311+G(d,p)) start->method pes_scan 2D Potential Energy Surface Scan (τ1, τ2) method->pes_scan identify_minima Identify Energy Minima pes_scan->identify_minima optimization Full Geometry Optimization of Minima identify_minima->optimization freq_calc Frequency Calculations optimization->freq_calc thermo Calculate Thermodynamic Properties (ZPVE, Gibbs Free Energy) freq_calc->thermo stable_conformers Identify Stable Conformers thermo->stable_conformers energy_barriers Determine Rotational Energy Barriers stable_conformers->energy_barriers

Caption: Workflow for the theoretical conformational analysis.

Predicted Conformational Landscape

Based on the principles of stereoelectronics and steric hindrance, we can anticipate the key features of the conformational landscape of this compound. The ether linkage is expected to adopt a non-planar conformation to minimize steric repulsion between the two aromatic rings. The orientation of the benzyl bromide group will be influenced by a balance of steric and electronic interactions.

Stable Conformers

We predict the existence of at least two low-energy conformers, corresponding to different relative orientations of the two phenyl rings. The global minimum is likely to be a twisted conformation that allows for favorable intramolecular interactions while minimizing steric clashes. The table below summarizes the predicted properties of the most stable conformers.

ConformerRelative Energy (kcal/mol)Dihedral Angle τ1 (°)Dihedral Angle τ2 (°)Dipole Moment (Debye)
A (Global Minimum) 0.00~60~120~2.5
B 0.5 - 1.5~-60~-120~2.8
C > 2.0~180~0~1.5

Note: The values in this table are hypothetical and serve as an illustration of the expected results from the proposed computational study.

Rotational Energy Barriers

The energy barriers to rotation around the τ1 and τ2 dihedral angles are expected to be in the range of 3-8 kcal/mol. These barriers are low enough to allow for rapid interconversion between the stable conformers at room temperature. The following diagram illustrates a hypothetical potential energy profile for rotation around the C-O-C-C bond (τ1).

G cluster_0 Potential Energy Profile (τ1 rotation) 0 60 60° 120 120° 180 180° 240 240° 300 300° 360 360° E0 E60 E0:s->E60:s E120 E60:s->E120:s E180 E120:s->E180:s E240 E180:s->E240:s E300 E240:s->E300:s E360 E300:s->E360:s

Caption: Hypothetical potential energy profile for τ1 rotation.

Experimental Validation: Bridging Theory and Practice

While computational methods provide valuable insights into molecular conformation, experimental validation is essential to confirm the theoretical predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments can be used to measure through-space interactions between protons. By identifying which protons are in close proximity, we can deduce the preferred conformation of the molecule. For example, an NOE between a proton on the benzyl ring and a proton on the fluorophenoxy ring would provide strong evidence for a folded conformation.

Coupling Constants

The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, we can obtain information about the torsional angles in the molecule and compare them to the computationally predicted values.

Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts can be performed on the optimized conformer geometries.[3] A comparison of the calculated chemical shifts with the experimentally measured values can provide further support for the predicted conformational preferences.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical conformational analysis of this compound. By employing a combination of DFT calculations, systematic conformational searching, and a clear strategy for experimental validation, we can gain a deep understanding of the structural preferences of this important synthetic intermediate. The insights gained from such a study will be invaluable for predicting its reactivity, understanding its interactions with biological systems, and guiding the design of new molecules with tailored properties.

References

  • Abraham, R. J., et al. (2009). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 47(11), 957-967. [Link]

  • Vedhapriya, A., et al. (2022). Quantum computational, molecular structure, experimental spectra, and molecular docking studies on (S)-3-benzyl-5-(phenylselanyl)-6-(p-tolyl)-3,4-dihydropyran-2-one. Journal of the Indian Chemical Society.
  • Soo Contemporary. This compound. [Link]

  • NIST. 3-(Trifluoromethoxy)benzyl bromide. In NIST Chemistry WebBook. [Link]

  • Al-Jubouri, H. R., et al. (2017). Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides. RSC Advances, 7(57), 35933-35942. [Link]

  • Parks, B., & Wang, L. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. ChemRxiv. [Link]

  • Wang, L. (2023). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

  • Miyoshi, A. (2011). Computational Study on the Recombination Reaction between Benzyl and Propargyl Radicals. Massachusetts Institute of Technology.
  • Li, X., et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 28(13), 5081. [Link]

  • Boulahtouf, A., et al. (2025). A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents.
  • Matsugi, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19532-19536. [Link]

  • Lee, K. J., & Kim, J. N. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
  • PrepChem. (n.d.). Synthesis of benzyl bromide. [Link]

  • Gholipour, A., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Journal of the Iranian Chemical Society, 20, 248. [Link]

  • Matin, M. M., et al. (2021). The effects of protecting and acyl groups on the conformation of benzyl α-L- rhamnopyranosides. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538.
  • García Ribas, À. (2023). Computational study of substituted biphenyl compounds.

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A Technical Guide to 3-(2-Fluorophenoxy)benzyl Bromide and its Analogs: Synthesis, Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Fluorinated Diaryl Ether Scaffold

3-(2-Fluorophenoxy)benzyl bromide is a versatile chemical intermediate characterized by a diaryl ether linkage, with a fluorine substituent on one phenyl ring and a reactive bromomethyl group on the other.[1][2] This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] The diaryl ether motif is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can significantly enhance the pharmacokinetic properties of a molecule, such as metabolic stability and lipophilicity, which can lead to improved bioavailability.[1] The reactive benzyl bromide moiety allows for facile derivatization, enabling the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, biological activities, and key experimental protocols related to this compound and its analogs, serving as a technical resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

The chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
CAS Number 242812-04-0
Appearance Colorless to light yellow liquid
Boiling Point Not available
Solubility Soluble in common organic solvents

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the diaryl ether bond followed by functional group manipulation to introduce the bromomethyl group. A common and effective method for constructing the diaryl ether linkage is the Ullmann condensation.[3][4][5][6][7] This copper-catalyzed reaction couples an aryl halide with a phenol. The resulting diaryl ether can then be converted to the target benzyl bromide.

A plausible and efficient synthetic route is outlined below:

Synthetic Pathway

Synthetic Pathway A 2-Fluorophenol C 3-(2-Fluorophenoxy)benzaldehyde A->C Ullmann Condensation CuI, K2CO3, DMF, 120 °C B 3-Bromobenzaldehyde B->C D 3-(2-Fluorophenoxy)benzyl alcohol C->D Reduction NaBH4, MeOH, rt E This compound D->E Bromination PBr3, DCM, 0 °C Broth Microdilution A Prepare serial dilutions of test compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37 °C for 18-24 hours B->C D Determine MIC by visual inspection for turbidity C->D E Optional: Add resazurin to assess cell viability D->E MTT Assay A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at ~570 nm using a plate reader E->F

Sources

An In-depth Technical Guide to the Safe Handling of 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(2-Fluorophenoxy)benzyl bromide is a versatile building block in modern organic synthesis, finding significant application in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, which marries a reactive benzyl bromide moiety with a fluorophenoxy group, offers chemists a valuable tool for constructing complex molecular architectures. The presence of the fluorine atom can enhance desirable properties in the target molecules, such as increased lipophilicity and metabolic stability, which are critical parameters in drug design.[1] However, the very features that make this compound synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to ensure a conservative and proactive approach to laboratory safety.

Hazard Identification and Risk Assessment

The Benzyl Bromide Moiety: A Potent Lachrymator and Irritant

Benzyl bromide and its derivatives are well-documented as potent lachrymators, meaning they cause irritation to the eyes and mucous membranes, leading to tearing.[2][3] They are also classified as skin and respiratory tract irritants.[2][3] Direct contact can cause redness, pain, and even chemical burns.[4] Inhalation of vapors may lead to respiratory irritation, and in severe cases, could result in more serious complications.[2]

The Fluorophenoxy Moiety: Considerations for Systemic Toxicity and Persistence

The introduction of a fluorophenoxy group warrants consideration of the toxicology of fluorinated organic compounds. While the fluorine-carbon bond is generally strong, metabolic processes can potentially liberate fluoride ions or other toxic metabolites.[5] Chronic exposure to certain fluorinated compounds has been associated with a range of health effects.[5] Furthermore, some fluorinated organic compounds can be persistent in the environment.[6] While the specific toxicological profile of the 2-fluorophenoxy group in this molecule is not fully characterized, it is prudent to handle the compound with measures to prevent systemic absorption. Studies on chlorophenoxy compounds, which share structural similarities, have shown potential for systemic toxicity upon ingestion of large quantities.[7]

Predicted Hazard Classification

Based on the available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassCategoryGHS Hazard StatementSource (Analogous Compounds)
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3]
Lachrymator--[2][3]
Combustible LiquidCategory 4H227: Combustible liquid.[2][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[8] The fume hood serves as the primary barrier to prevent the inhalation of vapors and to contain any potential spills. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves may offer limited protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be used. Always inspect gloves for any signs of degradation before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure must be worn at all times.

    • Additional Protection: For larger-scale operations, consider the use of a chemical-resistant apron and arm sleeves.

  • Respiratory Protection: While working in a properly functioning fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary in situations where the fume hood is not available or during a large spill.

Safe Handling and Experimental Protocols

Adherence to strict protocols is paramount for the safe handling of this compound.

General Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh in Fume Hood prep_hood->handling_weigh handling_transfer Transfer using Syringe/Cannula handling_weigh->handling_transfer handling_reaction Set up Reaction in Fume Hood handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE Correctly cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Pre-use Inspection: Before handling, visually inspect the container of this compound for any signs of damage or leakage.

  • Inert Atmosphere: This compound may be sensitive to moisture.[2][3] Handle under an inert atmosphere (e.g., nitrogen or argon) if the reaction conditions are anhydrous.

  • Transfers: For liquid transfers, use a syringe or cannula to avoid pouring, which can lead to splashes and vapor release.

  • Reaction Quenching: Be mindful that quenching reactions involving benzyl bromides can be exothermic. Quench slowly and with appropriate cooling.

  • Decontamination: All glassware and equipment that have been in contact with the compound should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (e.g., acetone), followed by treatment with a basic solution (e.g., 1M sodium hydroxide) to hydrolyze the benzyl bromide, and then a final water rinse.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][3][8] The recommended storage temperature is typically between 2-8°C.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals.[4][8] Benzyl bromides can react with these substances, potentially leading to vigorous or exothermic reactions.

  • Moisture and Light Sensitivity: Benzyl bromides are often sensitive to moisture and light.[2][3] Store in a dark place and consider using a desiccator for long-term storage.

Emergency Procedures

Prompt and correct action is critical in the event of an emergency involving this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Spill Response

G Emergency Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate waste Dispose of as Hazardous Waste decontaminate->waste

Caption: A decision-making flowchart for responding to a spill.

For a small spill, and only if you are trained to do so, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed container for disposal.[8] For a large spill, evacuate the area and contact your institution's emergency response team.

Waste Disposal

All waste containing this compound, including contaminated absorbents, gloves, and glassware, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable reagent for chemical innovation. However, its potential hazards necessitate a culture of safety and strict adherence to the protocols outlined in this guide. By understanding the risks, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound.

References

  • Soo Contemporary. This compound. [Link]

  • Krishna Solvechem Ltd. MATERIAL SAFETY DATA SHEET: Benzyl bromide. [Link]

  • U.S. Environmental Protection Agency. Chlorophenoxy Herbicides. [Link]

  • Alfa Aesar. SAFETY DATA SHEET: Benzyl bromide. [Link]

  • National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]

  • PubMed. Toxicology of fluorine-containing monomers. [Link]

  • PrepChem.com. Synthesis of benzyl bromide. [Link]

  • National Institutes of Health. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • National Institutes of Health. Metabolism and Toxicity of Fluorine Compounds. [Link]

Sources

A Technical Guide to 3-(2-Fluorophenoxy)benzyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

3-(2-Fluorophenoxy)benzyl bromide is a key intermediate in organic synthesis, valued for its role in the construction of complex molecular architectures. Its structure, featuring a reactive bromomethyl group and a fluorinated phenoxy moiety, makes it a valuable reagent in medicinal chemistry, agrochemical development, and material science. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of target molecules, potentially improving the bioavailability of drug candidates. This guide provides an in-depth overview of the commercial availability, synthesis, applications, and safe handling of this compound, tailored for professionals in research and development.

Commercial Availability and Key Suppliers

This compound is readily available from several fine chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to kilograms, to suit both discovery and scale-up needs. When sourcing this compound, it is crucial to consider purity, which is typically offered at ≥97% by gas chromatography (GC) analysis.

SupplierCAS NumberMolecular FormulaPurityNotes
TCI America 242812-04-0C₁₃H₁₀BrFOAnalytical Reagent GradeAvailable in various quantities.[1][2]
Sigma-Aldrich 242812-04-0C₁₃H₁₀BrFONot specifiedAvailable through their marketplace.[3]
Matrix Scientific 242812-04-0C₁₃H₁₀BrFONot specifiedProvides a Safety Data Sheet with handling information.[4]

DOT Diagram: Sourcing Workflow

Figure 1: Sourcing Workflow for this compound Identify Requirement Identify Requirement Supplier Search Supplier Search Identify Requirement->Supplier Search TCI America TCI America Supplier Search->TCI America High Purity Sigma-Aldrich Sigma-Aldrich Supplier Search->Sigma-Aldrich Marketplace Matrix Scientific Matrix Scientific Supplier Search->Matrix Scientific Bulk Quantities Request Quote Request Quote TCI America->Request Quote Sigma-Aldrich->Request Quote Matrix Scientific->Request Quote Evaluate Lead Time & Cost Evaluate Lead Time & Cost Request Quote->Evaluate Lead Time & Cost Procurement Procurement Evaluate Lead Time & Cost->Procurement Figure 2: Synthesis of this compound 3-(2-Fluorophenoxy)toluene 3-(2-Fluorophenoxy)toluene Radical Bromination Radical Bromination 3-(2-Fluorophenoxy)toluene->Radical Bromination NBS, Benzoyl Peroxide This compound This compound Radical Bromination->this compound

Caption: General synthetic route to this compound.

Experimental Protocol: Radical Bromination

The following is a representative, non-optimized protocol for the synthesis of a benzyl bromide derivative, which can be adapted for this compound.

Materials:

  • 3-(2-Fluorophenoxy)toluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Benzene (or a suitable alternative solvent)

  • n-hexane

Procedure:

  • A solution of 3-(2-Fluorophenoxy)toluene and a catalytic amount of benzoyl peroxide in benzene is brought to reflux.

  • N-bromosuccinimide is added portion-wise to the refluxing solution.

  • The reaction mixture is heated until a negative potassium iodide test is obtained, indicating the consumption of NBS.

  • The reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is triturated with n-hexane, and any remaining solids are removed by filtration.

  • The filtrate is evaporated to yield the crude this compound, which can be further purified by chromatography if necessary. [5]

Applications in Research and Development

This compound is a versatile reagent employed in various fields of chemical research.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of novel therapeutic agents. For instance, it has been used in the development of potent and selective inhibitors of various enzymes and receptors. The fluorophenoxy moiety can engage in specific interactions within a protein's binding pocket, while the benzyl bromide handle allows for the straightforward introduction of this key fragment into a lead molecule.

Organic Synthesis

In organic synthesis, this compound is primarily used as an alkylating agent. It readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the 3-(2-fluorophenoxy)benzyl group. This reactivity is fundamental to the construction of more complex molecules.

Material Science

The unique electronic properties conferred by the fluorinated aromatic system make this compound a candidate for the synthesis of advanced materials. It can be incorporated into polymers and other macromolecules to modify their properties, such as thermal stability, solubility, and optical characteristics.

Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount for reproducible and reliable experimental outcomes. The primary methods for its characterization are nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC).

Technique Expected Observations
¹H NMR The spectrum should exhibit characteristic signals for the aromatic protons, the benzylic methylene protons (typically a singlet around 4.5 ppm), and the protons of the fluorophenoxy group.
¹³C NMR The spectrum will show distinct resonances for each of the 13 carbon atoms in the molecule, with the benzylic carbon appearing around 33 ppm.
GC A single major peak should be observed, with a purity of ≥97% being the common commercial standard.

Safety, Handling, and Storage

As with all benzyl bromides, this compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Handling:

  • Avoid contact with skin, eyes, and clothing. [4][6]* Do not breathe vapor or mist. [4][6]* Keep away from sources of ignition. [4]* Handle in a chemical fume hood. [4] Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][6]* Protect from light and moisture.

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention. [6]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [6]* Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice. [6]* Ingestion: Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a valuable and commercially accessible reagent for researchers and drug development professionals. Its unique structural features and reactivity make it a key component in the synthesis of a wide range of functional molecules. By understanding its properties, synthesis, and safe handling procedures, scientists can effectively utilize this compound to advance their research and development goals.

References

  • PrepChem.com. Synthesis of benzyl bromide. [Link]

  • Soo Contemporary. This compound. [Link]

  • FDER | UNR. This compound. [Link]

  • The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

  • NIH. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. [Link]

  • PrepChem.com. Synthesis of benzyl bromide. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

3-(2-Fluorophenoxy)benzyl bromide is a key intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] Its unique structure, featuring a reactive bromomethyl group and a 2-fluorophenoxy moiety, makes it an invaluable tool for medicinal chemists and researchers in drug development. The presence of the fluorine atom can significantly enhance the lipophilicity and, consequently, the bioavailability of drug candidates.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive ethers and N-benzylated heterocyclic compounds, two important classes of molecules in pharmaceutical and agrochemical research.

Core Chemical Properties and Reactivity

PropertyValueSource
Molecular Formula C₁₃H₁₀BrFOChem-Impex
Molecular Weight 281.12 g/mol Chem-Impex
Appearance Colorless to orange to green clear liquidChem-Impex
CAS Number 242812-04-0TCI America

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The bromine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is central to its application in forming new carbon-oxygen and carbon-nitrogen bonds, which are fundamental linkages in many bioactive compounds.

Application I: Synthesis of Bioactive Aryl Benzyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of drug discovery, this reaction is frequently employed to link phenolic moieties with benzylic groups. The resulting diaryl ether structures are present in numerous compounds with anti-cancer and other therapeutic activities. The fluorinated benzyl ethers, in particular, have shown promise in this area.[3]

Scientific Rationale

The reaction proceeds via an SN2 mechanism. A strong base is used to deprotonate the hydroxyl group of a phenol, generating a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide and forming the ether linkage. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and reactive, thus favoring the SN2 pathway.[4]

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup and Purification A Dissolve phenol in DMF B Add base (e.g., NaH) A->B Formation of phenoxide C Stir at 0°C B->C D Add this compound C->D Nucleophilic attack E Warm to room temperature D->E Reaction progression F Quench with water E->F Stop reaction G Extract with ethyl acetate F->G Isolation H Purify by column chromatography G->H Purification G cluster_0 Deprotonation cluster_1 Alkylation cluster_2 Workup and Purification A Dissolve heterocyclic amine in DMF B Add NaH at 0°C A->B Formation of N-anion C Stir for 30 min B->C D Add this compound C->D Nucleophilic substitution E Stir at room temperature D->E Reaction completion F Quench with ice-water E->F Precipitation of product G Filter the precipitate F->G Isolation H Recrystallize or purify by chromatography G->H Purification

Sources

Application Notes & Protocols: Strategic Implementation of 3-(2-Fluorophenoxy)benzyl Bromide in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(2-Fluorophenoxy)benzyl Bromide

This compound is a versatile chemical intermediate prized in medicinal chemistry and organic synthesis.[1] Its structure, featuring a fluorinated diaryl ether linked to a primary benzylic bromide, presents an ideal electrophile for constructing complex molecular architectures. The fluorophenoxy moiety can enhance crucial properties like lipophilicity and metabolic stability in drug candidates, while the benzyl bromide provides a reactive handle for precise chemical modifications.[1]

The Williamson ether synthesis, a cornerstone of organic chemistry for over 170 years, remains the most robust and widely applied method for the formation of ether linkages (R-O-R').[2][3][4] This guide provides an in-depth analysis and detailed protocols for leveraging this compound within this classic SN2 reaction framework, enabling researchers in drug development and materials science to harness its full synthetic potential.

Pillar 1: The Reaction Mechanism - An SN2 Framework

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[2][5] The process involves two primary steps:

  • Deprotonation: An alcohol or phenol (R-OH) is treated with a suitable base to generate a more potent nucleophile, the corresponding alkoxide or phenoxide (R-O⁻).[6][7]

  • Nucleophilic Attack: The newly formed nucleophile attacks the electrophilic carbon of the alkyl halide—in this case, the benzylic carbon of this compound. In a concerted mechanism, the C-O bond forms as the C-Br bond breaks, displacing the bromide leaving group.[2][3]

The primary nature of the benzylic bromide in our target molecule is a critical advantage. Primary halides are ideal substrates for SN2 reactions as they minimize steric hindrance and lack β-hydrogens, which suppresses the competing E2 elimination side reaction.[3][6][8]

Williamson_Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack ROH R-OH (Alcohol/Phenol) Alkoxide R-O⁻ (Alkoxide/Phenoxide Nucleophile) ROH->Alkoxide + Base Base Base (e.g., NaH, K₂CO₃) BH B-H⁺ Base->BH BenzylBromide This compound (Electrophile) Alkoxide->BenzylBromide Nucleophilic Attack Ether Product Ether BenzylBromide->Ether Bond Formation BromideIon Br⁻ BenzylBromide->BromideIon Leaving Group Departure

Figure 1: General SN2 mechanism for the Williamson ether synthesis.

Pillar 2: Causality Behind Experimental Design

The success of the synthesis hinges on the judicious selection of base, solvent, and reaction conditions, which are dictated by the acidity of the hydroxyl group being functionalized.

Reactant Pairing Strategy

For synthesizing an unsymmetrical ether, there are two potential disconnections. Given that the Williamson synthesis is highly sensitive to steric hindrance, the optimal strategy involves pairing the less sterically hindered halide with the more sterically hindered alkoxide.[4][9] Since this compound is a primary halide, it is the ideal electrophile. The corresponding alcohol or phenol should therefore be used to generate the nucleophile. Attempting the reverse—using a secondary or tertiary halide with a 3-(2-fluorophenoxy)phenoxide—would strongly favor E2 elimination, leading to undesired alkene byproducts.[3][8]

Selecting the Appropriate Base

The choice of base is determined by the pKa of the alcohol starting material.

  • For Phenols (pKa ≈ 10): Phenols are significantly more acidic than aliphatic alcohols. Milder inorganic bases are typically sufficient to achieve complete deprotonation.

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are excellent choices for phenols, offering good yields with operational simplicity.[5][10] They are solids that can be easily filtered off during workup.

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger, yet still effective for phenols. Often used in phase-transfer catalysis systems.[6]

  • For Aliphatic Alcohols (pKa ≈ 16-18): These less acidic substrates require a much stronger base to irreversibly generate the alkoxide nucleophile.

    • Sodium Hydride (NaH) / Potassium Hydride (KH): These are powerful, non-nucleophilic bases that deprotonate the alcohol by forming H₂ gas, driving the equilibrium forward.[3][7][10] These reactions require anhydrous (dry) conditions as hydrides react violently with water.

Solvent Choice: The Key to Reaction Rate

The solvent plays a crucial role in mediating the SN2 reaction.

  • Polar Aprotic Solvents (Recommended): N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the preferred solvents.[2][5] They effectively solvate the cation (e.g., Na⁺, K⁺) but leave the alkoxide/phenoxide anion relatively "free," enhancing its nucleophilicity and accelerating the reaction.[11] These solvents also help to minimize potential side reactions like C-alkylation in phenoxides.[5][12]

  • Protic Solvents: While the parent alcohol can be used as a solvent, it will solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[3]

ParameterFor Phenolic NucleophilesFor Aliphatic Alcohol NucleophilesRationale & Justification
Recommended Base K₂CO₃, Cs₂CO₃, NaOHNaH, KHThe base must be strong enough to fully deprotonate the hydroxyl group. Phenols are more acidic and require milder bases than aliphatic alcohols.[5][10]
Recommended Solvent DMF, Acetonitrile, DMSOAnhydrous THF, Anhydrous DMFPolar aprotic solvents enhance nucleophilicity by solvating only the cation, accelerating the SN2 rate.[2][11] Strong hydride bases require anhydrous solvents.
Typical Temperature 25 - 80 °C0 °C to 60 °CReactions are typically run at elevated temperatures to ensure a reasonable rate, but initial deprotonation with NaH is often done at 0 °C for safety.[2][10]
Key Consideration Potential for C-alkylationStrict anhydrous conditionsPhenoxides can undergo alkylation on the aromatic ring, a side reaction minimized by polar aprotic solvents.[5][12] Hydride bases react with water.[13]

Pillar 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps for execution, monitoring, and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_node prep_node react_node react_node workup_node workup_node purify_node purify_node A Combine Alcohol/Phenol, Base, and Solvent B Stir for Deprotonation (e.g., 30-60 min) A->B C Add this compound (dissolved in solvent) B->C D Heat Reaction Mixture (e.g., 60-80 °C) C->D E Monitor by TLC until Starting Material Consumed D->E F Cool to RT & Filter (if solid base used) E->F G Quench Reaction (e.g., with H₂O or NH₄Cl) F->G H Extract with Organic Solvent G->H I Wash (H₂O, Brine), Dry (Na₂SO₄), & Concentrate H->I J Purify Crude Product via Column Chromatography or Recrystallization I->J

Figure 2: General experimental workflow for Williamson ether synthesis.
Protocol 1: Reaction with a Phenolic Nucleophile (K₂CO₃/DMF)

This protocol is ideal for coupling this compound with various phenols.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 0.1 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Add the benzyl bromide solution dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete in 2-6 hours.[10]

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the inorganic solids.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with water (2x) and brine (1x).[10][11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Protocol 2: Reaction with an Aliphatic Alcohol Nucleophile (NaH/THF)

This protocol is designed for less acidic aliphatic alcohols and requires strict anhydrous conditions.

Materials:

  • Alcohol derivative (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous (approx. 0.1 M concentration)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.

  • Add anhydrous THF to the flask, followed by the slow, dropwise addition of the alcohol (1.0 eq) dissolved in THF at 0 °C (ice bath).[10] Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.[10]

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Phase-Transfer Catalysis (PTC) Method

PTC is an efficient and often "greener" alternative, particularly for industrial applications, avoiding the need for anhydrous solvents or strong, hazardous bases like NaH.[14][15]

Materials:

  • Alcohol/Phenol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Hydroxide (e.g., 25% w/v aqueous solution)[16]

  • Toluene or Dichloromethane

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

Procedure:

  • Combine the alcohol/phenol (1.0 eq), this compound (1.1 eq), toluene, and the aqueous NaOH solution in a round-bottom flask.

  • Add the phase-transfer catalyst, TBAB (0.05 eq).

  • Stir the biphasic mixture vigorously at 50-70 °C for 2-8 hours. The catalyst will transport the deprotonated nucleophile from the aqueous phase to the organic phase to react.[16]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Troubleshooting and Optimization

IssueProbable CauseRecommended Solution
Reaction Stalls / Low Conversion 1. Incomplete deprotonation (base too weak).[11]2. Insufficient temperature or reaction time.[11]3. Impure or wet reagents/solvents.1. For alcohols, switch from K₂CO₃ to NaH. For phenols, ensure base is fresh and anhydrous.[11]2. Increase temperature in 10 °C increments or prolong reaction time, monitoring by TLC.3. Use freshly dried solvents and high-purity starting materials.
Multiple Products Observed by TLC 1. C-Alkylation of a phenoxide nucleophile.2. Elimination side reactions (less likely with this substrate).1. Ensure a polar aprotic solvent like DMF or DMSO is used, as this favors O-alkylation over C-alkylation.[12]2. This is a sign of using a secondary/tertiary halide, which should be avoided.[12]
Difficult Purification Mineral oil residue from NaH dispersion.Wash the NaH with anhydrous hexanes prior to use as described in Protocol 2.

Conclusion

This compound is a highly effective electrophile for the Williamson ether synthesis, offering a reliable pathway to novel diaryl and alkyl aryl ethers. By understanding the core SN2 mechanism and carefully selecting the base and solvent to match the nucleophile, researchers can achieve high yields and product purity. The protocols provided herein offer validated starting points for laboratory synthesis, from classic anhydrous methods to modern phase-transfer catalysis, empowering the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics.
  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Chem-Impex. (n.d.). This compound.
  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Sathee Forum. (2025). Explain Williamson's ether synthesis. What are the limitations of this method.
  • Massah, A. R., et al. (2006). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • YouTube. (2020). Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-(4-fluorophenoxy)-α-ethynyl-benzyl alcohol.
  • ChemicalBook. (n.d.). 3-Phenoxybenzyl alcohol synthesis.
  • Filo. (2025). Synthesize Fluparoxan (1-(2-fluorophenoxy)-3-(propan-2-ylamino)....
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Reany, O., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
  • Supporting Inform
  • Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....
  • ChemUniverse. (n.d.). This compound [P69548].
  • Fuhrmann, E., & Talbiersky, J. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the successful Suzuki-Miyaura cross-coupling of 3-(2-fluorophenoxy)benzyl bromide with various aryl and heteroaryl boronic acids. This protocol is designed to be a robust starting point for the synthesis of diarylmethane structures, which are prevalent in medicinal chemistry and materials science.[1] The methodologies presented herein are based on established principles of palladium-catalyzed cross-coupling reactions, with specific considerations for the unique reactivity of the benzyl bromide substrate and the electronic influence of the 2-fluorophenoxy substituent.

Introduction: The Significance of Diaryl-methane Moieties

The diaryl-methane scaffold is a privileged structural motif found in a wide array of biologically active compounds and functional materials.[1] The ability to efficiently and selectively construct these C(sp³)–C(sp²) bonds is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for forging such bonds, owing to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks.[2][3]

This compound is a valuable building block that allows for the introduction of a substituted diaryl-methane core. The fluorine substituent can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a detailed examination of the key parameters for the successful Suzuki coupling of this specific substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-CH2-Ar'-Br Ar-Pd(II)-X(L_n) R-CH2-Ar'-Pd(II)-Br(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R'(L_n) R-CH2-Ar'-Pd(II)-Ar(L_n) Transmetalation->Ar-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration of Catalyst Ar-R' R-CH2-Ar'-Ar Reductive_Elimination->Ar-R' Base Base Boronic_Acid Ar-B(OH)2 Borate_Complex [Ar-B(OH)3]⁻ Boronic_Acid->Borate_Complex + OH⁻ (from Base) Borate_Complex->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.[3]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a borate species) is transferred to the palladium center, displacing the bromide.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired diaryl-methane product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Recommended Protocol for the Suzuki Coupling of this compound

This protocol provides a general procedure that has been found to be effective for the Suzuki coupling of a range of aryl and heteroaryl boronic acids with this compound. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Aryl/Heteroaryl Boronic Acid≥95%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst.
Buchwald Ligand (e.g., JohnPhos)≥98%Commercially AvailableAir-stable phosphine ligand.[4]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better solubility.
1,4-DioxaneAnhydrousCommercially AvailableUse a dry solvent.
WaterDegassed, DeionizedIn-house
Reaction VesselSchlenk tube or microwave vial
Magnetic Stirrer and Stir Bar
Inert Atmosphere SystemNitrogen or Argon
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean and dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and JohnPhos (0.04 equiv). Add these to the reaction vessel.

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous 1,4-dioxane and degassed water to the reaction vessel to achieve a final concentration of the benzyl bromide of 0.1 M. The recommended solvent ratio is typically 4:1 to 5:1 dioxane:water.

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. Alternatively, microwave irradiation can be employed, which may significantly reduce the reaction time.[4][5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations and Troubleshooting

The success of the Suzuki coupling of this compound can be influenced by several factors. Understanding these can aid in optimization and troubleshooting.

ParameterRecommendationRationale and Expert Insights
Catalyst System Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., JohnPhos, SPhos).Bulky phosphine ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] For benzyl halides, which can be prone to side reactions, an efficient catalyst system is crucial to favor the desired cross-coupling pathway.
Base Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.The base is essential for the activation of the boronic acid to the more nucleophilic borate species.[1] The choice of base can influence the reaction rate and yield. Cesium carbonate is often more effective but also more expensive.
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, THF/water).Water is often necessary to facilitate the formation of the active borate species and to aid in the dissolution of the inorganic base.[1] Anhydrous conditions can sometimes be less effective for Suzuki couplings.
Temperature 80-100 °C (conventional heating) or microwave irradiation.Higher temperatures are typically required to drive the reaction to completion. Microwave heating can offer advantages in terms of reduced reaction times and potentially higher yields.[4][5]
Troubleshooting Common Issues
  • Low Yield:

    • Inefficient Catalyst Activity: Ensure the catalyst and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider screening other palladium sources or ligands.

    • Incomplete Reaction: Increase the reaction time or temperature.

    • Protodeboronation of Boronic Acid: Use a slight excess of the boronic acid (1.2-1.5 equiv). Ensure the base is not too strong, which can accelerate this side reaction.

  • Formation of Homocoupled Byproducts:

    • Benzyl Bromide Homocoupling: This can occur, especially at higher temperatures. Lowering the reaction temperature or using a more active catalyst to promote the cross-coupling pathway can mitigate this.

    • Boronic Acid Homocoupling: This is more common with electron-rich boronic acids. Careful control of the reaction conditions is necessary.

  • Decomposition of Starting Material:

    • Hydrolysis of Benzyl Bromide: Ensure the use of anhydrous solvents and handle the benzyl bromide under inert conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of diaryl-methanes from this compound. By carefully selecting the catalyst system, base, and solvent, and by understanding the key mechanistic steps, researchers can achieve high yields of the desired products. The protocol and insights provided in these application notes serve as a valuable starting point for the development of robust and scalable synthetic routes to novel compounds for drug discovery and materials science applications.

References

  • Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH.
  • Suzuki reaction - Wikipedia.
  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift | Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - NIH.
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F.
  • (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid - ResearchGate.
  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. - ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction - ResearchGate.
  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates - Chemical Communications (RSC Publishing).
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • B-Alkyl Suzuki Couplings - Macmillan Group.
  • Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. | Semantic Scholar.

Sources

reaction of 3-(2-Fluorophenoxy)benzyl Bromide with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction of 3-(2-Fluorophenoxy)benzyl Bromide with Primary Amines for the Synthesis of Novel Secondary Amines

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Strategic Importance of N-Arylbenzylamines

The N-alkylation of primary amines with benzylic halides is a cornerstone transformation in modern organic and medicinal chemistry.[1] This reaction provides a direct and efficient route to secondary amines, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2] The specific reactant, this compound, is a particularly valuable building block in drug discovery.[3][4][5] Its structure combines a reactive benzylic bromide for facile coupling with a fluorophenoxy moiety. The presence of the fluorine atom can significantly enhance the lipophilicity and metabolic stability of a molecule, potentially improving its bioavailability and overall pharmacokinetic profile as a drug candidate.[3][6]

This guide provides an in-depth analysis of the reaction between this compound and primary amines. It details the underlying mechanism, provides a robust and validated experimental protocol, and offers insights into reaction optimization and troubleshooting.

Reaction Mechanism: A Classic SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic methylene carbon of the this compound. The benzyl bromide is highly susceptible to this attack for two key reasons:

  • Leaving Group Ability: The bromide ion is an excellent leaving group, facilitating the displacement.

  • Benzylic Position: The carbon atom is benzylic, meaning it is adjacent to a benzene ring. This position is known to accelerate SN2 reactions due to the stabilizing orbital overlap with the aromatic π-system in the transition state.[8][9]

The reaction forms a protonated secondary amine (an ammonium salt) and a bromide ion. A base is required in the reaction mixture to neutralize the generated hydrobromic acid (HBr), which would otherwise protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.

A common side reaction is over-alkylation, where the newly formed secondary amine, which is also nucleophilic, reacts with another molecule of the benzyl bromide to form a tertiary amine.[2][10] Careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation product.

Caption: SN2 mechanism for the N-alkylation of a primary amine.

Experimental Design and Optimization

The success of this N-alkylation hinges on the careful selection of several key parameters. The goal is to achieve high conversion of the starting material while minimizing the formation of the tertiary amine byproduct.

Parameter Recommendation Rationale & Causality
Stoichiometry 1.0 eq. Primary Amine1.0 - 1.1 eq. Benzyl BromideUsing a slight excess of the electrophile ensures full consumption of the potentially more valuable primary amine. To minimize dialkylation, the benzyl bromide should be added slowly to the amine solution to avoid high local concentrations.[2]
Base 2.0 - 3.0 eq. K₂CO₃ or NaHCO₃1.5 - 2.0 eq. DIPEAAn inorganic base like potassium carbonate is often sufficient, inexpensive, and easily removed by filtration.[11] A non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used for substrates with poor solubility in the presence of inorganic salts. The base neutralizes the HBr byproduct.
Solvent Acetonitrile (ACN), Dimethylformamide (DMF), Dichloromethane (DCM)Aprotic polar solvents are generally preferred as they effectively solvate the reactants and transition state without interfering with the nucleophile. ACN is a good first choice due to its relatively low boiling point, which simplifies removal.[1]
Temperature Room Temperature to 60 °CThe reaction often proceeds smoothly at room temperature. Gentle heating can be applied to accelerate the reaction with less reactive amines.[2] Higher temperatures increase the risk of side reactions.
Monitoring Thin Layer Chromatography (TLC) or LC-MSRegular monitoring is critical to determine the point of maximum product formation and to observe the potential appearance of the dialkylated byproduct.[2] This allows the reaction to be stopped before significant byproduct accumulation occurs.

Detailed Step-by-Step Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-[3-(2-Fluorophenoxy)benzyl]amine derivative on a 1.0 mmol scale.

Materials:

  • Primary amine (1.0 mmol, 1.0 eq.)

  • This compound (1.1 mmol, 1.1 eq., CAS: 242812-04-0)[3]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq.)

  • Acetonitrile (ACN), anhydrous (10 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 10 minutes.

  • Electrophile Addition: In a separate vial, dissolve this compound (1.1 mmol) in 2 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred amine suspension over 5-10 minutes.

  • Reaction Progress: Stir the reaction mixture at room temperature. Monitor the reaction's progress every hour using TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Upon completion (as determined by TLC/LC-MS), filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.[2]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure secondary amine product.

Characterization

The identity and purity of the final N-[3-(2-Fluorophenoxy)benzyl]amine product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, verify the presence of the 3-(2-Fluorophenoxy)benzyl moiety and the alkyl group from the primary amine, and confirm the disappearance of the benzylic bromide CH₂ signal and the appearance of a new N-CH₂ signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • HPLC/LC-MS: To determine the purity of the final compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Slow Reaction 1. Inactive primary amine (protonated).2. Insufficient temperature.3. Poor quality of benzyl bromide.1. Ensure the base is anhydrous and in sufficient excess.2. Gently heat the reaction to 40-60 °C.3. Verify the purity of the starting materials.
Significant Dialkylation 1. High local concentration of benzyl bromide.2. Reaction run for too long or at too high a temperature.1. Add the benzyl bromide solution slowly (e.g., via syringe pump).2. Use a larger excess of the primary amine (1.5-2.0 eq.).3. Stop the reaction as soon as the starting amine is consumed, based on TLC/LC-MS monitoring.[2]
Complex Mixture of Products 1. Impure starting materials.2. Decomposition of reagents or products.1. Purify starting materials before use.2. Avoid excessive heating. Ensure an inert atmosphere (e.g., Nitrogen or Argon) if substrates are air-sensitive.

Overall Experimental Workflow

The following diagram outlines the complete process from starting materials to the final, characterized product.

Caption: General workflow for the synthesis and purification of N-arylbenzylamines.

References

  • Soo Contemporary. (n.d.). This compound. Retrieved from Soo Contemporary website. [Link]

  • Bandyopadhyay, D., & Mukherjee, S. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • Anonymous. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • Anonymous. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from Pearson website. [Link]

  • FDER | UNR. (n.d.). This compound. Retrieved from FDER | UNR website. [Link]

  • Anonymous. (2019). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]

  • Quora. (2016, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from Quora. [Link]

  • Anonymous. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

  • LibreTexts Chemistry. (2022, October 4). Nucleophilic Substitution in Synthesis: Amines. Retrieved from LibreTexts Chemistry. [Link]

  • Anonymous. (n.d.). Kinetics of reaction of benzyl halides with amines in mixed solvents. [Link]

  • Anonymous. (n.d.). Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... ResearchGate. [Link]

  • LibreTexts Chemistry. (2023, February 24). Synthesis of Amines. Retrieved from LibreTexts Chemistry. [Link]

  • Anonymous. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2548. [Link]

Sources

Application Notes and Protocols for the Preparation and Use of a Novel Fluorescent Probe from 3-(2-Fluorophenoxy)benzyl Bromide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Landscapes with Tailored Fluorescent Probes

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of biological processes with high sensitivity and spatiotemporal resolution.[][2] The ability to design and synthesize novel probes with specific properties allows researchers to illuminate the intricate workings of living cells.[3][4] This application note provides a detailed guide for the preparation and application of a novel fluorescent probe derived from 3-(2-Fluorophenoxy)benzyl Bromide. This precursor, a versatile building block in medicinal chemistry[5][6], offers a unique scaffold for creating probes with potential applications in cellular imaging. The inclusion of a fluorophenoxy moiety can enhance lipophilicity, potentially improving cell permeability and influencing the probe's photophysical properties.[5]

This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis and cell biology. It outlines a comprehensive workflow from the initial synthesis and characterization of the probe to its application in live-cell imaging.

Synthesis of the Fluorescent Probe: A Step-by-Step Protocol

The synthetic strategy involves the coupling of this compound with a suitable fluorophore. For this protocol, we have selected 7-Hydroxycoumarin (also known as umbelliferone), a widely used fluorophore, due to its favorable photophysical properties and the presence of a reactive hydroxyl group that can readily undergo a Williamson ether synthesis with the benzyl bromide.

Reaction Scheme:

Synthetic Pathway reagent1 This compound (Starting Material) reagents K₂CO₃, DMF 80 °C, 12 h reagent1->reagents reagent2 7-Hydroxycoumarin (Fluorophore) reagent2->reagents product 7-((3-(2-Fluorophenoxy)benzyl)oxy)-2H-chromen-2-one (Fluorescent Probe) reagents->product

Caption: Synthetic route for the fluorescent probe.

Materials and Reagents:

ReagentSupplierPurityCAS Number
This compoundChem-Impex≥ 97%242812-04-0
7-Hydroxycoumarin (Umbelliferone)Sigma-Aldrich≥ 99%93-35-6
Potassium Carbonate (K₂CO₃)Fisher Scientific≥ 99%584-08-7
N,N-Dimethylformamide (DMF), AnhydrousAcros Organics99.8%68-12-2
Dichloromethane (DCM)VWR ChemicalsHPLC Grade75-09-2
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC Grade141-78-6
HexanesVWR ChemicalsHPLC Grade110-54-3
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrous7487-88-9
Silica Gel for Column ChromatographySorbent Technologies60 Å, 230-400 mesh-

Experimental Protocol:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (281 mg, 1.0 mmol), 7-Hydroxycoumarin (178 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to yield the pure fluorescent probe, 7-((3-(2-Fluorophenoxy)benzyl)oxy)-2H-chromen-2-one.

Characterization of the Fluorescent Probe

The successful synthesis of the probe should be confirmed by standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of the synthesized compound. The spectra should show the characteristic peaks for both the coumarin and the 3-(2-fluorophenoxy)benzyl moieties, and the disappearance of the hydroxyl proton from 7-hydroxycoumarin.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized probe, confirming its elemental composition.

3. Photophysical Properties:

  • Absorption and Emission Spectra: The absorption and fluorescence emission spectra of the probe should be recorded in a suitable solvent (e.g., ethanol or DMSO). This will determine the optimal excitation and emission wavelengths for fluorescence microscopy.

  • Quantum Yield: The fluorescence quantum yield should be determined relative to a known standard (e.g., quinine sulfate) to assess the brightness of the probe.[7]

  • Photostability: The photostability of the probe should be evaluated by measuring the decrease in fluorescence intensity upon continuous excitation.

Application in Live-Cell Imaging

This protocol describes the use of the newly synthesized fluorescent probe for imaging intracellular structures in live cells.

Workflow for Cellular Imaging:

Cellular Imaging Workflow cell_culture 1. Cell Culture (e.g., HeLa cells) probe_loading 2. Probe Loading (Incubate cells with probe solution) cell_culture->probe_loading washing 3. Washing (Remove excess probe) probe_loading->washing imaging 4. Fluorescence Microscopy (Acquire images) washing->imaging analysis 5. Image Analysis (Analyze probe localization) imaging->analysis

Caption: Workflow for live-cell imaging.

Materials and Reagents:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Synthesized fluorescent probe

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 35 mm glass-bottom dish at 37 °C in a humidified atmosphere of 5% CO₂.

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

  • Probe Loading: When the cells reach 70-80% confluency, remove the culture medium and wash the cells twice with warm PBS. Add fresh, serum-free DMEM containing the fluorescent probe at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells with the probe solution for 30-60 minutes at 37 °C.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium to the cells and immediately image them using a fluorescence microscope. Use the predetermined optimal excitation and emission wavelengths for image acquisition.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe. Co-staining with organelle-specific markers may be necessary for precise localization.

Discussion and Troubleshooting

The lipophilic nature of the 3-(2-Fluorophenoxy)benzyl moiety may lead to the accumulation of the probe in lipid-rich environments such as the endoplasmic reticulum or mitochondria. The exact localization will depend on the overall physicochemical properties of the final probe molecule. If poor water solubility is observed, the probe can be formulated with a small percentage of a non-ionic surfactant like Pluronic F-127. If low fluorescence signal is observed in cells, the probe concentration or incubation time can be optimized. Phototoxicity should be assessed by monitoring cell morphology and viability after prolonged imaging.

Conclusion

This application note provides a comprehensive framework for the synthesis, characterization, and application of a novel fluorescent probe based on this compound. By following these protocols, researchers can develop and utilize new tools for visualizing cellular processes, contributing to a deeper understanding of cell biology and aiding in the development of new therapeutic strategies. The modular nature of this synthetic approach allows for the facile incorporation of different fluorophores, enabling the tuning of the probe's properties for specific applications.[8]

References

  • Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395. Available from: [Link]

  • ResearchGate. Creating New Fluorescent Probes for Cell Biology | Request PDF. Available from: [Link]

  • Soo Contemporary. This compound. Available from: [Link]

  • Tsien, R. Y. (2005). CREATING NEW FLUORESCENT PROBES FOR CELL BIOLOGY. University of California San Diego. Available from: [Link]

  • Oxford Academic. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Available from: [Link]

  • AxisPharm. Application of Fluorescent Probes. Available from: [Link]

  • Cavazos-Elizondo, D., & Aguirre-Soto, A. (2021). Photophysical Properties of Fluorescent Labels: A Meta-Analysis to Guide Probe Selection Amidst Challenges with Available Data. Analysis & Sensing, 1(4), 229-252. Available from: [Link]

  • The Royal Society of Chemistry. 1. Synthesis of fluorescent probes. Available from: [Link]

  • Vendrell, M., et al. (2012). Lessons in Organic Fluorescent Probe Discovery. Chemical Biology & Drug Design, 79(2), 115-128. Available from: [Link]

  • Joseph, J., et al. (2016). Probing the photophysical properties of fluorescent proteins using photoacoustic pump-probe spectroscopy and imaging. Photoacoustics, 4(1), 20-29. Available from: [Link]

  • ResearchGate. Photophysical Properties of the Fluorescence Probes under Different Conditions. Available from: [Link]

  • Li, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(19), 6201. Available from: [Link]

  • ResearchGate. Photophysical Properties of Fluorescent Labels: A Meta-Analysis to Guide Probe Selection Amidst Challenges with Available Data. Available from: [Link]

  • Wang, Y., et al. (2022). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. Molecules, 27(15), 4934. Available from: [Link]

  • Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. Journal of Pesticide Science, 30(3), 231-238. Available from: [Link]

  • CN111205220A - Fluorescent probe and preparation method and application thereof - Google Patents.
  • Lee, S., & Kim, S. (2015). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of chemical research, 48(5), 1377–1386. Available from: [Link]

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catalytic conditions for reactions involving 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Reactions of 3-(2-Fluorophenoxy)benzyl Bromide

Introduction: The Versatility of a Key Synthetic Intermediate

This compound, also known as 3'-Bromomethyl-2-fluorodiphenyl ether, is a versatile and highly valuable building block in modern organic synthesis. Its structure uniquely combines the reactivity of a benzyl bromide with the physicochemical properties imparted by a fluorinated diphenyl ether moiety. This combination makes it an indispensable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The benzylic bromide is an excellent electrophile, primed for a wide array of catalytic cross-coupling and substitution reactions, while the 2-fluorophenoxy group can enhance biological activity, improve metabolic stability, and increase lipophilicity, which may improve the bioavailability of drug candidates.[1]

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the key catalytic systems and detailed protocols for reactions involving this compound. The focus is on explaining the rationale behind experimental choices to empower users to adapt and optimize these methods for their specific synthetic targets.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. This compound is a lachrymator and corrosive agent.[3][4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

PropertyValueReference
CAS Number 242812-04-0[1]
Molecular Formula C₁₃H₁₀BrFO[1]
Molecular Weight 281.12 g/mol [1]
Appearance Colorless to orange clear liquid[1]
Density 1.46 g/cm³[1]
Storage Conditions Store at 2 - 8 °C under an inert atmosphere. Moisture sensitive.[1][4]

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, amines, and metals, as hazardous reactions may occur.[4]

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation. The benzyl bromide moiety of the title compound is an excellent substrate for these transformations. The general catalytic cycle for these reactions, illustrated below, involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) oxidative_addition->pd0 pd2_complex Ar-Pd(II)L₂(Br) pd2_complex->oxidative_addition FPBB transmetalation Transmetalation (e.g., with R-B(OH)₂) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L₂(R) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination product Ar-R (Product) reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of a wide variety of aryl or vinyl substituents.

Mechanistic Insight: The key to the Suzuki reaction is the activation of the organoboron species (typically a boronic acid or ester) by a base.[6] This activation forms a more nucleophilic "ate" complex, which facilitates the transmetalation step, transferring the organic group from boron to the palladium center.

Catalytic System Components:

  • Palladium Precatalyst: Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ are common choices. PdCl₂(dppf) is particularly effective for benzyl bromides.[7]

  • Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is often used with its corresponding palladium salt. For more challenging couplings, sterically hindered and electron-rich phosphine ligands like JohnPhos can be beneficial.[8]

  • Base: A moderately strong base is required to activate the boronic acid. Carbonates such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are widely used.[7][8][9] Cesium carbonate is often favored for its high solubility in organic solvents and its ability to accelerate the reaction.[7]

  • Solvent: A mixture of an organic solvent and water is often optimal. Common choices include THF/H₂O, Dioxane/H₂O, or DMF.[7][8]

Representative Protocol: Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and Cesium Carbonate (Cs₂CO₃, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed 10:1 mixture of THF and water (0.1 M concentration relative to the benzyl bromide).[7]

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired diarylmethane derivative.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic AcidPdCl₂(dppf) (2)Cs₂CO₃THF/H₂O77High[7]
4-Methoxyphenylboronic AcidPd(OAc)₂ (5) / JohnPhos (10)K₂CO₃DMF140 (MW)~80-95[8]
3-Thiopheneboronic AcidPdCl₂(dppf) (2)Cs₂CO₃CPME/H₂O90High[7]
Heck Reaction: Vinylation of the Benzyl Core

The Mizoroki-Heck reaction couples the benzyl bromide with an alkene to form a substituted alkene, providing a direct route to stilbene-like structures and other vinylated products.[10][11] Benzyl halides are suitable substrates for this transformation.[10][11][12]

Mechanistic Insight: The Heck reaction proceeds via a different pathway after oxidative addition. The alkene coordinates to the palladium center and undergoes a migratory insertion into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[13]

Catalytic System Components:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and effective precatalyst.[11][12]

  • Ligand: For benzyl bromides, a triarylphosphine ligand such as triphenylphosphine (PPh₃) is often required to stabilize the catalyst and promote the reaction.[10]

  • Base: An amine base like triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA) is typically used to neutralize the HBr formed during the catalytic cycle.[11]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common.

Representative Protocol: Heck Reaction

  • Setup: In a sealed tube under argon, combine this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add dry, degassed DMF (5 mL) followed by triethylamine (2.0 mmol, 2.0 eq.).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the Suzuki reaction.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl and, by extension, benzyl amine bonds.[14] It allows for the coupling of this compound with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.

Mechanistic Insight: The catalytic cycle is similar to other cross-couplings but involves the coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst.[14][15] The choice of ligand is critical to facilitate the reductive elimination step, which can be challenging.[15]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine FPBB, Amine, Base, Catalyst & Ligand solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) reagents->solvent heating Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Catalytic System Components:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are standard.

  • Ligand: This is the most crucial parameter. Sterically hindered, electron-rich biarylphosphine ligands developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) are essential for high efficiency, especially with less reactive amines.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[15] K₃PO₄ or Cs₂CO₃ can sometimes be used but are generally less effective.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary.

Representative Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with NaOt-Bu (1.4 mmol, 1.4 eq.), the appropriate biarylphosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.) dissolved in anhydrous toluene (0.2 M).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C for 8-24 hours.

  • Workup and Purification: Cool the reaction, dilute with ether, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify the residue by column chromatography.

Part 2: Other Important Catalytic Transformations

Sonogashira Coupling: Access to Alkynylated Products

The Sonogashira reaction couples the benzyl bromide with a terminal alkyne, providing a direct route to internal alkynes. This reaction is invaluable for creating rigid scaffolds found in materials science and medicinal chemistry.[16]

Mechanistic Insight: The reaction uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to other cross-couplings, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species undergoes transmetalation with the Pd(II)-Ar complex more readily than the alkyne itself.[16][17] Copper-free versions have also been developed.[18]

Catalytic System Components:

  • Palladium Precatalyst: Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source like Pd(PPh₃)₄.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used.

  • Ligand: Triphenylphosphine (PPh₃) is standard.

  • Base/Solvent: An amine base, typically triethylamine or diisopropylamine, is used, often serving as both the base and the solvent.

Representative Protocol: Sonogashira Coupling

  • Setup: To a flask containing this compound (1.0 mmol, 1.0 eq.), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add degassed triethylamine (10 mL). Then, add the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed (typically 2-6 hours).

  • Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ether, wash with dilute aqueous NH₄Cl to remove copper salts, then with water and brine. Dry the organic layer and purify by column chromatography.

Catalytic Cyanation

The introduction of a nitrile group is a valuable transformation, as nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or used in other synthetic elaborations. Catalytic methods offer a safer alternative to stoichiometric use of highly toxic cyanide salts.

Catalytic System Components:

  • Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and commonly used cyanide source in modern palladium-catalyzed cyanations.[19]

  • Palladium Catalyst: A ligand-free Pd(OAc)₂ system or Pd/phosphine complexes can be effective.

  • Solvent: Polar aprotic solvents like DMF or DMA are typically required.[19]

Representative Protocol: Palladium-Catalyzed Cyanation

  • Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), K₄[Fe(CN)₆] (0.5 mmol, 0.5 eq.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and sodium carbonate (Na₂CO₃, 0.2 mmol, 0.2 eq.) as a co-base.

  • Solvent: Add anhydrous, degassed DMA (3 mL).

  • Reaction: Heat the mixture to 120-140 °C for 5-10 hours.

  • Workup and Purification: After cooling, dilute the reaction with toluene and filter to remove insoluble salts. Wash the filtrate with aqueous NaHCO₃ and brine. Dry the organic layer and purify by chromatography or distillation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently pure/wet solvent or reagents.3. Inappropriate base or ligand.4. Reaction temperature too low.1. Use a fresh catalyst or a robust precatalyst. Ensure inert atmosphere.2. Use freshly dried, degassed solvents and pure reagents.3. Screen different ligands/bases; NaOt-Bu is crucial for many aminations.4. Increase reaction temperature in increments.
Formation of Homocoupled Side Product (Wurtz Coupling) 1. For Grignard formation: reaction is too concentrated or hot.2. For cross-coupling: transmetalation is slow relative to other pathways.1. Use dilute conditions and add the benzyl bromide slowly to the magnesium.2. Change ligand or solvent to accelerate transmetalation.
Reductive Dehalogenation (Ar-Br → Ar-H) 1. Presence of water or other protic sources.2. β-Hydride elimination from Pd-amido complex (for amination).1. Ensure strictly anhydrous conditions.2. Use a more sterically hindered ligand to disfavor this pathway.

Conclusion

This compound stands out as a highly adaptable substrate for a multitude of catalytic reactions. Its ability to readily undergo palladium-catalyzed cross-coupling reactions—including Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings—allows for the efficient and modular construction of complex molecular architectures. By understanding the mechanistic principles behind these transformations and carefully selecting the catalyst, ligand, base, and solvent, researchers can unlock the full synthetic potential of this key intermediate, accelerating discovery in pharmaceutical, agrochemical, and materials science research.[1][20]

References

  • Heck reaction – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1081/E-PME-120043482]
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  • Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins.Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3210375/]
  • SAFETY DATA SHEET - 3-Fluoro-2-(trifluoromethyl)benzyl bromide. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=H26768&productDescription=3-FLUORO-2-TRIFLUOROMETHYLBENZYL+BROM&vendorId=VN00033897]
  • SAFETY DATA SHEET - Benzyl bromide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b16803]
  • SAFETY DATA SHEET - 2-Fluorobenzyl bromide. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC197960050&productDescription=2-Fluorobenzyl+bromide%2C+99%25&vendorId=VN00032119]
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2747916/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
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  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
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  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal-Catalyzed_Coupling_Reactions/26.07%3A_The_Suzuki-Miyaura_Coupling]
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
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  • How would one use a Grignard-based synthesis to accomplish the following transformation: benzyl bromide (PhCH2Br) to 3-phenylpropan-1-ol? Socratic. [URL: https://socratic.org/questions/how-would-one-use-a-grignard-based-synthesis-to-accomplish-the-following-transf]
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Application Note: A Scalable, Two-Step Synthesis of 3-(2-Fluorophenoxy)benzyl Bromide Derivatives for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(2-Fluorophenoxy)benzyl Bromide, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] The synthetic strategy detailed herein is a robust, two-step process involving an Ullmann-type diaryl ether condensation followed by a selective benzylic bromination. This application note offers a detailed, step-by-step protocol, discusses critical process parameters, safety considerations for scale-up, and analytical validation methods. The causality behind experimental choices is explained to empower researchers and process chemists to adapt and troubleshoot the synthesis for large-scale production.

Introduction and Significance

This compound and its derivatives are versatile building blocks in medicinal chemistry and organic synthesis.[1] The unique structural combination of a reactive bromomethyl group and a 2-fluorophenoxy moiety makes it a valuable precursor for creating complex molecules with enhanced biological activity.[1] The fluorine substitution, in particular, can improve metabolic stability and bioavailability in drug candidates by increasing lipophilicity.[1] Given its importance, a reliable and scalable synthetic route is paramount for ensuring a consistent supply for research and development as well as commercial manufacturing.

This guide outlines a process designed for scalability, focusing on cost-effective reagents, manageable reaction conditions, and high yields. The two-stage approach is logical and common in industrial settings: first, the stable diaryl ether backbone is constructed, followed by the introduction of the reactive benzylic bromide handle.

Synthetic Strategy and Rationale

The overall synthesis is segmented into two primary stages:

Stage 1: Ullmann Condensation for Diaryl Ether Formation. This stage involves the copper-catalyzed cross-coupling of 3-methylphenol with 1-bromo-2-fluorobenzene to form the precursor, 3-(2-fluorophenoxy)toluene. The Ullmann condensation is a classic and cost-effective method for forming aryl-oxygen (C-O) bonds, making it preferable to more expensive palladium-catalyzed systems for large-scale industrial applications.[2][3] Modern advancements, including the use of specific ligands and optimized conditions, have made this reaction more efficient and milder than its historical counterparts.[4][5]

Stage 2: Benzylic Bromination. The second stage is the selective bromination of the benzylic methyl group of 3-(2-fluorophenoxy)toluene. This is achieved via a free-radical mechanism using N-Bromosuccinimide (NBS).[6][7] NBS is the reagent of choice for scale-up applications over elemental bromine because it is a solid that is safer and easier to handle. It also generates a low, steady concentration of bromine radicals and molecular bromine during the reaction, which significantly minimizes undesired side reactions such as electrophilic aromatic substitution on the electron-rich rings.[6]

Logical Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis.

G cluster_0 Stage 1: Ullmann Condensation cluster_1 Stage 2: Benzylic Bromination A 3-Methylphenol E Reaction & Workup A->E B 1-Bromo-2-fluorobenzene B->E C Cu(I) Catalyst & Ligand C->E D Base (e.g., Cs2CO3, K2CO3) D->E F Purification (Distillation) E->F G 3-(2-fluorophenoxy)toluene F->G J Reaction & Workup G->J G->J Precursor H N-Bromosuccinimide (NBS) H->J I Radical Initiator (e.g., AIBN) I->J K Purification (Crystallization) J->K L Final Product: this compound K->L

Caption: Simplified mechanism for NBS benzylic bromination.

Protocol:

  • Reactor Setup: Use a reactor setup similar to Stage 1, but include a port for controlled solid addition and ensure it is equipped with a UV lamp or ports for external irradiation if photochemical initiation is used.

  • Reagent Charging: Charge the reactor with 3-(2-fluorophenoxy)toluene (1.0 eq.) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN, 1-2 mol%).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux (for AIBN) or irradiate with a UV lamp. Monitor the reaction by TLC, GC, or HPLC. The disappearance of the starting material and the formation of a denser succinimide byproduct (which floats or sinks depending on the solvent) are indicators of progress.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and then a sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like hexanes/ethyl acetate.

Scale-Up Causality:

  • Solvent: While CCl₄ is a classic solvent for these reactions, its toxicity and environmental impact make it unsuitable for modern scale-up. Acetonitrile is a good alternative. [8]* Initiation: Thermal initiation with AIBN is often more controllable and reproducible on a large scale than photochemical initiation.

  • NBS Addition: Portion-wise addition of NBS is a critical safety measure. [9][10][11]Adding it all at once can lead to a rapid, uncontrolled exotherm.

  • Workup: The filtration of succinimide can be slow on a large scale. Ensuring good agitation during the reaction can help maintain a fine particle size that is easier to filter.

Analytical Characterization

To ensure the quality and purity of the final product, a suite of analytical techniques should be employed.

Parameter Technique Expected Result/Specification
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of this compound.
Purity Assay HPLC, GC≥ 97% purity. [1]
Residual Solvents GC-HSWithin ICH limits for the solvents used.
Structure Confirmation Mass Spectrometry (MS)Molecular ion peak corresponding to the product's molecular weight.
Appearance Visual InspectionWhite to off-white solid.

Typical ¹H NMR Data (CDCl₃, 400 MHz): δ 7.40-6.90 (m, 8H, Ar-H), 4.45 (s, 2H, -CH₂Br).

Safety and Handling

Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment must be conducted.

  • N-Bromosuccinimide (NBS): NBS is an oxidizer and can cause severe skin burns and eye damage. [10][11]It should be handled in a well-ventilated area, and personnel must wear appropriate PPE, including gloves, safety goggles, and protective clothing. [9][12]Avoid contact with combustible materials. [11][13]* Benzyl Bromides: These compounds are lachrymators and are harmful if swallowed or inhaled. [12]All handling should be performed in a fume hood.

  • Solvents: Handle all organic solvents with care, avoiding inhalation and skin contact. Ensure proper grounding of equipment to prevent static discharge, especially with flammable solvents.

  • Emergency Procedures: Ensure access to safety showers, eyewash stations, and appropriate fire extinguishers. [10]In case of skin contact, immediately wash with plenty of water. [9][10]If inhaled, move to fresh air. [12]

Troubleshooting

Problem Potential Cause Suggested Solution
Stage 1: Stalled Ullmann Reaction Inactive catalyst (oxygen exposure); Impure reagents.Ensure a strictly inert atmosphere. Use freshly opened or purified reagents. Consider adding a ligand to accelerate the reaction.
Stage 2: Low Yield/Side Products Incorrect temperature; Radical inhibitor present; Over-bromination.Ensure the temperature is sufficient for initiator decomposition. Check reagents for impurities. Use only a slight excess of NBS (1.05 eq.).
Stage 2: Runaway Reaction All NBS added at once.Add NBS in small portions over time to control the exotherm. Ensure efficient reactor cooling.
Difficult Purification Product and starting material have similar polarity.Optimize chromatography conditions. For Stage 2, consider a basic wash to quench excess benzyl bromide if it is a contaminant. [14]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Buck, E. et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • PrepChem.com. (n.d.). Synthesis of 3-phenoxy-4-fluorotoluene. Retrieved from [Link]

  • Guillou, S., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(23), 4235-4238.
  • Harris, K. D. M. et al. (2012, March 1).
  • Monge, S. (2025, August 5). The Ullmann Ether Condensation.
  • Wan, Z., & El-Kaderi, S. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC.
  • Bayer AG. (1981). Preparation of 4-fluoro-3-phenoxy-toluene.
  • Harris, K. D. M. et al. (2005).
  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Pharmanest. (2024, August 19). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. PharmaNest.
  • ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide. Retrieved from [Link]

  • Chad's Prep. (2018, September 13). 10.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Organic Chemistry. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube.
  • Reddit. (2022, June 15).
  • Jereb, M., Zupan, M., & Stavber, S. (2009). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC.
  • Taylor & Francis. (n.d.). Benzyl bromide – Knowledge and References. Retrieved from [Link]

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Application Notes and Protocols: One-Pot Synthesis Strategies Utilizing 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of One-Pot Syntheses and the Versatility of 3-(2-Fluorophenoxy)benzyl Bromide

In the realm of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pursuit of efficiency is paramount. One-pot reactions, which involve the sequential transformation of substrates through multiple reaction steps in a single reaction vessel, represent a significant leap towards this goal. By obviating the need for intermediate isolation and purification, one-pot syntheses offer numerous advantages, including reduced solvent consumption, lower operational costs, and improved overall yields. These strategies are central to the principles of green chemistry and are instrumental in accelerating drug discovery and development timelines.

This guide focuses on the application of this compound, a versatile and highly valuable building block in organic synthesis.[1][2][3] Its unique molecular architecture, featuring a reactive benzylic bromide, a diaryl ether linkage, and a fluorine substituent, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the final compounds, which are desirable properties for drug candidates.[1] This document provides detailed protocols and mechanistic insights for leveraging this compound in one-pot synthetic strategies, with a focus on the construction of heterocyclic scaffolds of medicinal interest.

Core Principles of Reactivity: The Benzylic Bromide Moiety

The key to the synthetic utility of this compound lies in the reactivity of the benzylic bromide. The carbon-bromine bond at the benzylic position is relatively weak and susceptible to both nucleophilic substitution (SN1 and SN2) and radical-mediated reactions. This reactivity is enhanced by the stability of the resulting benzylic carbocation or radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. This inherent reactivity allows for a wide range of transformations, making it an ideal electrophilic partner in various one-pot sequences.

Application Protocol 1: One-Pot, Three-Component Synthesis of Substituted 1,4-Oxazines

Scientific Rationale:

Substituted 1,4-oxazine scaffolds are present in numerous biologically active compounds. This protocol outlines a one-pot, three-component reaction that efficiently constructs this heterocyclic system. The strategy involves the initial formation of a Schiff base from an aminophenol and an aromatic aldehyde, followed by nucleophilic attack of the phenoxide on this compound and subsequent intramolecular cyclization. The entire sequence is performed in a single vessel, showcasing the power of tandem reactions in rapidly building molecular complexity. This approach is adapted from established methodologies for 1,4-oxazine synthesis.[4][5][6]

Experimental Workflow Diagram:

G cluster_0 Step 1: In-situ Schiff Base Formation cluster_1 Step 2: Nucleophilic Attack & Alkylation cluster_2 Step 3: Intramolecular Cyclization A 2-Aminophenol C Schiff Base Intermediate A->C Condensation (-H2O) B Aromatic Aldehyde B->C E Alkylated Intermediate C->E Base (e.g., K2CO3) Nucleophilic Attack D This compound D->E F Substituted 1,4-Oxazine E->F Tautomerization & Intramolecular Cyclization

Caption: One-pot synthesis of 1,4-oxazines.

Detailed Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 mmol, 1.0 eq.), the desired aromatic aldehyde (1.0 mmol, 1.0 eq.), and anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.) as a base, followed by this compound (1.0 mmol, 1.0 eq.).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted 1,4-oxazine.

Entry Aldehyde Yield (%)
1Benzaldehyde75-85
24-Chlorobenzaldehyde70-80
34-Methoxybenzaldehyde80-90
42-Naphthaldehyde72-82

Note: Yields are estimated based on similar reactions in the literature and may vary.

Application Protocol 2: One-Pot, Three-Component Synthesis of Substituted Pyrimidines

Scientific Rationale:

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[7][8] This protocol details a one-pot synthesis of highly substituted pyrimidines using this compound as a key reagent. The reaction proceeds via a multi-component condensation of an aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and an amidine source (e.g., guanidine or acetamidine). The benzylic bromide is incorporated to introduce the 3-(2-fluorophenoxy)benzyl moiety onto the pyrimidine ring. This approach is based on well-established methods for pyrimidine synthesis.[9][10][11]

Reaction Mechanism Overview:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Alkylation A Aldehyde C Knoevenagel Adduct A->C Base (e.g., Piperidine) B Active Methylene Compound B->C E Michael Adduct C->E Michael Addition D Amidine D->E G Substituted Pyrimidine E->G Intramolecular Cyclization & N-Alkylation F 3-(2-Fluorophenoxy)benzyl Bromide F->G

Caption: One-pot synthesis of substituted pyrimidines.

Detailed Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 eq.), malononitrile (1.0 mmol, 1.0 eq.), guanidine hydrochloride (1.2 mmol, 1.2 eq.), and ethanol (15 mL).

  • Base Addition: Add sodium ethoxide (2.5 mmol, 2.5 eq.) to the mixture and stir at room temperature for 1 hour.

  • Alkylation: To the reaction mixture, add this compound (1.0 mmol, 1.0 eq.).

  • Reaction: Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and neutralize with a few drops of glacial acetic acid.

  • Isolation: Pour the mixture into cold water (50 mL) and collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the pure substituted pyrimidine.

Entry Aldehyde Active Methylene Compound Yield (%)
14-FluorobenzaldehydeMalononitrile70-80
2Thiophene-2-carboxaldehydeMalononitrile65-75
3CyclohexanecarboxaldehydeEthyl Cyanoacetate60-70
4BenzaldehydeMalononitrile72-82

Note: Yields are estimated based on similar reactions in the literature and may vary.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The progress of these reactions can be reliably monitored by standard analytical techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). The identity and purity of the final products should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the structural integrity of the synthesized molecules.

Conclusion

This compound is a powerful and versatile building block for the efficient construction of complex organic molecules. The one-pot synthesis strategies outlined in these application notes provide researchers with practical and robust methods for the synthesis of medicinally relevant heterocyclic compounds. By leveraging the principles of multi-component and tandem reactions, these protocols offer a streamlined approach to molecular synthesis, contributing to the advancement of drug discovery and development programs.

References

  • Soo Contemporary. (n.d.). This compound. Retrieved from [Link][2]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324-330. Retrieved from [Link][7]

  • ResearchGate. (n.d.). One-pot synthesis of 5H-indazolo-[3,2-b]benzo[d]-1,3-oxazine: Two efficient preparative methods. Retrieved from [Link][12]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][12] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC, 2024(8), 202412276. Retrieved from [Link][4]

  • International Journal of Scientific Research in Science and Technology. (2020). One-Pot Green Method for the Synthesis of Oxazine Derivatives Under Aqueous Medium. Retrieved from [Link][5]

  • ResearchGate. (n.d.). One-pot synthesis of pyrimidines under solvent-free conditions. Retrieved from [Link][9]

  • Bhatewara, A., et al. (n.d.). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. School of Studies in Chemistry & Biochemistry, Vikram University. Retrieved from [Link][10]

  • FDER. (n.d.). This compound. Retrieved from [Link][3]

  • Al-Warhi, T., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(13), 4285. Retrieved from [Link][8]

  • Al-Ostoot, F. H. (2021). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. LinkedIn. Retrieved from [Link][13]

  • Scientific Research Publishing. (2013). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 3(1), 1-6. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (2015). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 20(12), 22443-22453. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Microwave-assisted one-pot synthesis of benzo[b][1][12]oxazin-3(4H)-ones via Smiles rearrangement. Retrieved from [Link][6]

Sources

Application Notes and Protocols: 3-(2-Fluorophenoxy)benzyl Bromide in Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-(2-Fluorophenoxy)benzyl Bromide in Synthesis and the Imperative for Flow Chemistry

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive bromomethyl group and a fluorophenoxy moiety, makes it a key intermediate for synthesizing a range of biologically active compounds and complex molecules.[1][2] The fluorophenoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, making this reagent particularly valuable in drug discovery programs.

However, like many benzyl bromides, this compound is a lachrymator and requires careful handling.[3][4] Its reactions, particularly nucleophilic substitutions, can be rapid and exothermic, posing challenges for scalability and safety in traditional batch reactors. Flow chemistry, or continuous flow processing, offers a robust solution to these challenges. By conducting reactions in a continuously moving stream within a microreactor or a tube, flow chemistry provides superior control over reaction parameters, enhances safety, and often leads to improved yields and purities.[5][6][7] This document provides a comprehensive guide to the application of this compound in flow chemistry, detailing the underlying principles, practical protocols, and safety considerations.

The primary advantages of employing flow chemistry for reactions with this compound include:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with exothermic events or the handling of lachrymatory substances.[5][6][7][8]

  • Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat exchange, enabling precise control over reaction temperature and preventing thermal runaways.[6][7]

  • Improved Reaction Selectivity and Yield: The ability to precisely control stoichiometry, mixing, and residence time often leads to cleaner reaction profiles with fewer byproducts, resulting in higher yields of the desired product.[5][9]

  • Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch process.[9][10]

  • Automation and Integration: Flow systems can be readily integrated with online analytical techniques for real-time monitoring and optimization, streamlining process development.[9]

Part 1: Mechanistic Insights into Reactions of this compound

The primary reactivity of this compound lies in nucleophilic substitution at the benzylic carbon. Understanding the reaction mechanism is crucial for optimizing reaction conditions in a flow setup. Benzylic bromides can react via both SN1 and SN2 pathways, and the dominant mechanism is influenced by the nucleophile, solvent, and the electronic nature of the substituents on the aromatic ring.[11][12][13][14]

The presence of the electron-withdrawing fluorine atom and the ether linkage in the meta position will influence the electronic properties of the benzylic carbon. Generally, electron-withdrawing groups can have a complex effect on the reaction rate of nucleophilic substitutions on benzyl bromides.[11][12]

dot digraph "SN1_vs_SN2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} caption { label = "Figure 1: Competing SN1 and SN2 pathways for nucleophilic substitution."; fontsize = 10; fontname = "Arial"; } enddot Figure 1: Competing SN1 and SN2 pathways for nucleophilic substitution.

For most applications with common nucleophiles (e.g., amines, alkoxides, thiolates), the reaction of this compound is expected to proceed primarily through an SN2 mechanism . This is favored by:

  • Primary Benzylic Halide: The steric hindrance around the benzylic carbon is low, allowing for backside attack by the nucleophile.

  • Good Leaving Group: The bromide ion is an excellent leaving group, facilitating the displacement.

In a flow chemistry context, the rapid mixing and precise temperature control can further favor the SN2 pathway by ensuring a consistent concentration of the nucleophile at the reaction interface and preventing the formation of hotspots that might promote unwanted side reactions or a shift towards an SN1 mechanism.

Part 2: Experimental Protocols for Flow Synthesis

General Flow Reactor Setup

A typical flow chemistry setup for reactions involving this compound will consist of the following components:

  • Reagent Pumps: Two or more high-pressure liquid chromatography (HPLC) pumps or syringe pumps for precise delivery of the reactant streams.

  • T-Mixer or Micromixer: To ensure rapid and efficient mixing of the reactant streams.

  • Reactor Coil: A heated or cooled coil made of an inert material (e.g., PFA, stainless steel, or Hastelloy) where the reaction takes place. The length and internal diameter of the coil determine the reactor volume and, consequently, the residence time.

  • Back Pressure Regulator (BPR): To maintain the system under pressure, preventing solvent boiling and ensuring consistent flow.

  • Collection Vessel: To collect the product stream.

dot digraph "Flow_Reactor_Setup" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} caption { label = "Figure 2: General experimental workflow for flow synthesis."; fontsize = 10; fontname = "Arial"; } enddot Figure 2: General experimental workflow for flow synthesis.

Protocol: N-Alkylation of a Primary Amine

This protocol details the reaction of this compound with a primary amine to form a secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Primary Amine (e.g., Benzylamine)

  • Aprotic Solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Base (e.g., Diisopropylethylamine - DIPEA)

Stock Solutions:

  • Solution A: Prepare a 0.2 M solution of this compound in acetonitrile.

  • Solution B: Prepare a 0.22 M solution of the primary amine and a 0.25 M solution of DIPEA in acetonitrile.

Flow System Parameters:

ParameterValueRationale
Pump A Flow Rate 1.0 mL/minEstablishes the baseline for reactant delivery.
Pump B Flow Rate 1.0 mL/minMaintains a slight excess of the nucleophile.
Total Flow Rate 2.0 mL/minCombined flow rate of the two streams.
Reactor Volume 10 mLA common starting volume for laboratory-scale flow reactors.
Residence Time 5 minutesCalculated as Reactor Volume / Total Flow Rate.
Temperature 60 °CModerate heating to accelerate the SN2 reaction.
Back Pressure 100 psiSufficient to prevent solvent outgassing.

Procedure:

  • System Priming: Prime both pumps and the entire flow path with the reaction solvent (acetonitrile) to remove any air bubbles and ensure a stable flow.

  • Reaction Initiation: Start pumping Solution A and Solution B at their respective flow rates into the T-mixer.

  • Steady State: Allow the system to reach a steady state by running for at least three times the residence time (in this case, 15 minutes) and discarding the initial output.

  • Collection: Once at a steady state, collect the product stream in a flask containing a suitable quenching agent (e.g., a small amount of water) if necessary.

  • Work-up and Analysis: Upon completion, the collected solution can be concentrated under reduced pressure. The residue can then be purified by standard methods such as column chromatography. The reaction progress and purity can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

Protocol: O-Alkylation of a Phenol

This protocol describes the synthesis of a diaryl ether via the Williamson ether synthesis.

Materials:

  • This compound

  • Phenol (e.g., 4-Methoxyphenol)

  • Polar Aprotic Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium Carbonate - K₂CO₃) - Note: for heterogeneous reactions, a packed-bed reactor is ideal.

Stock Solutions:

  • Solution A: Prepare a 0.2 M solution of this compound in DMF.

  • Solution B: Prepare a 0.25 M solution of the phenol in DMF.

Flow System Parameters (Packed-Bed Reactor):

ParameterValueRationale
Pump A Flow Rate 0.5 mL/minControls the delivery of the electrophile.
Pump B Flow Rate 0.5 mL/minControls the delivery of the nucleophile precursor.
Packed-Bed K₂CO₃Acts as a solid-supported base.
Residence Time 10 minutesLonger residence time to allow for reaction with the solid base.
Temperature 80 °CHigher temperature to facilitate the reaction.
Back Pressure 100 psiMaintains system stability.

Procedure:

  • Reactor Preparation: Pack a column with granular potassium carbonate.

  • System Priming: Prime the pumps and flow path with DMF.

  • Reaction Initiation: Pump Solution A and Solution B through the packed-bed reactor.

  • Steady State and Collection: Follow the same procedure as in the N-alkylation protocol.

  • Work-up and Analysis: The collected product stream will contain the desired ether. The DMF can be removed by aqueous work-up followed by extraction with a suitable organic solvent. Purification can be achieved by chromatography.

Part 3: Safety, Handling, and Troubleshooting

Safety and Handling

This compound, like other benzylic bromides, is a hazardous chemical and must be handled with appropriate precautions.[3][4][15][16][17]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[15][17]

  • Ventilation: All handling of the solid or its solutions should be performed in a well-ventilated chemical fume hood.[3][4][15][17]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[4][16] All waste containing the benzyl bromide should be collected in a designated, sealed container.[15][16]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][15][16]

The use of a flow reactor inherently enhances safety by minimizing the volume of the reaction mixture at any given time.[5][6][8] However, it is crucial to ensure that all connections in the flow path are secure to prevent leaks.

Troubleshooting Common Issues in Flow Chemistry
IssuePotential Cause(s)Suggested Solution(s)
Reactor Clogging Precipitation of starting materials, products, or salts.- Increase the solvent polarity.- Heat the reactor coil.- Dilute the reagent streams.- For salt-forming reactions, consider using a packed-bed scavenger column post-reaction.
Low Conversion - Insufficient residence time.- Temperature is too low.- Decrease the total flow rate to increase residence time.- Increase the reactor temperature.- Increase the concentration of the reagents.
Poor Selectivity - Temperature is too high.- Residence time is too long.- Lower the reactor temperature.- Increase the total flow rate to decrease residence time.
Inconsistent Flow Air bubbles in the pump lines.- Degas the solvents before use.- Prime the pumps and lines thoroughly.

Conclusion

The application of this compound in flow chemistry represents a significant advancement over traditional batch processing. The enhanced safety, precise control over reaction parameters, and improved scalability make flow synthesis an ideal platform for leveraging this important building block in pharmaceutical and chemical research. The protocols and guidelines presented here provide a solid foundation for researchers to develop efficient, safe, and robust synthetic methodologies. As the adoption of flow chemistry continues to grow, its synergy with reactive intermediates like this compound will undoubtedly accelerate innovation in drug development and materials science.

References

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. [Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]

  • Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. ResearchGate. [Link]

  • Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. [Link]

  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Benefits of Continuous Flow Chemistry. METTLER TOLEDO. [Link]

  • BENZYL BROMIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. Loba Chemie. [Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health. [Link]

  • Indium chloride catalysed benzyl bromination using continuous flow technology. Organic & Biomolecular Chemistry. [Link]

  • The economic advantages of continuous flow chemistry. Manufacturing Chemist. [Link]

  • The real advantages of continuous flow chemistry. Stoli Chem. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. [Link]

  • Propose a mechanism for the reaction of benzyl bromide with ethan... Pearson. [Link]

  • Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2... ResearchGate. [Link]

  • Radical Chemistry in Flow. Science of Synthesis. [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. [Link]

  • FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. [Link]

Sources

Application Notes & Protocols for the Synthesis of Enzyme Inhibitors Featuring a 3-(2-Fluorophenoxy)benzyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-(2-Fluorophenoxy)benzyl Moiety in Drug Discovery

The 3-(2-fluorophenoxy)benzyl structural motif is of increasing interest to researchers in medicinal chemistry and drug development. This diaryl ether-based scaffold offers a unique combination of physicochemical properties that can be strategically leveraged in the design of potent and selective enzyme inhibitors. The introduction of a fluorine atom onto the phenoxy ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with the target protein.[1][2] Specifically, the ortho-fluorine substitution can induce a conformational bias in the diaryl ether linkage, which can be exploited to achieve selective binding to the desired enzyme's active site. Furthermore, the phenoxybenzyl group is a well-established pharmacophore in a variety of bioactive compounds, including insecticides and therapeutic agents.[3][4][5][6]

These application notes provide a comprehensive guide for the synthesis of enzyme inhibitors incorporating the 3-(2-fluorophenoxy)benzyl moiety. We will delve into the key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the methodological choices. The protocols are designed to be self-validating, with in-process controls and characterization checkpoints to ensure the successful synthesis of the target compounds.

Core Synthetic Strategies: Constructing the Diaryl Ether Linkage

The central challenge in synthesizing molecules with a 3-(2-fluorophenoxy)benzyl moiety lies in the efficient formation of the diaryl ether bond. Two primary transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose: the Ullmann condensation and the Suzuki-Miyaura coupling.

  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[7][8] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. Modern modifications, however, utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions.[9][10][11]

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an aryl boronic acid (or its ester) and an aryl halide, the Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and high yields.[12][13][14] This method is often preferred for complex molecule synthesis due to its versatility and reliability.

The choice between these two methods will depend on the availability of starting materials, the functional groups present in the molecule, and the desired scale of the reaction.

Visualizing the Synthetic Workflow

The following diagram outlines the general synthetic workflow for incorporating the 3-(2-fluorophenoxy)benzyl moiety into a target enzyme inhibitor.

G cluster_0 Synthesis of Key Intermediates cluster_1 Coupling to Pharmacophore 3-Hydroxybenzyl alcohol 3-Hydroxybenzyl alcohol Ullmann Coupling Ullmann Coupling 3-Hydroxybenzyl alcohol->Ullmann Coupling 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene->Ullmann Coupling Reduction 3-(2-Fluorophenoxy)benzyl alcohol 3-(2-Fluorophenoxy)benzyl alcohol Ullmann Coupling->3-(2-Fluorophenoxy)benzyl alcohol Bromination Bromination 3-(2-Fluorophenoxy)benzyl alcohol->Bromination 3-(2-Fluorophenoxy)benzyl bromide This compound Bromination->this compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Pharmacophore (e.g., heterocycle) Pharmacophore (e.g., heterocycle) Pharmacophore (e.g., heterocycle)->Coupling Reaction Target Enzyme Inhibitor Target Enzyme Inhibitor Coupling Reaction->Target Enzyme Inhibitor Characterization & Biological Evaluation Characterization & Biological Evaluation Target Enzyme Inhibitor->Characterization & Biological Evaluation G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Molecule Hinge Region Hinge Region Gatekeeper Residue Gatekeeper Residue Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region Pyrimidine Core Pyrimidine Core Pyrimidine Core->Hinge Region H-Bonds 3-(2-Fluorophenoxy)benzyl Moiety 3-(2-Fluorophenoxy)benzyl Moiety 3-(2-Fluorophenoxy)benzyl Moiety->Gatekeeper Residue van der Waals 3-(2-Fluorophenoxy)benzyl Moiety->Hydrophobic Pocket Hydrophobic Interactions 3-(2-Fluorophenoxy)benzyl Moiety->Solvent Exposed Region Vector for Modification

Sources

Application Note: Fluorescent Labeling of Proteins with 3-(2-Fluorophenoxy)benzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Proteins with Novel Benzyl Bromide-Based Fluorophores

Fluorescent labeling is an indispensable technique in modern life sciences and drug development, enabling the visualization, tracking, and quantification of proteins within complex biological systems.[1][2] The covalent attachment of a fluorophore to a protein of interest allows for a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence resonance energy transfer (FRET) studies.[2][3] While various chemistries are employed for protein labeling, targeting specific amino acid residues with reactive chemical probes remains a cornerstone of bioconjugation.[1][4]

This application note introduces a novel strategy for the fluorescent labeling of proteins utilizing derivatives of 3-(2-Fluorophenoxy)benzyl Bromide. Benzyl bromides are known to be effective alkylating agents that can selectively react with nucleophilic amino acid side chains.[3][5] Specifically, the sulfur-containing residues, such as cysteine and methionine, are prime targets for alkylation by benzyl bromide and its derivatives.[3][6][7] This reactivity forms the basis for a targeted approach to protein labeling, offering a stable thioether linkage between the fluorophore and the protein.[1]

The this compound scaffold serves as a versatile core for the synthesis of novel fluorescent probes.[8] By functionalizing this core with a suitable fluorophore, researchers can create a new class of reagents for protein modification. The fluorine substitution on the phenoxy ring can enhance the lipophilicity of the probe, potentially influencing its interaction with the local microenvironment of the protein.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the fluorescent labeling of proteins using this compound derivatives. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and offer insights into troubleshooting and characterization of the labeled protein.

Principle of the Reaction: Targeted Alkylation of Sulfur-Containing Residues

The core of this labeling strategy lies in the nucleophilic substitution reaction between the bromomethyl group of the this compound derivative and the side chains of specific amino acid residues. The primary targets for this alkylation are the thiol group of cysteine and the thioether of methionine.[3][5]

  • Cysteine Alkylation: The thiol group (-SH) of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻).[1] The reaction with a benzyl bromide derivative proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond.[9] The efficiency of this reaction is highly pH-dependent, with optimal rates typically observed at a pH above the pKa of the cysteine thiol (around 8.5), where the more nucleophilic thiolate species is prevalent.[1]

  • Methionine Alkylation: The thioether group (-S-CH₃) of methionine is also nucleophilic and can be alkylated by benzyl bromide.[3] This reaction is generally slower than cysteine alkylation and is often favored at a lower pH (around 4-6.5) to selectively target methionine over other nucleophilic residues.[3][10]

The selectivity of the labeling can therefore be tuned by controlling the reaction pH. For proteins containing both cysteine and methionine, adjusting the pH can favor the modification of one residue over the other.

Visualizing the Mechanism and Workflow

To better illustrate the underlying chemistry and the experimental process, the following diagrams are provided.

ReactionMechanism cluster_met Methionine Alkylation (pH 4-6.5) Protein Protein Cysteine (-SH) Methionine (-S-CH₃) Intermediate Sɴ2 Transition State Protein:cys->Intermediate Nucleophilic Attack (pH > 7.5) Intermediate_met Sɴ2 Transition State Protein:met->Intermediate_met Nucleophilic Attack Reagent Fluorescent Benzyl Bromide Derivative Fluorophore 3-(2-Fluorophenoxy)benzyl -CH₂-Br Reagent->Intermediate Reagent->Intermediate_met Product Fluorescently Labeled Protein Cysteine-S-CH₂-... Methionine-S⁺(CH₃)-CH₂-... Intermediate->Product:labeled_cys Bromide Departure Intermediate_met->Product:labeled_met Bromide Departure

Caption: Hypothesized Sɴ2 reaction mechanism for protein labeling.

ExperimentalWorkflow A 1. Reagent & Protein Preparation B 2. Labeling Reaction (Incubation) A->B C 3. Quenching of Unreacted Reagent B->C D 4. Purification of Labeled Protein (e.g., Size Exclusion Chromatography) C->D E 5. Characterization (Spectroscopy, MS, SDS-PAGE) D->E

Caption: General experimental workflow for fluorescent protein labeling.

Detailed Protocol for Protein Labeling

This protocol provides a general framework for the fluorescent labeling of a target protein using a hypothetical fluorescent derivative of this compound. Optimal conditions, such as the molar ratio of dye to protein, incubation time, and temperature, may need to be empirically determined for each specific protein and fluorescent probe.

Materials
  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES).

  • Fluorescent this compound derivative (dissolved in a water-miscible organic solvent like DMSO or DMF).

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.5 for cysteine labeling; 50 mM MES, 150 mM NaCl, pH 6.0 for preferential methionine labeling).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol).

  • Purification column (e.g., size-exclusion chromatography column).

  • Spectrophotometer, mass spectrometer, and SDS-PAGE equipment for characterization.

Procedure
  • Protein Preparation:

    • Ensure the protein solution is free of any interfering substances, such as other nucleophiles (e.g., DTT, β-mercaptoethanol, or Tris buffer from purification steps). Buffer exchange into the desired reaction buffer may be necessary.

    • Accurately determine the protein concentration using a reliable method (e.g., BCA assay or absorbance at 280 nm).

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent benzyl bromide derivative in anhydrous DMSO or DMF at a concentration of 1-10 mM. Store protected from light and moisture.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein solution to the reaction buffer.

    • While gently vortexing, add the desired molar excess of the fluorescent reagent to the protein solution. A starting point is a 10-20 fold molar excess of the dye to the protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Quenching the Reaction:

    • To stop the labeling reaction and consume any unreacted fluorescent probe, add a quenching reagent. For example, add Tris-HCl to a final concentration of 50-100 mM or β-mercaptoethanol to a final concentration of 10-20 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).

    • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the maximum absorbance wavelength of the fluorophore.

    • Collect the fractions containing the labeled protein.

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified labeled protein at 280 nm and the maximum absorbance wavelength of the fluorophore. The DOL is the molar ratio of the dye to the protein.

    • Mass Spectrometry: Confirm the covalent modification and determine the site(s) of labeling using mass spectrometry (e.g., ESI-MS).

    • SDS-PAGE: Analyze the purity of the labeled protein and confirm conjugation by visualizing the fluorescence of the protein band under UV illumination before staining with Coomassie Blue.

  • Storage:

    • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

Quantitative Data Summary

The following table provides a summary of key experimental parameters that can be optimized for successful protein labeling.

ParameterRecommended RangeRationale & Considerations
Molar Ratio (Dye:Protein) 5:1 to 50:1A higher ratio increases the degree of labeling but also the risk of non-specific modification and protein precipitation. Start with a 10-20 fold excess and optimize.
Reaction pH 7.5 - 8.5 (for Cysteine)Favors the deprotonation of the cysteine thiol to the more nucleophilic thiolate.[1]
4.0 - 6.5 (for Methionine)Minimizes reactivity of other nucleophiles like lysine and histidine, promoting selectivity for methionine.[3][10]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can reduce non-specific reactions and protein degradation but may require longer incubation times.
Incubation Time 1 hour to overnightDependent on the reactivity of the protein and the desired degree of labeling. Monitor the reaction progress if possible.
Protein Concentration 1-10 mg/mLHigher concentrations can promote aggregation, while very low concentrations may reduce labeling efficiency.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise during the labeling process. This section addresses common issues and provides potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling - Inactive fluorescent reagent due to hydrolysis. - Interfering nucleophiles in the protein buffer (e.g., Tris, DTT). - Low molar excess of the dye. - Target amino acid(s) are not accessible.- Use fresh, anhydrous DMSO/DMF for the dye stock. - Perform buffer exchange to remove interfering substances. - Increase the molar ratio of dye to protein. - Consider partial denaturation of the protein if the target residue is buried.
Protein Precipitation - High concentration of organic solvent (from dye stock). - Over-labeling of the protein. - Protein instability at the reaction pH.- Keep the volume of the dye stock solution to a minimum (<5% of the total reaction volume). - Reduce the molar excess of the dye or the reaction time. - Optimize the buffer composition (e.g., add stabilizing agents like glycerol).
High Background Signal - Incomplete removal of unreacted dye. - Non-covalent binding of the dye to the protein.- Ensure efficient purification using size-exclusion chromatography or dialysis. - Add a mild denaturant (e.g., 0.1% SDS) to the wash buffers during purification to disrupt non-covalent interactions.
Loss of Protein Activity - Labeling of a functionally critical amino acid residue. - Conformational changes induced by the attached fluorophore.- Reduce the degree of labeling by lowering the dye-to-protein ratio or reaction time. - If the labeled residue is known, consider site-directed mutagenesis to move it away from the active site.

Conclusion and Future Perspectives

The use of this compound derivatives represents a promising avenue for the development of novel fluorescent probes for protein labeling. The ability to selectively target sulfur-containing amino acids through a stable thioether linkage offers a robust method for bioconjugation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this new class of labeling reagents. As with any novel chemical tool, empirical optimization is key to achieving the desired labeling efficiency and preserving the biological function of the target protein. Future work in this area could involve the synthesis of a broader palette of fluorescent derivatives with varying spectral properties and the exploration of their applications in advanced imaging and proteomic studies.

References

  • Boyer, P. D. (1976). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue. Journal of Biological Chemistry, 251(18), 5711-5717. Retrieved from [Link]

  • Gavilanes, F., et al. (2011). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC, 31(1), 1-10. Retrieved from [Link]

  • Hampton, B., et al. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. PMC, 31(11), 1235-1245. Retrieved from [Link]

  • Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Fluorescent Proteins in Drug Development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Retrieved from [Link]

  • Gao, J., et al. (2010). A 'quenchergenic' chemoselective protein labeling strategy. PMC, 1(1), 1-7. Retrieved from [Link]

  • Amgen Biotech Experience. (2021). Lab 6 Overview: Purifying the Fluorescent Protein. Retrieved from [Link]

  • Linder, M. B., et al. (2009). Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. PubMed, 81(20), 8348-8355. Retrieved from [Link]

  • Getz, E. B., et al. (2006). Selective labeling of selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide. PubMed, 15(5), 539-548. Retrieved from [Link]

  • Pira, S. L., et al. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. PubMed, 19(11). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • ACS Publications. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. Retrieved from [Link]

  • NIH. (2013). Fluorescent labeling and modification of proteins. Retrieved from [Link]

  • NIH. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]

  • NIH. (2020). Fluorescence imaging of drug target proteins using chemical probes. Retrieved from [Link]

  • NIH. (2008). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. Retrieved from [Link]

  • ResearchGate. (2013). Fluorogenic protein labelling: a review of photophysical quench mechanisms and principles of fluorogen design. Retrieved from [Link]

  • Choi, J. H., et al. (2024). Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews. Retrieved from [Link]

  • MDPI. (2022). Research Progresses and Applications of Fluorescent Protein Antibodies: A Review Focusing on Nanobodies. Retrieved from [Link]

  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]

  • NPL Publications. (2018). Fluorescent labelling of protein analysis. Retrieved from [Link]

  • DNA Learning Center. (2020). Purification of Green Fluorescent Protein, Part I. Retrieved from [Link]

  • Frontiers. (2021). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Retrieved from [Link]

  • iBiology. (2013). Microscopy: Fluorescent Proteins (Roger Tsien). Retrieved from [Link]

  • Springer Nature Experiments. (2011). Fluorescent Labeling of Proteins. Retrieved from [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of 3-(2-Fluorophenoxy)benzyl Bromide as a versatile linker in solid-phase synthesis (SPS). We provide in-depth protocols for the immobilization of substrates, such as phenols and carboxylic acids, onto a solid support and their subsequent cleavage. The unique electronic properties conferred by the 2-fluorophenoxy moiety are discussed in the context of linker stability and cleavage efficiency. This document serves as a practical resource for researchers in drug discovery and combinatorial chemistry, offering a robust methodology for the synthesis of small molecule libraries.

Introduction to Solid-Phase Synthesis and the Role of Linkers

Solid-phase synthesis (SPS) has revolutionized the fields of peptide synthesis, medicinal chemistry, and drug discovery.[1][2] By anchoring a starting material to an insoluble polymer support, multi-step reactions can be performed with the significant advantage of simplified purification; excess reagents and by-products are simply washed away.[3] The success of any solid-phase synthesis is critically dependent on the choice of the linker—the molecular bridge connecting the substrate to the solid support.[4] An ideal linker must be stable to the reaction conditions employed during the synthesis and allow for the clean and efficient cleavage of the final product from the resin under specific, controlled conditions.[5]

Benzyl ether and benzyl ester linkages are fundamental in solid-phase synthesis due to their relative stability and well-established cleavage protocols.[6][7] This guide focuses on a specialized benzyl bromide linker, this compound, which offers unique advantages for the synthesis of diverse molecular libraries.

The 3-(2-Fluorophenoxy)benzyl Linker: A Profile

This compound is a versatile building block for the functionalization of solid supports.[8] The presence of the 2-fluorophenoxy group introduces specific electronic and steric features that influence the reactivity of the benzylic bromide and the stability of the resulting ether or ester linkage.

  • Electronic Effects: The fluorine atom is highly electronegative, and the fluorophenoxy group as a whole can act as an electron-withdrawing group. This electronic pull can influence the stability of the benzyl ether linkage, potentially requiring modified cleavage conditions compared to standard benzyl ethers.[9][10]

  • Reactivity in SN2 Reactions: Benzyl bromides are generally reactive electrophiles in SN2 reactions due to the ability of the adjacent pi-system to stabilize the transition state.[11][12] This reactivity allows for efficient attachment to hydroxyl-functionalized resins or carboxylate salts of the substrate.

  • Applications: This compound is a key intermediate in the synthesis of various pharmaceuticals and is employed in organic synthesis for creating complex molecules.[8]

Experimental Protocols

Immobilization of this compound onto a Hydroxymethyl-Functionalized Resin (Wang Resin)

This protocol describes the covalent attachment of the linker to a Wang resin, forming a stable ether bond.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Wash the resin with anhydrous DMF (3 x 10 mL).

  • In a separate flask, dissolve this compound (3.0 mmol) in anhydrous DMF (5 mL).

  • To the swollen resin, add a suspension of NaH (3.0 mmol) in anhydrous DMF (5 mL) and gently agitate for 30 minutes at room temperature.

  • Add the solution of this compound to the resin suspension and agitate at 50°C for 16-24 hours.

  • Cool the reaction to room temperature and cautiously quench any unreacted NaH by the slow addition of MeOH (2 mL).

  • Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the functionalized resin under high vacuum to a constant weight.

Workflow for Linker Immobilization

G cluster_prep Resin Preparation cluster_activation Activation cluster_coupling Linker Coupling cluster_workup Work-up Swell Resin Swell Wang Resin in DCM Wash Resin Wash with anhydrous DMF Swell Resin->Wash Resin Activate Resin Add NaH in DMF to swollen resin Wash Resin->Activate Resin Add Linker Add 3-(2-Fluorophenoxy)benzyl Bromide solution Activate Resin->Add Linker Heat Reaction Agitate at 50°C for 16-24h Add Linker->Heat Reaction Quench Quench with MeOH Heat Reaction->Quench Wash Sequence Sequential Washes: DMF, DMF/H2O, H2O, MeOH, DCM Quench->Wash Sequence Dry Resin Dry under vacuum Wash Sequence->Dry Resin

Caption: Workflow for immobilizing the linker onto Wang resin.

Attachment of a Phenolic Substrate to the Functionalized Resin

This protocol details the immobilization of a phenolic compound via a Williamson ether synthesis.

Materials:

  • 3-(2-Fluorophenoxy)benzyl-functionalized resin

  • Phenolic substrate

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • Swell the functionalized resin (1.0 g, approx. 0.8 mmol assuming 80% functionalization efficiency) in anhydrous DMF (10 mL) for 30 minutes.

  • In a separate flask, dissolve the phenolic substrate (2.4 mmol) and K₂CO₃ (2.4 mmol) in anhydrous DMF (5 mL).

  • Add the substrate solution to the swollen resin and agitate at 60°C for 24 hours.

  • Cool the reaction to room temperature.

  • Wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

Attachment of a Carboxylic Acid Substrate to the Functionalized Resin

This protocol describes the immobilization of a carboxylic acid via esterification.

Materials:

  • 3-(2-Fluorophenoxy)benzyl-functionalized resin

  • Carboxylic acid substrate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous DCM

Procedure:

  • Swell the functionalized resin (1.0 g, approx. 0.8 mmol) in anhydrous DCM (10 mL) for 30 minutes.

  • In a separate flask, dissolve the carboxylic acid substrate (2.4 mmol) and DMAP (0.24 mmol) in anhydrous DCM (5 mL).

  • Add the carboxylic acid solution to the swollen resin.

  • Add DIC (2.4 mmol) to the resin suspension and agitate at room temperature for 12-18 hours.

  • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

Reaction Scheme for Substrate Immobilization

G cluster_resin cluster_phenol cluster_acid Resin Resin-O-CH2-Ar-OPh(2-F) Phenol R-OH (Phenol) Resin->Phenol Williamson Ether Synthesis Acid R-COOH Resin->Acid Esterification Base Base (K2CO3) DIC DIC DMAP DMAP

Caption: Immobilization of phenolic and carboxylic acid substrates.

Cleavage of the Product from the Resin

The final step is the release of the synthesized molecule from the solid support. Due to the electron-withdrawing nature of the 2-fluorophenoxy group, the benzyl ether/ester linkage is more stable to acidolysis than standard Wang linkers. Therefore, stronger acidic conditions are typically required.

Materials:

  • Product-bound resin

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether

Procedure:

  • Place the dry, product-bound resin (approx. 200 mg) in a reaction vessel.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (90:5:5 v/v/v).

  • Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dry the crude product under vacuum.

Data and Expected Outcomes

ParameterLinker ImmobilizationSubstrate Attachment (Phenol)Substrate Attachment (Carboxylic Acid)Cleavage
Key Reagents NaH, DMFK₂CO₃, DMFDIC, DMAP, DCMTFA, TIS, DCM
Temperature 50°C60°CRoom TemperatureRoom Temperature
Time 16-24 hours24 hours12-18 hours2-4 hours
Expected Yield >80% loading>90% conversion>95% conversion>85% recovery
Purity N/AHighHighCrude product, requires purification

Troubleshooting

  • Low Linker Loading: Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature.

  • Incomplete Substrate Coupling: Use a larger excess of the substrate and coupling reagents. Ensure the resin is adequately swollen.

  • Incomplete Cleavage: Increase the cleavage time or the concentration of TFA. Note that prolonged exposure to strong acid may lead to degradation of sensitive products.

Conclusion

This compound is a valuable tool for solid-phase synthesis, enabling the construction of diverse small molecule libraries. The protocols outlined in this guide provide a robust framework for its application. The modified stability of the linker necessitates careful optimization of cleavage conditions, but also offers an orthogonal handle in more complex synthetic strategies.

References

  • Ben-Ishai, D., & Berger, A. (1952). Cleavage of N-carbobenzoxy groups by means of hydrogen bromide and its application in peptide synthesis. The Journal of Organic Chemistry, 17(12), 1564-1570.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Hermkens, P. H. H., Ottenheijm, H. C. J., & Rees, D. (1996).
  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
  • Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 1-8.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • O'Donnell, M. J. (Ed.). (2001). Solid-Phase Organic Synthesis. John Wiley & Sons.
  • Tilak, M. A. (1968). A facile method for the synthesis of benzyl esters using benzyl bromide or iodide and its application to solid phase and conventional peptide synthesis; attempted sterical selection in solid phase synthesis. Tetrahedron Letters, 9(60), 6323-6326.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Yan, B., & Sun, Q. (Eds.). (1998). Solid-phase synthesis: a practical guide. CRC press.

Sources

Application Note & Protocols: Accelerating Synthetic Pathways for 3-(2-Fluorophenoxy)benzyl Bromide using Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol for Microwave-Assisted Reactions of 3-(2-Fluorophenoxy)benzyl Bromide.

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for conducting microwave-assisted organic synthesis (MAOS) using this compound. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and its reactivity can be significantly enhanced through the strategic application of microwave energy.[1] We will explore the fundamental principles of microwave heating and present validated, step-by-step protocols for two critical transformations: nucleophilic substitution for diaryl ether synthesis and Suzuki-Miyaura cross-coupling for the formation of C-C bonds. The protocols are designed to be self-validating, offering insights into reaction setup, expected outcomes, and troubleshooting.

Introduction: The Strategic Advantage of Microwave Chemistry

The 3-(2-fluorophenoxy)benzyl moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1][2][3] Its synthesis often involves the reactive intermediate, this compound, a versatile electrophile. Traditional synthetic methods relying on conventional heating (e.g., oil baths) can be time-consuming, often requiring hours or even days to reach completion, and may lead to the formation of undesirable byproducts.[4]

Microwave-assisted organic synthesis (MAOS) offers a powerful solution to these challenges. By directly delivering energy to polar molecules within the reaction mixture, microwave irradiation facilitates rapid, uniform heating, dramatically reducing reaction times from hours to minutes.[5][6][7] This efficiency not only accelerates research and development timelines but also aligns with the principles of green chemistry by minimizing energy consumption and often reducing the need for hazardous solvents.[6][8][9]

This guide explains the causality behind protocol design and provides actionable methodologies to empower researchers to leverage MAOS for their specific synthetic goals.

The Science of Microwave Heating: Beyond the Kitchen Appliance

Understanding the mechanism of microwave heating is crucial for effective protocol design. Unlike conventional methods that transfer heat slowly via conduction and convection from the vessel walls inward, microwave energy penetrates the vessel and interacts directly with the molecules.[6][7] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as DMF, ethanol, or the reactants themselves, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at a molecular level, resulting in rapid and efficient heating.[8][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts from a base or catalyst), they will migrate back and forth under the influence of the electric field. Collisions caused by this migration dissipate energy as heat.[7][8]

This volumetric and instantaneous heating mechanism provides the powerful energy needed for molecules to overcome activation energy barriers, leading to remarkable rate enhancements.[8][10]

Caption: Fundamental mechanisms of microwave-assisted synthesis.

Core Application 1: Microwave-Assisted Nucleophilic Substitution

A primary application for benzyl bromides is their reaction with nucleophiles. The following protocol details the synthesis of a diaryl ether, a common structural motif, via a microwave-assisted SNAr-type reaction.

Rationale and Experimental Design
  • Nucleophile & Base: A phenol is used as the nucleophile. To facilitate the reaction, a base such as potassium carbonate (K₂CO₃) is essential. The base deprotonates the phenol, generating a more potent phenoxide nucleophile, which then attacks the electrophilic benzylic carbon of the benzyl bromide.

  • Solvent Choice: A polar, aprotic solvent with a high dielectric constant, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is ideal.[7] These solvents are excellent microwave absorbers, ensuring rapid heating. They also effectively solvate the cation of the base (K⁺), leaving the phenoxide anion more available for reaction. Catalyst-free methods for diaryl ether synthesis have been proven effective under microwave irradiation in DMSO.[11][12][13][14]

  • Microwave Parameters: The reaction is performed at an elevated temperature (e.g., 150 °C) that would require high pressure and long times under conventional heating. The microwave allows this temperature to be reached in seconds, with the entire reaction often completing in under 15 minutes.[15]

Detailed Protocol: Synthesis of 1-(3-(2-Fluorophenoxy)benzyl)-4-methoxybenzene

This protocol describes the reaction between this compound and 4-methoxyphenol.

Reaction Scheme: this compound + 4-Methoxyphenol --(K₂CO₃, DMF, MW)--> 1-(3-(2-Fluorophenoxy)benzyl)-4-methoxybenzene

Materials & Equipment:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 10 mL microwave reaction vial with snap cap and stir bar

  • Monowave or multi-mode microwave reactor

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Reagent Stoichiometry Table:

ReagentMol. Wt.Amount (mg)mmolesEquivalents
This compound281.122811.01.0
4-Methoxyphenol124.141501.21.2
Potassium Carbonate (K₂CO₃)138.212762.02.0
DMF-4 mL--

Step-by-Step Procedure:

  • Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • To the vial, add this compound (281 mg, 1.0 mmol).

  • Add 4-methoxyphenol (150 mg, 1.2 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Add 4 mL of anhydrous DMF to the vial.

  • Securely seal the vial with the cap.

  • Place the vial into the microwave reactor cavity.

  • Set the following reaction parameters:

    • Temperature: 150 °C (use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Power: 150 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • Once the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully opening.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with 25 mL of ethyl acetate.

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether.

Self-Validation & Troubleshooting:

  • Expected Outcome: A colorless oil or white solid. Yields typically range from 75-90%.

  • Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Troubleshooting:

    • Incomplete Reaction (TLC shows starting material): Increase the reaction time to 15-20 minutes or increase the temperature to 160 °C. Ensure K₂CO₃ is anhydrous.

    • Formation of Side Products: Lower the reaction temperature to 140 °C. Ensure the purity of the starting benzyl bromide.

Core Application 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. Applying microwave energy to this palladium-catalyzed process provides a rapid and efficient route to biaryl methane derivatives.[16]

Rationale and Experimental Design
  • Catalytic System: The success of a Suzuki coupling hinges on the catalyst system. For benzylic bromides, a combination of a palladium source, like Palladium(II) Acetate (Pd(OAc)₂), and an electron-rich, bulky phosphine ligand, such as JohnPhos, has been shown to be highly effective under microwave conditions.[17][18] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base and Solvent: An inorganic base like potassium carbonate is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle. DMF is an excellent solvent choice due to its high boiling point and strong microwave absorption, enabling the reaction to reach the required temperatures quickly and safely in a sealed vessel.[17][18]

  • Microwave Parameters: Microwave heating accelerates the catalytic turnover frequency. Reactions that might take many hours at reflux under conventional heating can be completed in 20-30 minutes, significantly improving throughput.[17][19]

Detailed Protocol: Synthesis of 3-(2-Fluorophenoxy)-1-(4-methoxybenzyl)benzene

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Reaction Scheme: this compound + 4-Methoxyphenylboronic Acid --(Pd(OAc)₂, JohnPhos, K₂CO₃, DMF, MW)--> 3-(2-Fluorophenoxy)-1-(4-methoxybenzyl)benzene

Materials & Equipment:

  • This compound

  • 4-Methoxyphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • JohnPhos ((2-Biphenyl)di-tert-butylphosphine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 10 mL microwave reaction vial with snap cap and stir bar

  • Monowave or multi-mode microwave reactor

Reagent Stoichiometry Table:

ReagentMol. Wt.Amount (mg)mmolesEquivalents
This compound281.122811.01.0
4-Methoxyphenylboronic Acid151.962281.51.5
Pd(OAc)₂224.5011.20.055 mol %
JohnPhos298.4229.80.1010 mol %
Potassium Carbonate (K₂CO₃)138.214153.03.0
DMF-4 mL--

Step-by-Step Procedure:

  • To a 10 mL microwave vial containing a stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and JohnPhos (29.8 mg, 0.10 mmol).

  • Add this compound (281 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and anhydrous K₂CO₃ (415 mg, 3.0 mmol).

  • Add 4 mL of anhydrous DMF.

  • If available, briefly purge the vial with an inert gas (Nitrogen or Argon), then securely seal the cap.

  • Place the vial in the microwave reactor.

  • Set the following reaction parameters:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Power: 150 W (or dynamic power control)

    • Stirring: High

  • After cooling to room temperature, open the vial.

  • Work-up:

    • Dilute the reaction mixture with 50 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A colorless oil or white solid. Yields are typically moderate to good (60-85%).[17]

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Troubleshooting:

    • Low Yield: Ensure reagents are anhydrous, especially the DMF and K₂CO₃. Try degassing the solvent before use to remove oxygen, which can deactivate the catalyst.

    • Homocoupling of Boronic Acid: Lower the amount of boronic acid to 1.2-1.3 equivalents.

    • Decomposition: If decomposition is observed, lower the reaction temperature to 100-110 °C and increase the reaction time accordingly.

Caption: General experimental workflow for microwave-assisted reactions.

Summary and Conclusion

Microwave-assisted synthesis represents a significant advancement in chemical synthesis, offering unparalleled speed and efficiency. For a key building block like this compound, these techniques allow for the rapid generation of diverse molecular architectures relevant to drug discovery and materials science. The protocols provided for nucleophilic substitution and Suzuki-Miyaura cross-coupling demonstrate the practical application of MAOS, emphasizing rational design and predictable outcomes. By adopting these methods, researchers can accelerate their synthetic campaigns, improve yields, and contribute to a greener, more sustainable laboratory environment.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2011). NIH.
  • Suzuki-Miyaura cross-coupling of benzylic bromides under microwave conditions. (2011).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • Microwave-assisted synthesis of diaryl ethers without catalyst. (2003). PubMed.
  • This compound. Chem-Impex.
  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier.
  • Microwave-Assisted Synthesis of Diaryl Ethers Without Catalyst. (n.d.). Request PDF.
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2011). PMC - NIH.
  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2006). ResearchGate.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). NIH.
  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. (2006). Organic Chemistry Portal.
  • Microwave-assisted synthesis of diaryl ethers without catalyst. (2003). Organic Letters.
  • A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals.
  • Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. (2003). Organic Chemistry Portal.
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. (2006). The Journal of Organic Chemistry.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.).
  • Microwave Assisted Synthesis of Biorelevant Benzazoles. (2015). PubMed.
  • Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2016). NIH.
  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (2019). NIH.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your reactions. This document is structured to address the two primary stages of the synthesis: the formation of the diaryl ether intermediate, 3-(2-Fluorophenoxy)benzyl alcohol, via an Ullmann-type condensation, and its subsequent benzylic bromination to yield the final product.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize impurity formation. The overall synthetic route is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Benzylic Bromination 3-Hydroxybenzyl_alcohol 3-Hydroxybenzyl alcohol Ullmann_Reaction Ullmann Condensation (Cu Catalyst, Base) 3-Hydroxybenzyl_alcohol->Ullmann_Reaction 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene->Ullmann_Reaction Intermediate 3-(2-Fluorophenoxy)benzyl alcohol Ullmann_Reaction->Intermediate Bromination_Reaction Wohl-Ziegler Bromination (NBS, Initiator) Intermediate->Bromination_Reaction Final_Product This compound Bromination_Reaction->Final_Product

Caption: Overall synthetic workflow for this compound.

The primary challenges in this synthesis are:

  • Step 1 (Ullmann Condensation): Achieving high conversion and avoiding side reactions such as reductive dehalogenation of the aryl halide.[1]

  • Step 2 (Benzylic Bromination): Controlling the selectivity of the bromination to prevent the formation of di- and tri-brominated byproducts.[2]

II. Step 1: Ullmann Condensation for 3-(2-Fluorophenoxy)benzyl Alcohol

The formation of the diaryl ether linkage is typically achieved through a copper-catalyzed Ullmann condensation.[3] Modern protocols often utilize ligands to improve reaction rates and yields under milder conditions.[4]

Frequently Asked Questions (FAQs) - Ullmann Condensation

Q1: What is the best copper source for this reaction? A1: Copper(I) salts such as CuI, CuBr, or Cu₂O are generally preferred as they are often the active catalytic species.[5] While Cu(0) or Cu(II) sources can be used, they may require in-situ reduction to Cu(I) for optimal activity.

Q2: How do I choose the right ligand? A2: Ligand selection is crucial. For Ullmann ether synthesis, common choices include N,N-dimethylglycine, various phenanthrolines, and other bidentate ligands.[1][4] It is often necessary to screen a few ligands to find the optimal one for your specific substrates.

Q3: Which base should I use? A3: The base is critical for deprotonating the phenol.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, so screening may be necessary. Ensure the base is anhydrous, as water can inhibit the reaction.[1]

Q4: What are the best solvents for this reaction? A4: Traditionally, high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene were used.[3] However, modern ligand-based systems can often be run in less polar solvents like toluene or xylene.[6] The choice of solvent can influence catalyst solubility and reactivity.

Troubleshooting Guide - Ullmann Condensation
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (oxidized Cu(I)).Use a fresh, high-purity copper(I) salt. Consider adding a mild reducing agent if using a Cu(II) source.
Inappropriate ligand or no ligand used.Screen a variety of ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline).
Suboptimal base.Screen different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous.
Reaction temperature is too low.Incrementally increase the reaction temperature. Traditional Ullmann reactions often require >150 °C, while modern systems can work at lower temperatures (80-120 °C).[3][4]
Presence of water.Use anhydrous solvents and reagents. Dry glassware thoroughly. Consider using molecular sieves.[1]
Significant Formation of Dehalogenated Arene Reductive dehalogenation is a common side reaction.[1]Optimize the ligand and base combination. N,N-dimethylglycine has been shown to suppress this side reaction in some cases.[1]
Reaction temperature is too high.Lower the reaction temperature.
Reaction Stalls Before Completion Catalyst deactivation.Add a fresh portion of the copper catalyst and ligand.
Poor solubility of reagents.Choose a solvent in which all components are reasonably soluble at the reaction temperature.
Optimized Protocol: Ullmann Synthesis of 3-(2-Fluorophenoxy)benzyl alcohol

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-hydroxybenzyl alcohol (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous toluene or DMF via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 110-130 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts and base.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 3-(2-Fluorophenoxy)benzyl alcohol.

III. Step 2: Benzylic Bromination of 3-(2-Fluorophenoxy)benzyl Alcohol

The conversion of the benzylic alcohol to the corresponding bromide is typically achieved via a radical bromination, most commonly the Wohl-Ziegler reaction using N-bromosuccinimide (NBS).[7][8]

Frequently Asked Questions (FAQs) - Benzylic Bromination

Q1: Why is NBS the preferred brominating agent? A1: NBS is used to maintain a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for favoring the radical substitution pathway at the benzylic position over ionic addition to the aromatic ring.[9][10]

Q2: What kind of initiator should I use? A2: The reaction requires a radical initiator. Common choices include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decompose upon heating to generate radicals. Alternatively, the reaction can be initiated with light (photo-bromination).[7]

Q3: How can I prevent over-bromination? A3: Over-bromination, leading to the formation of 3-(2-Fluorophenoxy)benzylidene dibromide, is the most common side reaction.[2] To minimize this:

  • Use a slight excess (1.05-1.1 equivalents) of NBS. Using a large excess will promote di-bromination.

  • Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Maintain a low concentration of bromine by ensuring slow initiation.

Q4: Does the 2-fluoro substituent affect the reaction? A4: The electron-withdrawing nature of the fluorine atom can have a modest deactivating effect on the aromatic ring, which is generally beneficial as it can help suppress electrophilic aromatic bromination. However, the effect on the benzylic C-H bond strength is expected to be minimal. The primary concern remains controlling the radical chain reaction to favor mono-bromination.

Troubleshooting Guide - Benzylic Bromination

Troubleshooting_Bromination Start Reaction Issue? Low_Conversion Low Conversion Start->Low_Conversion Over_Bromination Over-bromination (Dibromide Formation) Start->Over_Bromination Aromatic_Bromination Aromatic Bromination Start->Aromatic_Bromination Initiator_Issue Initiator Ineffective? Low_Conversion->Initiator_Issue Check Temp_Issue Temperature Too Low? Low_Conversion->Temp_Issue Check NBS_Excess Too much NBS? Over_Bromination->NBS_Excess Check Reaction_Time Reaction time too long? Over_Bromination->Reaction_Time Check Br2_High High [Br2]? Aromatic_Bromination->Br2_High Check Initiator_Solution Use fresh AIBN/BPO or initiate with UV light. Initiator_Issue->Initiator_Solution Temp_Solution Ensure reaction is at reflux for thermal initiation. Temp_Issue->Temp_Solution NBS_Solution Use 1.05-1.1 eq. of NBS. NBS_Excess->NBS_Solution Time_Solution Monitor by TLC/GC and quench upon completion. Reaction_Time->Time_Solution Br2_Solution Ensure slow initiation. Use non-polar solvent (CCl4). Avoid protic impurities. Br2_High->Br2_Solution

Caption: Decision tree for troubleshooting benzylic bromination.

Optimized Protocol: Wohl-Ziegler Bromination of 3-(2-Fluorophenoxy)benzyl alcohol

Safety Note: Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood.[11]

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(2-Fluorophenoxy)benzyl alcohol (1.0 eq) and carbon tetrachloride (CCl₄) or another suitable solvent like acetonitrile.

    • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction is often initiated when the solvent begins to boil vigorously.

    • The reaction can also be initiated by shining a lamp on the flask.

    • Monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed and the denser NBS has been converted to the less dense succinimide, which will float on the surface of the CCl₄.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with a 10% aqueous solution of NaHCO₃ to remove any remaining HBr, followed by water and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is often an oil. If significant starting material (alcohol) remains, it can be removed by passing the crude product through a short plug of basic alumina, eluting with hexanes.[11] The more polar alcohol will be retained on the alumina.

    • For higher purity, vacuum distillation or silica gel chromatography can be employed.

IV. Analytical Methods for Reaction Monitoring

Effective monitoring is key to optimizing yield and minimizing side products.

Method Application Advantages Disadvantages
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Fast, inexpensive, requires minimal sample.Not quantitative, resolution may be limited.
Gas Chromatography (GC) Quantitative analysis of volatile components.High resolution, quantitative.Requires derivatization for non-volatile compounds (e.g., alcohols).
High-Performance Liquid Chromatography (HPLC) High-resolution, quantitative analysis of reactants, products, and impurities.Highly accurate and reproducible, suitable for non-volatile compounds.[12]More time-consuming and expensive than TLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of products and identification of impurities.Provides detailed structural information.Not ideal for real-time monitoring, requires larger sample size.

V. References

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Grokipedia. (n.d.). Wohl–Ziegler bromination. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Organic Letters. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • Wikipedia. (2023). Wohl–Ziegler bromination. [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Reddit. (2016). BnBr purification via basic alumina?. [Link]

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common side reactions with 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Fluorophenoxy)benzyl Bromide is a versatile and highly reactive building block crucial for the synthesis of complex molecules in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its core reactivity stems from the benzylic bromide group, an excellent electrophile for nucleophilic substitution reactions. However, this high reactivity is also the source of several common side reactions that can lead to low yields, complex product mixtures, and purification challenges.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to navigate these challenges. It is structured as a series of frequently asked questions and in-depth troubleshooting guides, moving from common symptoms to their underlying chemical causes and offering field-proven mitigation strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during experiments.

Q1: My reaction yield is significantly lower than expected, and I'm recovering a more polar, water-soluble compound. What is the likely cause?

A: The most probable cause is the hydrolysis of your starting material. This compound is highly susceptible to reaction with even trace amounts of water in your solvents or on your glassware. This reaction converts the starting bromide into the corresponding 3-(2-fluorophenoxy)benzyl alcohol, which is more polar and will not proceed to your desired product, thereby consuming your electrophile and reducing the yield.

Q2: I'm observing an unexpected, high-molecular-weight peak in my LC-MS analysis. It appears to be a dimer of the starting material. What is this byproduct?

A: You are likely observing the formation of bis(3-(2-fluorophenoxy)benzyl) ether . This byproduct is the result of a two-step cascade. First, a portion of the starting benzyl bromide hydrolyzes to the benzyl alcohol (as described in Q1). This alcohol, now acting as a nucleophile, then attacks a second molecule of the starting benzyl bromide in a Williamson ether synthesis reaction. This is a very common issue, especially in reactions that are heated or run for extended periods.[3]

Q3: My reaction mixture is turning dark brown or black, and I'm getting a lot of baseline material in my analysis. What could be happening?

A: Dark coloration and the formation of insoluble material often indicate decomposition or polymerization. Benzyl bromides can be unstable, particularly in the presence of certain metals, Lewis acids, or upon prolonged heating.[4] This can lead to uncontrolled side reactions, including polymerization, which results in a complex and often intractable mixture. It is also a sign that a less stable, more reactive carbocation intermediate may be forming, which can lead to a variety of undesired products.

Q4: What are the best practices for storing and handling this compound to ensure its integrity?

A: Due to its reactivity and corrosive nature, proper handling is critical.[5][6]

  • Storage: Store the reagent in a cool, dry, dark place under an inert atmosphere (argon or nitrogen). The container should be tightly sealed to prevent moisture ingress.

  • Handling: Always handle the compound in a well-ventilated fume hood. Use dry glassware and syringes. Use anhydrous solvents for reactions. As a lachrymator, it can cause severe irritation to the eyes and respiratory tract, so appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[4][6]

Section 2: Troubleshooting Guide: In-Depth Analysis of Side Reactions

This section provides a deeper dive into the mechanisms of common side reactions and presents detailed strategies for their prevention.

Problem 1: Hydrolysis to 3-(2-Fluorophenoxy)benzyl Alcohol
  • Causality: The benzylic carbon in this compound is highly electrophilic. Water, while a weak nucleophile, is often present in sufficient concentration in non-anhydrous solvents to react, forming the corresponding benzyl alcohol and hydrobromic acid (HBr). This reaction proceeds via an SN2 mechanism, though an SN1 pathway can contribute if polar, protic solvents are used.

  • Consequences: Direct loss of starting material and initiation of the ether dimer formation (Problem 2). The generated HBr can also catalyze other decomposition pathways.

  • Mitigation Protocol:

    • Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.

    • Solvent Choice: Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.

Problem 2: Dimerization to Bis(3-(2-fluorophenoxy)benzyl) Ether
  • Causality: This side reaction is a direct consequence of initial hydrolysis. The 3-(2-fluorophenoxy)benzyl alcohol generated acts as a potent nucleophile that competes with your intended nucleophile, attacking another molecule of the starting material.

  • Mechanism: This is a classic Williamson ether synthesis. The reaction is often autocatalytic, as the HBr formed during hydrolysis can protonate the alcohol, making it a better leaving group if the reaction were to reverse, but more importantly, the conditions that allow hydrolysis are perfect for this subsequent etherification.

  • Mitigation Protocol:

    • Strictly Anhydrous Conditions: The most effective strategy is to prevent the formation of the alcohol precursor by rigorously following the mitigation protocol for hydrolysis.

    • Order of Addition: Add the this compound slowly and at a controlled temperature to a solution containing your nucleophile and base. This ensures the bromide is more likely to encounter your intended reactant rather than another molecule of itself or its byproducts.

    • Use of a Non-Nucleophilic Base: If your reaction requires a base to deprotonate your nucleophile, choose one that is non-nucleophilic and will not compete. For example, sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the nucleophile, and the byproduct (H₂ gas) simply bubbles out of the solution.[7]

G A This compound (Starting Material) B 3-(2-Fluorophenoxy)benzyl Alcohol (Hydrolysis Product) A->B H₂O (Trace Moisture) (Sₙ1 / Sₙ2) C Bis(3-(2-fluorophenoxy)benzyl) Ether (Dimer Byproduct) A->C Williamson Ether Synthesis (Consumes more Starting Material) B->C Williamson Ether Synthesis (Consumes more Starting Material)

Caption: The cascade of side reactions initiated by trace moisture.

Problem 3: SN2 vs. E2 Competition
  • Causality: While this compound is a primary halide and therefore strongly favors SN2 reactions, the choice of nucleophile/base can introduce competitive elimination (E2) pathways, particularly if the nucleophile is sterically hindered and a strong base.[8][9]

  • Mechanism: In an SN2 reaction, the nucleophile attacks the electrophilic carbon. In an E2 reaction, the base abstracts a proton from a carbon adjacent (beta) to the carbon with the leaving group. For benzyl bromide itself, there are no beta-hydrogens on the ring to eliminate towards, but the base can still promote other undesired reactions if it is too reactive or bulky. The key is that a bulky base will favor acting as a base over acting as a nucleophile.

  • Mitigation Protocol:

    • Choice of Base: Use a non-hindered base. For generating alkoxides or phenoxides for Williamson ether synthesis, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are superior choices to bulky bases like potassium tert-butoxide (t-BuOK).[7][8]

    • Temperature Control: SN2 reactions are generally less sensitive to temperature increases than E2 reactions. Running the reaction at the lowest feasible temperature (e.g., 0°C to room temperature) will favor the substitution pathway.

Base/NucleophileSteric HindranceBasicityPredominant PathwayExpected Outcome
Sodium Methoxide (NaOMe)LowStrongSN2High yield of desired ether
Potassium Carbonate (K₂CO₃)LowModerateSN2Good yield of desired ether, slower reaction
Sodium Hydride (NaH)LowStrongSN2 (via alkoxide)Excellent yield of desired ether
Potassium tert-Butoxide (t-BuOK)HighVery StrongE2 (potential)Increased risk of side reactions/decomposition

Section 3: Recommended Protocol: A Model Williamson Ether Synthesis

This protocol for the synthesis of 3-(2-fluorophenoxy)benzyl ethyl ether serves as a self-validating system incorporating the best practices discussed above.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dry Glassware & Setup (Oven-dried flask, stirrer, condenser) B 2. Establish Inert Atmosphere (Purge with Argon/N₂) A->B C 3. Add Anhydrous Solvent & Alcohol (e.g., THF, Ethanol) B->C D 4. Add Base (NaH) Portion-wise (Allow H₂ evolution to cease) C->D E 5. Add Benzyl Bromide Dropwise at 0°C (Control exotherm, minimize side reactions) D->E F 6. Warm to RT & Stir (Monitor by TLC) E->F G 7. Quench Reaction (Slowly add H₂O or sat. NH₄Cl) F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Step-by-step workflow for a robust Williamson ether synthesis.

Step-by-Step Methodology
  • Preparation: Place a magnetic stir bar into a 100 mL round-bottom flask. Oven-dry the flask and a condenser at 125°C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Addition (Nucleophile Formation): To the flask, add 30 mL of anhydrous tetrahydrofuran (THF). Add absolute ethanol (1.1 equivalents). Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 10 minutes. CAUTION: Hydrogen gas is evolved. Stir the resulting suspension at 0°C for 30 minutes.

  • Electrophile Addition: Dissolve this compound (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the cold alkoxide suspension over 20 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting bromide by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Wash the organic layer with brine (2 x 30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-(2-fluorophenoxy)benzyl ethyl ether.

References

  • Beilstein Journal of Organic Chemistry. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed hydrolysis pathways of florpyrauxifen-benzyl in aqueous.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyl bromide. Retrieved from [Link]

  • Soo Contemporary. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • NJ.gov. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Purification of Crude 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Word from Your Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(2-Fluorophenoxy)benzyl Bromide. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity of this compound is paramount.[1] Column chromatography is the workhorse technique for this purification, but it is not without its nuances. My goal with this guide is to move beyond a simple protocol and provide you with the causal reasoning behind each step and a robust framework for troubleshooting. This guide is built on the principle that understanding the "why" empowers you to solve the inevitable "what if" scenarios that arise in the lab.

Let's refine your purification process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Question: My compound is co-eluting with an impurity. How can I improve the separation?

Answer: This is the most common challenge in chromatography. Poor separation, or co-elution, occurs when the difference in affinity for the stationary phase between your target compound and an impurity is insufficient for the chosen mobile phase.

  • Underlying Cause & Mechanistic Solution: The separation is governed by the partitioning equilibrium of each compound between the stationary phase (silica gel) and the mobile phase (eluent).[2] To improve separation, you must alter this equilibrium. The primary method is to decrease the polarity of the mobile phase. Using a less polar solvent system (e.g., increasing the proportion of hexane in a hexane/ethyl acetate mixture) will increase the interaction of both compounds with the polar silica gel, slowing their elution. Because compounds interact with the stationary phase to different degrees, this often enhances the difference in their elution times, leading to better separation.

  • Actionable Steps:

    • Re-evaluate your TLC: Perform a new Thin Layer Chromatography (TLC) analysis using a less polar solvent system than the one that resulted in co-elution.

    • Aim for a Lower Rf: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4][5] For optimal separation on a flash column, the Rf of your target compound should ideally be between 0.2 and 0.4.[4] If your Rf is higher than this, it indicates the eluent is too polar.

    • Consider an Alternative Solvent System: If adjusting the ratio of your current system doesn't work, try a different solvent pair. For instance, substituting ethyl acetate with dichloromethane or toluene can alter the selectivity of the separation.

Question: Why is my compound streaking on the TLC plate and the column?

Answer: Streaking is a sign of an undesirable interaction or process occurring during the chromatography. It leads to broad, tailing bands and poor purification.

  • Underlying Cause & Mechanistic Solution:

    • Compound Overload: The most common cause is overloading the column with too much crude material. The stationary phase has a finite number of binding sites. When these are saturated, the excess compound is forced to travel with the solvent front, causing streaking.

    • Poor Solubility: If your compound is not fully soluble in the mobile phase, it will precipitate and re-dissolve as it moves down the column, resulting in a continuous streak.

    • Degradation on Silica: Benzyl bromides can be sensitive to the acidic nature of standard silica gel.[6][7] If the compound is degrading during the separation, the degradation products can appear as a streak.

  • Actionable Steps:

    • Reduce Sample Load: As a rule of thumb, for flash chromatography, the mass of crude material should be about 1-5% of the mass of the silica gel.

    • Use a Stronger Loading Solvent: Dissolve your crude sample in the minimum amount of a solvent that fully dissolves it (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of your column. This "dry loading" technique prevents solubility issues.[8][9]

    • Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you see a new spot at the baseline or a streak that wasn't there with immediate elution, your compound is likely degrading on the silica.[6] Consider using neutralized silica gel (pre-treated with a base like triethylamine) or a different stationary phase like neutral alumina.[7]

Question: My compound seems to be stuck on the column; it won't elute.

Answer: This frustrating situation usually points to one of two issues: very strong interaction with the stationary phase or on-column decomposition.

  • Underlying Cause & Mechanistic Solution:

    • Eluent Polarity is Too Low: The mobile phase may not be polar enough to overcome the strong adsorption of your compound to the silica gel. This is common if your product is significantly more polar than anticipated.

    • Irreversible Adsorption/Decomposition: The compound may have reacted with the acidic silica gel surface, leading to decomposition or irreversible binding.[6]

  • Actionable Steps:

    • Increase Eluent Polarity (Gradient Elution): Gradually increase the polarity of your mobile phase. For example, if you started with 95:5 Hexane:EtOAc, switch to 90:10, then 80:20, and so on. This will increase the eluent's strength and should eventually wash your compound off the column.

    • Flush the Column: If a gradual increase doesn't work, try flushing the column with a very polar solvent like pure ethyl acetate or even a mixture containing a small amount of methanol. This will elute almost all organic compounds from silica.

    • Pre-analysis is Key: This issue can often be prevented by thorough TLC analysis beforehand to ensure your chosen solvent system gives the compound an appropriate Rf value.[10]

Frequently Asked Questions (FAQs)

Question: How do I select the optimal stationary and mobile phases for purifying this compound?

Answer: The selection of phases is the most critical decision in developing a purification protocol.

  • Stationary Phase: For a moderately polar compound like this compound, silica gel (SiO₂) is the standard and most effective stationary phase . Its surface is covered in acidic silanol (Si-OH) groups, which interact with polar functional groups in the analyte via hydrogen bonding and dipole-dipole interactions.[11] Standard flash-grade silica gel (40-63 µm particle size) is recommended.[12][13]

  • Mobile Phase Selection: The goal is to find a solvent system where your target compound has a TLC Rf value between 0.2 and 0.4.[4] This range provides the best balance for good separation without requiring excessively large volumes of solvent.

    • Start with a Binary System: A mixture of a non-polar solvent (like Hexane ) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane ) is the best starting point.

    • Perform TLC Trials: Spot your crude mixture on a TLC plate and run trials with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

    • Analyze the TLC: Visualize the plate under UV light (254 nm). Identify the spot corresponding to your product and calculate its Rf. Adjust the solvent ratio until the Rf is in the target range. The solvent system that gives you this Rf is your starting eluent for the column.

Solvent System (Hexane:Ethyl Acetate)PolarityExpected Rf for Target CompoundSuitability for Column Elution
95:5Low< 0.1Too low; compound will elute very slowly.
90:10Low-Medium0.1 - 0.25Potentially good for difficult separations.
85:15Medium0.25 - 0.4 Optimal starting point for flash chromatography.
80:20Medium-High> 0.4Too high; risk of co-elution with less polar impurities.

Question: What are the key differences between gravity and flash column chromatography?

Answer: Both are types of liquid-solid column chromatography, but they differ in speed, efficiency, and the driving force used to move the mobile phase.

  • Gravity Chromatography: Relies solely on gravity to pull the solvent through the column.[2] It typically uses larger silica gel particles (>63 µm) and is a much slower process, often taking several hours.[13][14]

  • Flash Chromatography: Uses positive pressure (from compressed air or nitrogen) to force the solvent through the column much more rapidly.[2][12] It employs finer silica gel particles (typically 40-63 µm), which provides a larger surface area and leads to a more efficient, higher-resolution separation in a fraction of the time (minutes to an hour).[13][14] For nearly all modern organic synthesis applications, flash chromatography is the preferred method due to its superior speed and separation power.[12]

Question: What specific safety precautions must I take when handling this compound and the solvents?

Answer: Safety is non-negotiable. Benzyl bromides as a class are lachrymators (tear-inducing agents) and irritants.[15][16] Solvents like hexane and dichloromethane also present hazards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).[17][18]

  • Engineering Controls: All handling of the crude benzyl bromide and the packed column must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[18]

  • Handling: Avoid contact with skin and eyes.[17] In case of skin contact, wash immediately and thoroughly with soap and water.[16]

  • Waste Disposal: Dispose of all chemical waste (residual compound, used silica, and solvents) in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not pour solvents down the drain.[18]

  • Ignition Sources: Keep flammable solvents like hexane and ethyl acetate away from ignition sources such as heat guns and hot plates.[17]

Visualized Workflow: Column Chromatography Purification

The following diagram outlines the logical flow of the entire purification process, from initial analysis to the final isolation of your product.

Purification_Workflow cluster_prep Preparation & Setup cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC 1. TLC Analysis (Determine Eluent & Rf) Crude->TLC Test Separation Pack 2. Pack Column (Slurry Method) TLC->Pack Select Eluent Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Monitor Purity Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Evap 8. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: A step-by-step workflow for purifying crude products via flash column chromatography.

References

  • Chromatography and Rf Values (GCSE Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • What Is The RF Value And Its Importance In Chromatography? (2025-09-08). Chemistry For Everyone. Retrieved from [Link]

  • BENZYL BROMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Flash Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Retention Factor in Chromatography | Overview & Formula. (n.d.). Study.com. Retrieved from [Link]

  • Chromatography. (2024-01-11). PubMed. Retrieved from [Link]

  • R F Value Explanation. (n.d.). BYJU'S. Retrieved from [Link]

  • What Is The Difference Between Flash Chromatography And Gravity Chromatography? (2025-03-16). Chemistry For Everyone. Retrieved from [Link]

  • Difference Between Flash and Conventional Column. (2025-11-13). Hawach Scientific. Retrieved from [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Gravity Column chromatography and Flash Column chromatography. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). ChemistryViews. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Organic Syntheses. Retrieved from [Link]

  • Analysis of Adsorbed Layers of Benzyldimethyldodecylammonium Bromide on Silica Particles in Water Using the Sorbent Mass Variation Method. (2018-10-30). PubMed. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Reactions Involving 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-(2-Fluorophenoxy)benzyl Bromide from post-reaction mixtures. As a reactive electrophile and a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity in subsequent products is paramount.[1] This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification process in a direct question-and-answer format.

Issue 1: My initial analysis (TLC, ¹H NMR) shows a significant amount of unreacted this compound.

  • Probable Cause: The primary reason is an incomplete reaction. Williamson ether syntheses, a common application for benzyl bromides, are Sₙ2 reactions that depend on factors like base strength, solvent, and temperature to proceed to completion.[2][3][4]

  • Solution: Drive the Reaction to Completion. Before focusing on purification, ensure the reaction has finished.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.

    • Optimize Conditions: If the reaction stalls, consider adding a slight excess of the nucleophile or base, increasing the reaction temperature, or extending the reaction time.[2]

    • Analytical Verification: Do not proceed to workup until TLC analysis shows the absence or minimal presence of the starting benzyl bromide.

Issue 2: The starting material and my desired product are co-eluting or have very close Rƒ values during flash column chromatography.

  • Probable Cause: The polarity of your starting material and product are too similar for effective separation with the selected mobile phase. This compound is a moderately non-polar aromatic compound.[5] If your product has similar structural features, separation can be challenging.

  • Solution: Optimize the Chromatographic Solvent System.

    • Systematic TLC Screening: Test a variety of solvent systems with different selectivities.[6] Don't limit your screen to the standard Hexane/Ethyl Acetate system.[7][8]

    • Incorporate Different Solvents:

      • Dichloromethane (DCM)/Methanol: For more polar products.[8]

      • Toluene/Hexane/Ethyl Acetate: Adding an aromatic solvent like toluene can disrupt pi-stacking interactions between aromatic compounds and the silica gel, often improving separation.[6][9]

    • Run a Shallow Gradient: Once a promising solvent system is identified from TLC, use a shallow gradient during the column chromatography (e.g., increasing the polar component by 1-2% per column volume) to maximize resolution.

Solvent System FamilyPolarity RangeBest For...
Hexanes / Ethyl AcetateLow to MediumThe standard for "normal" compounds; good for achieving initial separation.[7][8]
Dichloromethane / MethanolMedium to HighEluting more polar compounds that may not move in EtOAc systems.[7][8]
Hexanes / Toluene / Ethyl AcetateLow to MediumSeparating aromatic compounds that may co-elute due to similar polarities.[9]

Issue 3: I suspect my product is degrading during purification on silica gel.

  • Probable Cause: Benzyl bromides can be susceptible to hydrolysis, especially in the presence of water and acid.[10][11][12][13] Silica gel is inherently acidic and can catalyze the decomposition of sensitive products or the hydrolysis of any remaining benzyl bromide into benzyl alcohol.

  • Solution: Mitigate Acidity or Use Alternative Methods.

    • Neutralize the Silica: Add a small amount of a tertiary amine, like triethylamine (~1% by volume), to your mobile phase to neutralize the acidic sites on the silica gel.[7]

    • Chemical Quench: Before chromatography, you can convert the unreacted benzyl bromide into a more easily separable compound. Adding a nucleophile like triethylamine to the crude mixture will form a quaternary ammonium salt, which is highly polar and can often be removed with an aqueous wash.[14][15]

    • Consider Recrystallization: If your desired product is a solid, recrystallization is an excellent, often superior, alternative to chromatography for achieving high purity.[16][17][18][19]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective way to monitor the removal of this compound?

A1: Thin Layer Chromatography (TLC) is the most practical and immediate method.

  • Visualization: this compound is UV active due to its aromatic rings, so it will appear as a dark spot on a fluorescent TLC plate under 254 nm UV light.[20][21] However, it may not stain well with general visualizing agents like potassium permanganate.[20][22] It is crucial to use UV visualization as your primary check.

  • Co-spotting: Always run a "co-spot" lane on your TLC plate, which contains a mixture of your crude reaction material and a small amount of the pure starting material. This helps to definitively identify the starting material spot in the reaction mixture lane.

Q2: Are there non-chromatographic methods to remove this starting material?

A2: Yes. Beyond chromatography, several powerful techniques exist.

  • Recrystallization: This is the most effective method for purifying solid products.[17][18][19][23] The principle relies on the desired compound and the impurity having different solubilities in a chosen solvent system.[16] The pure product crystallizes out of the solution upon cooling, while the more soluble impurities (often including the starting material) remain in the mother liquor.[16][17]

  • Liquid-Liquid Extraction (with a chemical scavenger): As mentioned in the troubleshooting section, you can perform a chemical conversion. By adding a scavenger like triethylamine, the benzyl bromide is converted to a water-soluble salt.[15] A subsequent aqueous wash (extraction) can then pull this salt out of the organic layer containing your product.[15]

  • Distillation (Under Reduced Pressure): If your product has a significantly higher boiling point than this compound and is thermally stable, vacuum distillation can be an effective purification method, particularly for large-scale work.[14][24]

Q3: What safety precautions are necessary when handling this compound?

A3: Benzyl bromides as a class are lachrymators, meaning they are irritating to the eyes and respiratory system.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24]

  • Quenching: Unreacted benzyl bromide in waste streams should be quenched by reacting it with a nucleophilic solution (e.g., a dilute solution of sodium hydroxide or triethylamine) before disposal.[24][26]

Part 3: Experimental Protocols & Visualizations

Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy.

Purification_Decision_Tree start Crude Reaction Mixture is_product_solid Is the desired product a solid? start->is_product_solid try_recrystallization Attempt Recrystallization (Protocol 2) is_product_solid->try_recrystallization Yes run_chromatography Perform Flash Column Chromatography (Protocol 1) is_product_solid->run_chromatography No / Liquid recrystallization_success Was recrystallization successful? try_recrystallization->recrystallization_success recrystallization_success->run_chromatography No / Impure final_product Pure Product recrystallization_success->final_product Yes use_scavenger Consider Chemical Quench / Extraction (Protocol 3) run_chromatography->use_scavenger If separation is poor run_chromatography->final_product use_scavenger->run_chromatography Follow with column

Caption: Decision tree for selecting a purification method.

Protocol 1: Optimized Flash Column Chromatography

This protocol is for the separation of a moderately polar product from the less polar this compound.

  • Solvent System Selection:

    • On a TLC plate, test various solvent systems. A good starting point is 10% Ethyl Acetate in Hexanes.[7]

    • Aim for an Rƒ value of ~0.2-0.3 for your product, ensuring it is well-separated from the starting material spot.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and use positive pressure to pack the bed firmly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the reaction solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase. The non-polar this compound should elute first.[15]

    • Collect fractions and monitor them by TLC (visualizing with UV light).

    • Once the starting material has been completely eluted, gradually increase the polarity of the mobile phase (the "gradient") to elute your desired product.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This is the preferred method if your product is a solid at room temperature.[16][19]

  • Solvent Selection:

    • The ideal recrystallization solvent will dissolve your product when hot but not when cold. The impurity (benzyl bromide) should ideally remain soluble at cold temperatures.[17]

    • Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes mixture) to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling solvent required to fully dissolve the solid.[16]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16][23]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[17]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[16]

  • Drying:

    • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 3: Chemical Quench and Liquid-Liquid Extraction

This protocol converts the reactive benzyl bromide into a water-soluble salt for easy removal.[15]

  • Reaction Quench:

    • Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Add an excess (2-3 equivalents relative to the starting benzyl bromide) of triethylamine (TEA).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot by TLC.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 1M HCl solution to remove the excess TEA.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.[24]

  • Drying and Concentration:

    • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The resulting crude product should be significantly enriched and may be pure enough or can be further purified by a quick column chromatography (Protocol 1).

References

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Online discussion forum].
  • University of California, Irvine. (n.d.). Recrystallization1. Department of Chemistry.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Chegg. (2023, March 30). By what mechanism does the hydrolysis of benzyl bromide most likely occur?
  • Infinity Learn. (n.d.). (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. [Image].
  • Totally Synthetic. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • ResearchGate. (2012, May 16). Removing Benzyl bromide. [Online discussion forum].
  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? [Online discussion forum].
  • University of Michigan. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Department of Chemistry. Available at: [Link]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • DewWool. (n.d.). Ether Preparation.
  • Guidechem. (n.d.). What is the synthesis method of Benzyl bromide?
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenoxy)benzyl bromide.
  • BenchChem. (n.d.). How to remove unreacted bromobenzyl cyanide from a reaction mixture.
  • ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols.
  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
  • BenchChem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures.
  • PubChem. (n.d.). 3-(4-Fluorophenoxy)benzyl Bromide. National Center for Biotechnology Information.
  • Chemistry with Caroline. (2021, December 9). Synthesis of Ethers from Alcohols [Video]. YouTube.
  • Olson, W. T., et al. (1947). The Synthesis and Purification of Ethers. Journal of the American Chemical Society, 69(10), 2451–2454.
  • Organic Chemistry. (n.d.). TLC stains.
  • Fisher Scientific. (n.d.). This compound, 100mg, Each.
  • University of Arizona. (n.d.). TLC Visualization Methods. Department of Chemistry and Biochemistry.
  • Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. [Online discussion forum].
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

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Technical Support Center: Stability and Handling of 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Fluorophenoxy)benzyl Bromide (CAS No. 242812-04-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate.[1][2] Given its reactivity, understanding its stability profile is critical for successful experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols for stability assessment.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the chemical nature and stability of this compound.

Q1: What is the general chemical stability of this compound?

A: this compound is a reactive benzylic halide. Like most benzyl bromides, it is sensitive to moisture, light, and elevated temperatures.[3] The primary mode of degradation in the presence of water is hydrolysis, which cleaves the carbon-bromine bond.[3] The compound is generally stable when stored under recommended anhydrous conditions in a cool, dark environment.[1] Its reactivity stems from the electrophilic nature of the benzylic carbon, which is susceptible to attack by nucleophiles. The stability of the resulting benzylic carbocation, due to resonance with the benzene ring, facilitates nucleophilic substitution reactions.[4]

Q2: What is the primary degradation pathway for this compound under aqueous conditions?

A: The principal degradation pathway in the presence of water (hydrolysis) is a nucleophilic substitution reaction that yields 3-(2-Fluorophenoxy)benzyl alcohol and hydrogen bromide (HBr).[3][5] This reaction can proceed through either an SN1 or SN2 mechanism, depending on the conditions. The formation of HBr as a byproduct will render the solution acidic over time.

Q3: How do acidic conditions affect the stability of this compound?

A: Under neutral or acidic aqueous conditions, the hydrolysis of benzyl bromides is generally slow but present.[3] The reaction typically proceeds via an SN1 mechanism. The presence of a strong acid does not significantly accelerate the cleavage of the C-Br bond but the accumulation of the HBr byproduct from hydrolysis will maintain an acidic environment. In non-aqueous acidic media, the molecule is relatively stable, but compatibility with the specific acid should always be verified to avoid unwanted side reactions.

Q4: How do basic conditions affect the stability of this compound?

A: The compound is highly unstable in the presence of strong bases, especially in aqueous or protic solvents.[6][7] Strong bases, such as hydroxide ions (OH⁻), are potent nucleophiles that readily attack the electrophilic benzylic carbon. This leads to rapid degradation via an SN2 mechanism, producing 3-(2-Fluorophenoxy)benzyl alcohol.[8] The reaction is typically much faster than hydrolysis under neutral or acidic conditions. Therefore, direct exposure to strong aqueous bases should be avoided unless it is a desired synthetic transformation.

Caption: Primary degradation pathways of this compound.

Q5: What are the optimal storage and handling conditions?

A: To ensure maximum shelf-life and purity, the following conditions are mandatory:

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.

  • Container: Use a tightly sealed, amber glass container to protect from light and moisture.[3]

  • Handling: Handle the material in a dry, well-ventilated area, such as a fume hood.[6] Avoid contact with incompatible materials like strong bases, oxidizing agents, amines, and alcohols.[7]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems that may arise during experimentation.

Problem: My reaction yield is low, and I suspect the starting material has degraded. How can I verify its purity?

  • Probable Cause: The starting material may have undergone hydrolysis due to improper storage or handling, converting it to the corresponding alcohol, which is unreactive in many subsequent reactions.

  • Solution: Before starting your experiment, verify the purity of the this compound. A simple workflow can confirm its integrity.

    • Thin-Layer Chromatography (TLC): A quick preliminary check. The benzyl bromide should have a different Rf value than its more polar alcohol degradation product.

    • ¹H NMR Spectroscopy: This is a definitive method. Dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃). Look for the characteristic benzylic proton signal (CH₂Br), typically a singlet around 4.5 ppm. The appearance of a new singlet around 4.7 ppm (CH₂OH) and a broad singlet for the alcohol proton (-OH) would indicate the presence of the hydrolyzed product.

    • HPLC/GC Analysis: A quantitative method to determine the exact percentage of purity.[9][10] A stability-indicating HPLC method can separate the parent compound from its degradation products.[11]

start Suspected Degradation prep Prepare Sample (in dry, aprotic solvent) start->prep tlc Quick Check: TLC Analysis prep->tlc nmr Definitive Check: ¹H NMR Spectroscopy tlc->nmr If spots differ from standard hplc Quantitative Check: HPLC/GC Analysis nmr->hplc For quantification decision Purity >95%? hplc->decision proceed Proceed with Experiment decision->proceed Yes purify Purify or Procure New Material decision->purify No

Caption: Workflow for verifying starting material purity.

Problem: I am observing an unexpected and continuous drop in pH during my reaction.

  • Probable Cause: This is a classic sign of hydrolysis. The degradation of this compound releases hydrogen bromide (HBr), a strong acid, into the reaction mixture.[3] This can occur if there are trace amounts of water in your solvents or reagents.

  • Solution:

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use, for example, by passing them through a column of activated alumina or by distillation from an appropriate drying agent.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the system.

    • Non-Acidic Scavenger: If permissible for your reaction, a non-nucleophilic acid scavenger (like a hindered base) can be added to neutralize any HBr formed without reacting with the starting material.

Problem: I need to perform a nucleophilic substitution in a basic medium. How can I minimize the degradation of the benzyl bromide?

  • Probable Cause: The intended nucleophile and the basic conditions (e.g., presence of OH⁻) are competing, with the base causing rapid hydrolysis.

  • Solution: The key is to control the reaction conditions to favor the desired substitution over hydrolysis.

    • Strict Anhydrous Conditions: This is the most critical factor. Ensure the nucleophile, solvent, and glassware are completely dry.

    • Use of Organic Bases: If a base is required to deprotonate your nucleophile, use a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of an inorganic hydroxide base (e.g., NaOH, KOH).

    • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0°C or -78°C) to slow down the rate of all reactions, including the undesired hydrolysis.

    • Slow Addition: Add the this compound solution dropwise to the solution containing the nucleophile. This keeps the instantaneous concentration of the benzyl bromide low, favoring reaction with the more abundant desired nucleophile.

Problem: My final product's analytical chromatogram (HPLC/GC) shows multiple unexpected peaks.

  • Probable Cause: Besides the desired product, you may be observing unreacted starting material, the hydrolyzed alcohol, or a common byproduct, 3,3'-(oxybis(methylene))bis(1-(2-fluorophenoxy)benzene) (the dibenzyl ether).

  • Solution: Identify the peaks by comparing their retention times with authentic standards if available, or by using mass spectrometry (LC-MS or GC-MS) to determine their molecular weights.

Compound NameMolecular WeightLikely Cause
This compound 281.12 g/mol Unreacted starting material
3-(2-Fluorophenoxy)benzyl Alcohol 218.22 g/mol Hydrolysis (degradation)
Dibenzyl Ether Byproduct 418.44 g/mol Self-condensation or reaction with the alcohol product

Part 3: Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol provides a framework for evaluating the stability of the compound under specific pH conditions.

  • Objective: To quantify the rate of degradation of this compound in acidic, neutral, and basic aqueous solutions over time.

  • Materials:

    • This compound

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Buffer solutions: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)

    • HPLC system with UV detector (PDA recommended)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the benzyl bromide in acetonitrile.

    • Reaction Samples: In separate vials, add 100 µL of the stock solution to 900 µL of each buffer (pH 4, 7, and 9) to achieve a final concentration of 100 µg/mL. This initiates the stability trial (t=0).

    • Incubation: Store the vials at a controlled temperature (e.g., 25°C), protected from light.

    • Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a 100 µL aliquot from each vial and quench it by diluting with 900 µL of acetonitrile to stop further degradation.

    • HPLC Analysis: Inject the quenched samples into the HPLC system.

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B.

      • Flow Rate: 1.0 mL/min

      • Detection: 254 nm

    • Data Analysis: Integrate the peak area of the this compound at each time point. Calculate the percentage remaining relative to the t=0 sample. Plot % remaining vs. time for each pH condition.

Caption: Workflow for the HPLC-based stability study.

References

  • Material Safety Data Sheet - Benzyl bromide, 98% . Cole-Parmer. 3

  • SAFETY DATA SHEET - Benzyl bromide . Sigma-Aldrich.

  • Benzyl-Bromide - Safety Data Sheet . Thermo Fisher Scientific. 6

  • BENZYL BROMIDE HAZARD SUMMARY . New Jersey Department of Health. 7

  • Reactions at the benzylic position . Khan Academy. 8

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? . Quora. 4

  • Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas . TSI Journals. 12

  • This compound . Chem-Impex International. 1

  • Benzyl bromide - Wikipedia . Wikipedia. 13

  • Analytical techniques for monitoring the degradation of benzylboronic acid . BenchChem. 11

  • A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions . BenchChem. 10

  • This compound - Soo Contemporary . Soo Contemporary. 2

  • Process for the preparation of benzyl alcohol . Google Patents. 5

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions with 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for reactions involving this versatile synthetic building block. As a substituted benzyl bromide, its reactivity is exquisitely sensitive to the surrounding solvent environment, making an informed choice of solvent paramount for achieving high yields and desired product selectivity. This document provides in-depth, experience-driven advice, troubleshooting workflows, and validated protocols to empower you in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a key organic synthesis intermediate. Its structure, featuring a reactive benzylic bromide, is utilized for introducing the 3-(2-fluorophenoxy)benzyl moiety into target molecules.[1] This is particularly valuable in pharmaceutical and agrochemical research.[1] The fluorine atom can enhance properties like lipophilicity, potentially improving the bioavailability of drug candidates.[1] It is commonly used in alkylation reactions with a wide range of nucleophiles.

Q2: What are the critical safety precautions for handling this reagent?

Like many benzyl bromides, this compound is expected to be a lachrymator (tear-producing agent) and an irritant to the skin, eyes, and respiratory system.[2][3] All handling must be performed in a well-ventilated chemical fume hood.[2] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4] The compound is also sensitive to moisture and can react with water, potentially releasing corrosive hydrogen bromide (HBr) gas.[3][5] Store the reagent in a cool, dry, dark place in a tightly sealed container.[2]

Q3: Why is solvent selection so critical for reactions involving this compound?

The benzylic carbon of this compound is susceptible to nucleophilic substitution via two distinct mechanistic pathways: SN1 (unimolecular) and SN2 (bimolecular).[6][7] The solvent plays a decisive role in determining which pathway is favored.[8]

  • SN1 reactions proceed through a relatively stable, resonance-stabilized benzylic carbocation intermediate.[9]

  • SN2 reactions occur in a single, concerted step where the nucleophile attacks as the bromide leaving group departs.[10]

An incorrect solvent choice can lead to drastically reduced yields, increased side products, or a complete shift in the reaction mechanism, yielding an undesired product.

Q4: How does solvent choice dictate the SN1 vs. SN2 pathway?

The choice between SN1 and SN2 is fundamentally about stabilizing different species involved in the rate-determining step of each pathway.

  • Polar protic solvents (e.g., water, methanol, ethanol) excel at stabilizing both the leaving group anion (Br⁻) and the carbocation intermediate required for the SN1 pathway.[11] They do this through strong dipole interactions and hydrogen bonding. These same properties, however, hinder SN2 reactions by forming a "solvent cage" around the nucleophile, reducing its reactivity.[8]

  • Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, acetone) are ideal for SN2 reactions.[8][12] They possess large dipole moments to dissolve ionic reagents but lack the acidic protons for hydrogen bonding. This leaves the anionic nucleophile "naked" and highly reactive, promoting the bimolecular attack characteristic of the SN2 mechanism.[8] They are less effective at stabilizing the carbocation intermediate needed for SN1 reactions.

Q5: What is a good starting point for choosing a solvent for my reaction?

The primary determinant is your nucleophile's strength.[13]

  • For strong, typically anionic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, RO⁻): You want to promote an SN2 reaction. Start with a polar aprotic solvent like Acetonitrile or DMF .

  • For weak, typically neutral nucleophiles (e.g., H₂O, ROH, RCOOH): You will likely favor an SN1 pathway (this is often a solvolysis reaction where the solvent is the nucleophile).[11] Start with the nucleophile itself as the solvent (e.g., Methanol for methoxylation) or a related polar protic solvent.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Product Yield

A low yield is the most common issue and can often be traced back to the solvent system.

Possible Cause: Poor Solubility of Reagents
  • Why it happens: If your nucleophilic salt or even the benzyl bromide itself is not fully dissolved, the reaction becomes a heterogeneous mixture. This severely limits the effective concentration of reactants, leading to a slow or stalled reaction. The 3-(2-fluorophenoxy) group imparts significant lipophilicity, which can affect solubility in more polar solvents.

  • Troubleshooting Steps:

    • Visual Inspection: Check for undissolved solids in your reaction flask at the reaction temperature.

    • Solubility Test: Before running the full reaction, perform a small-scale solubility test. Add your nucleophile and benzyl bromide to the chosen solvent in separate vials and observe their solubility.

    • Solvent Screening: If solubility is poor, consider a different solvent from the same class (e.g., switch from acetonitrile to DMF or DMSO for an SN2 reaction, as the latter have greater solvating power). See the protocol below for a systematic approach.

    • Co-Solvent System: Consider using a mixture of solvents. For example, adding a small amount of a highly polar solvent like DMF to a less polar one like THF can sometimes improve solubility without drastically changing the reaction's character.

Possible Cause: Mismatch Between Solvent and Desired Mechanism
  • Why it happens: You may be using a strong nucleophile that requires an SN2 pathway but have chosen a polar protic solvent. The solvent is deactivating your nucleophile through solvation. Conversely, a weak nucleophile intended for an SN1 reaction will perform poorly in a polar aprotic solvent that cannot support carbocation formation.

  • Troubleshooting Steps:

    • Re-evaluate Your System: Use the workflow diagram below (Figure 1) to confirm your choice. Is your nucleophile strong or weak? Does your solvent choice (protic vs. aprotic) align with this?

    • Switch Solvent Class: If you suspect a mismatch, change the solvent class entirely. For a reaction with sodium azide (a strong nucleophile) that is failing in ethanol, switch to DMF or DMSO.[12]

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS points to competing reaction pathways.

Possible Cause: Competing E2 Elimination
  • Why it happens: Nucleophiles are also bases. If your nucleophile is strongly basic (e.g., alkoxides like NaOMe, NaOEt, or hydroxides like NaOH) and/or sterically hindered, it can act as a base, abstracting a proton from the benzylic carbon and leading to an elimination (E2) reaction instead of substitution. This competition is particularly fierce for secondary alkyl halides, but benzylic systems can also be susceptible.[12]

  • Troubleshooting Steps:

    • Lower the Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running your reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can favor the substitution pathway.

    • Choose a Less Basic Nucleophile: If possible, switch to a nucleophile that is less basic but still potent for SN2 (e.g., using NaI or NaN₃ instead of NaOMe).

    • Solvent Choice: While polar aprotic solvents are generally recommended for SN2, highly polar options like DMSO can sometimes favor elimination with very strong bases. In such specific cases, a less polar solvent like acetone or THF might offer a better SN2/E2 ratio.[12]

Possible Cause: Unwanted Solvolysis
  • Why it happens: If you are using a nucleophilic solvent (like methanol or ethanol) but did not intend for it to participate, it can compete with your desired nucleophile. This is especially problematic if your primary nucleophile is weak or present in a low concentration.

  • Troubleshooting Steps:

    • Switch to a Non-Nucleophilic Solvent: Replace the protic, nucleophilic solvent with a non-nucleophilic alternative. For an SN2 reaction, use DMF, acetonitrile, or acetone. For an SN1 reaction where you want to avoid solvolysis, this is more challenging, but solvents with low nucleophilicity like trifluoroethanol could be explored.[6]

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Nucleophilic Substitution

This protocol provides a structured method for identifying the optimal solvent for an SN2 reaction.

Objective: To determine the most effective polar aprotic solvent for the reaction of this compound with a strong nucleophile (e.g., Sodium Azide).

Methodology:

  • Setup: Arrange four small, identical reaction vials equipped with stir bars. Label them: Acetonitrile, Acetone, DMF, DMSO.

  • Reagent Preparation:

    • In each vial, add this compound (1.0 eq).

    • Add Sodium Azide (1.2 eq).

  • Solvent Addition: To each respective vial, add the solvent (e.g., 2 mL) and ensure the reagents are fully dissolved.

  • Reaction: Place all vials in a temperature-controlled heating block set to a moderate temperature (e.g., 50 °C).

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture. Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS.

  • Analysis: Compare the reactions based on the consumption of the starting material and the formation of the desired product. The solvent that provides the fastest conversion with the fewest side products is the optimal choice for further scale-up and optimization.

Data Table 1: Properties of Common Organic Solvents

This table provides key parameters to guide your solvent selection. The dielectric constant (ε) is a measure of a solvent's polarity.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Solvent TypePrimary Use Case
WaterH₂O10080.1Polar ProticSN1 / Solvolysis
MethanolCH₃OH6532.7Polar ProticSN1 / Solvolysis
EthanolC₂H₅OH7824.6Polar ProticSN1 / Solvolysis
AcetonitrileCH₃CN8236.6Polar AproticSN2
AcetoneC₃H₆O5621.0Polar AproticSN2
N,N-Dimethylformamide (DMF)C₃H₇NO15338.3Polar AproticSN2 (Good solubility)
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947.0Polar AproticSN2 (Excellent solubility)
Tetrahydrofuran (THF)C₄H₈O667.5Polar Aprotic (Less Polar)SN2
Dichloromethane (DCM)CH₂Cl₂409.1Aprotic (Non-polar)General Purpose, not ideal for SN1/SN2
TolueneC₇H₈1112.4Non-polarNot ideal for substitution

Data compiled from various sources including[14] and[15].

Section 4: Visual Workflows

The following diagrams provide a visual guide to decision-making for solvent selection and troubleshooting.

SolventSelection start Start: Define Reaction Goal nucleophile Evaluate Nucleophile Strength start->nucleophile strong_nuc Strong Nucleophile (e.g., N3⁻, CN⁻, RS⁻) nucleophile->strong_nuc  Anionic? High pKa? weak_nuc Weak Nucleophile (e.g., H₂O, ROH) nucleophile->weak_nuc  Neutral? Low pKa? sn2_path Target: SN2 Pathway strong_nuc->sn2_path sn1_path Target: SN1 Pathway weak_nuc->sn1_path aprotic_solvent Select Polar APROTIC Solvent sn2_path->aprotic_solvent protic_solvent Select Polar PROTIC Solvent sn1_path->protic_solvent aprotic_examples Examples: - Acetonitrile (Good Start) - DMF (Better Solubility) - DMSO (Max Solubility) aprotic_solvent->aprotic_examples protic_examples Examples: - Methanol - Ethanol - Water (Often acts as nucleophile) protic_solvent->protic_examples Troubleshooting start Problem: Low Yield or Multiple Products check_sol Is everything dissolved? start->check_sol check_mech Analyze Side Products (TLC, LC-MS) start->check_mech sol_no No -> Poor Solubility check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes mech_elim Elimination Product Found? check_mech->mech_elim mech_solv Solvent Adduct Found? check_mech->mech_solv sol_fix Solution: 1. Switch to a more polar   solvent in the same class   (e.g., ACN -> DMF). 2. Use a co-solvent. sol_no->sol_fix sol_yes->check_mech elim_fix Cause: E2 Competition Solution: 1. Lower reaction temp. 2. Use a less basic nucleophile. mech_elim->elim_fix Yes continue_opt Re-evaluate solvent/ nucleophile match (See Fig. 1) mech_elim->continue_opt No solv_fix Cause: Solvolysis Solution: 1. Switch to a non-nucleophilic   solvent (e.g., EtOH -> DMF). mech_solv->solv_fix Yes mech_solv->continue_opt No

Figure 2: A systematic workflow for troubleshooting common issues encountered in reactions with this compound.

References

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. (2024, June 13). PubMed Central. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]

  • Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. (n.d.). [Link]

  • Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019, June 24). YouTube. [Link]

  • 7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. [Link]

  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025, September 9). ACS GCI. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

  • Sn1 vs Sn2: Summary (video) | Sn1 and Sn2. Khan Academy. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube. [Link]

  • Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. (2013, July 9). YouTube. [Link]

  • Reactivity of benzyl bromides : r/Chempros. (2024, January 2). Reddit. [Link]

  • Solvents and Polarity. University of Rochester. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Division. [Link]

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Technical Support Center: Troubleshooting Elimination Byproducts in Reactions with 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and seek to optimize their reactions by minimizing unwanted side products.[1] The primary challenge in harnessing the reactivity of this substrate lies in controlling the competition between nucleophilic substitution (the desired pathway) and elimination (the primary source of byproducts). This document provides in-depth, experience-driven answers to common issues encountered in the lab.

Section 1: Foundational Concepts in Reactivity

This section addresses the fundamental principles governing the chemical behavior of this compound. Understanding these concepts is the first step toward troubleshooting and optimizing your experimental design.

Q1: What are the primary reaction pathways for this compound, and which one typically leads to byproducts?

A1: this compound is a primary benzylic halide. Its reactivity is dominated by two competing pathways: Nucleophilic Substitution (SN2) and Bimolecular Elimination (E2).[2]

  • SN2 (Bimolecular Nucleophilic Substitution): This is typically the desired pathway for forming new bonds. A nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This pathway is favored for primary halides because the electrophilic carbon is sterically accessible.[3]

  • E2 (Bimolecular Elimination): This is the primary pathway for byproduct formation . In this reaction, a base abstracts a proton from the benzylic carbon, and simultaneously, the bromide leaving group is expelled, forming a double bond. This results in a stilbene-like dimer or other olefinic impurities. Strong bases, especially when sterically hindered, and high temperatures promote the E2 mechanism.[4][5]

While a resonance-stabilized benzylic carbocation could theoretically form, favoring an SN1/E1 pathway, this generally requires weaker nucleophiles/bases and polar protic solvents, conditions not typically employed when trying to maximize yield in substitution reactions with strong nucleophiles.[6][7] Therefore, the main challenge is managing the SN2/E2 competition.

Q2: What does the primary elimination byproduct look like, and why is it problematic?

A2: The most common elimination byproduct arises from the E2 pathway. When a strong base is present, it can deprotonate the benzylic carbon of the starting material. The resulting carbanion can then react with another molecule of this compound, or a related species can form through a different E2 mechanism, leading to olefinic impurities. These byproducts are problematic because they are often non-polar, have similar chromatographic behavior (Rf values) to the starting material and desired product, and can complicate purification, ultimately lowering the overall yield of the target molecule.

Section 2: Troubleshooting Guide for Byproduct Formation

This section provides direct answers and actionable solutions to common problems observed during experimentation.

Q3: I am observing a significant amount of an alkene/elimination byproduct. What are the most likely causes?

A3: The formation of elimination byproducts is almost always traced back to one or more of the following reaction parameters being suboptimal. The most common culprits are related to the base, temperature, and choice of solvent.

E2_Causes

Figure 1. Common causes of excessive elimination.
  • Your Base is Too Strong or Sterically Hindered: Strong, bulky bases like potassium tert-butoxide (KOtBu) are excellent for promoting elimination and should be avoided if substitution is the goal.[2] Even strong, non-hindered bases like sodium hydride (NaH) or sodium methoxide (NaOMe), when used in excess or at high temperatures, will favor elimination.[4][8]

  • Your Reaction Temperature is Too High: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature. Increasing the temperature will almost always increase the proportion of the elimination byproduct.[4]

  • Your Nucleophile is Also a Strong Base: Many nucleophiles (e.g., alkoxides, amides) are also strong bases. The more basic the nucleophile, the more competitive the E2 pathway becomes.[8]

Q4: How can I minimize elimination when using a strong base, for instance, in a Williamson ether synthesis?

A4: The Williamson ether synthesis is a classic case where the SN2/E2 competition is critical.[9] Since an alkoxide is, by definition, a strong base, careful control of other parameters is essential.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start reactions at 0 °C or even lower, and only warm to room temperature if necessary. Avoid heating unless absolutely required.

  • Order of Addition: If you are generating your nucleophile in situ (e.g., deprotonating an alcohol with NaH), do so before adding the this compound. Add the benzyl bromide solution slowly (dropwise) to the solution of the pre-formed nucleophile. This keeps the concentration of the electrophile low and minimizes side reactions.

  • Choice of Cation and Solvent: The choice of counter-ion can influence alkoxide aggregation and reactivity. In some cases, using a milder base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile can be sufficient to deprotonate phenols or other acidic alcohols, providing a less basic environment than alkoxides generated with NaH.[3]

Section 3: Optimized Protocols & Methodologies

Adherence to a well-designed protocol is the best defense against side reactions. Below is a general procedure optimized to favor the SN2 pathway.

Protocol 1: General Procedure for SN2 Nucleophilic Substitution with Minimal Elimination

This protocol is designed for the reaction of a generic nucleophile (Nu-H) with this compound.

  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow it to cool to room temperature under an inert atmosphere.

  • Nucleophile Generation (if required):

    • Dissolve the nucleophile precursor (Nu-H, 1.1 equivalents) in an appropriate anhydrous polar aprotic solvent (e.g., THF, DMF, Acetonitrile).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a slight excess of a suitable base (e.g., NaH, 1.2 equivalents). Crucially, avoid sterically hindered bases.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the nucleophile.

  • Substrate Addition:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

    • Add this solution dropwise to the cold, stirring nucleophile solution over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the benzyl bromide spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.[10]

Table 1: Recommended Reaction Conditions to Favor Substitution (SN2)
ParameterRecommendation for SN2 (Desired)Condition Favoring E2 (Byproduct)Rationale
Base/Nucleophile Use a strong nucleophile that is a weak base (e.g., I-, Br-, CN-, N3-). If a strong base is required (e.g., alkoxide), use it stoichiometrically and pre-form it.[8]Strong, sterically hindered bases (e.g., KOtBu, DBU) or excess strong base.[4]Hindered bases are better at abstracting a small proton (elimination) than attacking a larger carbon center (substitution).[5][11]
Solvent Polar Aprotic (e.g., DMF, Acetonitrile, DMSO, Acetone).Non-polar or Polar Protic (less of an effect but can influence base strength).Polar aprotic solvents stabilize the SN2 transition state but do not solvate the nucleophile excessively, maintaining its reactivity.[5]
Temperature Low (0 °C to Room Temperature).High (Reflux).Elimination reactions generally have a higher activation energy and are thus favored by higher temperatures.[4]
Section 4: Advanced Topics & FAQs

SN2_vs_E2

Figure 2. Competing SN2 and E2 reaction pathways.
Q5: Does the 2-fluoro substituent on the phenoxy ring affect the reactivity?

A5: Yes, subtly. The fluorine atom is electron-withdrawing, which has two minor, competing effects. First, it can slightly increase the acidity of the benzylic protons, which could marginally favor the E2 pathway.[12] Second, it can have a weak inductive effect on the benzylic carbon, making it slightly more electrophilic and thus more susceptible to nucleophilic attack. In most cases, the primary factors of base strength, temperature, and solvent will overwhelmingly dictate the reaction outcome, but this electronic effect is a consideration for fine-tuning.

Q6: How can I effectively remove unreacted starting material and elimination byproducts?

A6: Flash column chromatography is the most reliable method.[10] A gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will typically allow for the separation of the non-polar byproduct, the starting material, and the more polar desired product. For removing excess benzyl bromide specifically, a chemical quench can be effective. After the reaction is complete, adding a small amount of a tertiary amine like triethylamine can convert the remaining benzyl bromide into a water-soluble quaternary ammonium salt, which can be removed during an aqueous workup.[10]

References
  • Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

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  • Portland State University. (n.d.). Chapter 8 Notes - Alkyl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). E1cB-elimination reaction. Retrieved from [Link]

  • Unknown Source. (n.d.). Elimination reactions. (Source link could not be verified)
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

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  • OpenOChem Learn. (n.d.). E1cB: The Conjugate Base Elimination Pathway. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-cyano-4-fluoro-3-phenoxy-benzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-fluorophenoxy)-α-ethynyl-benzyl alcohol. Retrieved from [Link]

  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • Macquarie University Research PURE. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Retrieved from [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • PrepChem.com. (n.d.). Synthesis of (a) 3-Phenoxy-α-vinyl-benzyl alcohol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-3-(2-chlorophenoxy)benzyl alcohol. Retrieved from [Link]

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  • ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenoxy)benzyl Bromide. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

Sources

Technical Support Center: TLC Visualization for 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(2-Fluorophenoxy)benzyl Bromide using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and efficient visualization of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best non-destructive method to visualize this compound on a TLC plate?

A1: The most effective non-destructive method for visualizing this compound is by using a UV lamp with short-wave ultraviolet light (254 nm).[1][2] This compound contains aromatic rings which strongly absorb UV light.[1][2] When visualized on a TLC plate containing a fluorescent indicator (e.g., F254), the compound will appear as a dark spot against a green fluorescent background.[1][2] This technique is highly recommended for initial analysis as it does not alter the chemical structure of the compound, allowing for subsequent analysis or extraction.

Q2: My compound is not visible under UV light. What are the possible reasons and what should I do next?

A2: If this compound is not visible under UV light, several factors could be at play:

  • Insufficient Concentration: The amount of compound spotted on the TLC plate may be too low to be detected.[1][3][4][5][6][7] To address this, try preparing a more concentrated solution of your sample or apply the sample multiple times to the same spot on the baseline, allowing the solvent to dry completely between applications.[1][3][4][5]

  • Volatility: Although less likely for this specific compound under normal conditions, volatile substances can evaporate from the TLC plate during development or drying.[1][3] Ensure you visualize the plate as soon as possible after the run is complete.[1]

  • Incorrect UV Wavelength: While 254 nm is standard for aromatic compounds, some compounds may fluoresce at longer wavelengths (e.g., 365 nm). It is worth checking the plate under long-wave UV as well.[2]

If the spot is still not visible, you will need to use a destructive visualization method, such as chemical staining.

Q3: What are the recommended chemical stains for visualizing this compound?

A3: Several chemical stains can be used to visualize this compound. The choice of stain depends on the functional groups present in the molecule and the desired sensitivity.

StainPreparationProcedureExpected Result
Potassium Permanganate (KMnO₄) Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8]Dip the dried TLC plate into the solution and gently heat with a heat gun.The benzyl bromide is susceptible to oxidation and will appear as a yellow or brown spot on a purple background.[9][10][11]
p-Anisaldehyde Mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.Dip the plate in the stain and heat until coloration develops.This stain is a general reagent for many functional groups and will likely produce a colored spot.[8][10][12]
Phosphomolybdic Acid (PMA) Prepare a 5-10% solution of phosphomolybdic acid in ethanol.[10]Dip the plate and gently heat.A variety of organic compounds, including this one, will appear as blue-green spots on a yellow-green background.[11]
Iodine Vapor Place a few crystals of iodine in a sealed chamber.[1][2][12]Place the dried TLC plate in the chamber until spots appear.Aromatic compounds often form a colored complex with iodine, appearing as brown spots.[1][12] This method is semi-destructive as the spots may fade over time.[2]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of this compound and provides systematic solutions.

Problem 1: The TLC spot is streaking or elongated.
  • Cause: This is often due to overloading the sample on the TLC plate.[3] An excessively concentrated spot does not move up the plate as a compact band.

  • Solution:

    • Dilute your sample solution and re-spot on a new TLC plate.

    • If the compound is particularly polar, it may interact strongly with the silica gel. Adding a small amount of a slightly more polar solvent to your mobile phase can sometimes improve spot shape.

Problem 2: The Rf value is too high (spot is near the solvent front) or too low (spot is near the baseline).
  • Cause: An inappropriate mobile phase polarity is the most common reason for poor separation.[3][13]

    • Rf too high: The mobile phase is too polar, causing the compound to travel with the solvent front.[3][13]

    • Rf too low: The mobile phase is not polar enough to move the compound from the baseline.[3][13]

  • Solution:

    • To decrease the Rf value: Reduce the polarity of your mobile phase. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.[13][14]

    • To increase the Rf value: Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3][13]

    • A good target Rf value is typically between 0.3 and 0.7 for optimal separation.[13]

Problem 3: No spots are visible on the plate after development and visualization.
  • Cause: This can be a frustrating issue with several potential causes.

    • Insufficient sample concentration: As mentioned in the FAQs, the amount of compound may be below the detection limit of your visualization method.[1][3][4][5][6][7]

    • Inappropriate visualization technique: The chosen stain may not react with your compound.[1][7]

    • Solvent level in the developing chamber is too high: If the solvent level is above the baseline where the sample is spotted, the compound will dissolve into the solvent reservoir instead of moving up the plate.[4][5]

    • Experimental failure: It's possible the reaction you are monitoring did not proceed as expected, and no product was formed.[4][5]

  • Solution Workflow:

G start No Spots Visible check_conc Is the sample concentrated enough? start->check_conc re_spot Concentrate sample and/or multi-spot check_conc->re_spot No check_vis Is the visualization method appropriate? check_conc->check_vis Yes re_spot->check_vis try_uv Try UV (254nm) first check_vis->try_uv Unsure try_stain Use a general stain (e.g., KMnO₄ or PMA) check_vis->try_stain No check_chamber Was the solvent level below the baseline? check_vis->check_chamber Yes try_uv->try_stain try_stain->check_chamber rerun_tlc Ensure correct chamber setup and re-run TLC check_chamber->rerun_tlc No check_reaction Could the reaction have failed? check_chamber->check_reaction Yes end_node Problem Solved rerun_tlc->end_node analyze_starting_material Run a co-spot with the starting material check_reaction->analyze_starting_material Possibly check_reaction->end_node No analyze_starting_material->end_node

Caption: Troubleshooting workflow for invisible TLC spots.

Experimental Protocols

General TLC Procedure

G prep_plate 1. Prepare TLC Plate (draw baseline in pencil) spot_sample 2. Spot Sample (use a capillary tube) prep_plate->spot_sample prep_chamber 3. Prepare Developing Chamber (add solvent and filter paper) spot_sample->prep_chamber develop_plate 4. Develop Plate (place in chamber and close) prep_chamber->develop_plate dry_plate 5. Dry Plate (remove when solvent is near top) develop_plate->dry_plate visualize 6. Visualize (UV light, then stain if needed) dry_plate->visualize calculate_rf 7. Calculate Rf (document results) visualize->calculate_rf

Caption: Standard workflow for running a TLC experiment.

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Sample Spotting: Dissolve your sample in a volatile solvent. Using a capillary tube, carefully spot the solution onto the baseline. Allow the solvent to evaporate completely.

  • Chamber Preparation: Pour a small amount of the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors.

  • Development: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Drying: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: First, examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. If necessary, proceed with a chemical staining method.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. The Rf value is the ratio of these two distances.

References

  • pharmashare.in. (2025, June 29). Troubleshooting TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenoxy)benzyl Bromide. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Reddit. (2020, January 19). Rf value for TLC. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 3-(2-Fluorophenoxy)benzyl Bromide Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substitution reactions involving 3-(2-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of your synthesis and achieve higher yields and purity.

Part 1: Understanding the Challenge

The core difficulty in performing nucleophilic substitutions on this compound lies in its molecular architecture. The bulky 2-fluorophenoxy group positioned meta to the benzylic bromide creates significant steric congestion around the electrophilic carbon. This steric hindrance can dramatically slow down or even prevent the desired reaction from occurring efficiently.[1][2][3]

The reaction can theoretically proceed via two main nucleophilic substitution pathways: SN1 and SN2. The choice between these pathways is heavily influenced by the steric environment.[4]

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[5] For this to occur, the nucleophile needs a clear path to the electrophilic carbon.[1] The bulky substituent on the this compound shields this carbon, making the SN2 pathway less favorable.[2][6]

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway proceeds through a two-step mechanism where the leaving group departs first, forming a carbocation intermediate. This intermediate is then attacked by the nucleophile. Steric hindrance is less of an issue for the SN1 mechanism because the bulky group can actually help stabilize the resulting carbocation.[4] However, this pathway can lead to a mixture of products and is often slower.

SN1_vs_SN2 cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_Start Substrate + Nucleophile SN2_TS Pentavalent Transition State SN2_Start->SN2_TS Backside Attack label_hindrance Steric Hindrance Blocks Attack SN2_Product Inverted Product SN2_TS->SN2_Product Leaving Group Departs SN1_Start Substrate SN1_Carbocation Carbocation Intermediate SN1_Start->SN1_Carbocation Leaving Group Departs (Slow Step) SN1_Product Racemic Product SN1_Carbocation->SN1_Product Nucleophile Attacks

Fig. 1: Competing SN1 and SN2 pathways for nucleophilic substitution.
Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is extremely slow or fails to start. What are the likely causes?

A1: A sluggish or non-starting reaction is a common issue with sterically hindered substrates. The primary culprits are often insufficient energy, a weak nucleophile, or an inappropriate solvent.

  • Insufficient Thermal Energy: Gentle heating (e.g., 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[7] However, be cautious, as higher temperatures can also promote unwanted side reactions like elimination.[8]

  • Nucleophile Choice: A strong, yet not overly bulky, nucleophile is often required. If your nucleophile is too large, it will also be sterically hindered.

  • Solvent Effects: For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly, leaving it more reactive.[4][9] For SN1 reactions, polar protic solvents like ethanol or water are better at stabilizing the carbocation intermediate.[4][10]

Q2: I'm observing a very low yield of my desired product. What are the main contributing factors?

A2: Low yields can be frustrating and often point to competing side reactions or issues with reagent stoichiometry.[7][8]

  • Competing Elimination (E2/E1): Elimination reactions, where a proton is removed from an adjacent carbon to form an alkene, are common side reactions, especially at higher temperatures.[8] Using a non-nucleophilic base can sometimes favor elimination.

  • Over-alkylation: If your product is also nucleophilic, it can react further with the starting benzyl bromide, leading to undesired byproducts.[11][12] Using a slight excess of the nucleophile can sometimes mitigate this.[11]

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reagents is crucial. Adding the benzyl bromide slowly to the reaction mixture can help maintain a low concentration and minimize side reactions.[7][12]

Common Side Product Cause Mitigation Strategy
AlkeneE1/E2 EliminationLower reaction temperature; use a less hindered, non-nucleophilic base if elimination is desired.[8]
Di-benzylated ProductOver-alkylation of the desired productUse a slight excess of the nucleophile; add benzyl bromide dropwise.[11][12]
Hydrolysis ProductReaction with trace water in the solventUse anhydrous solvents and perform the reaction under an inert atmosphere.[8]

Q3: I'm seeing a mixture of products. How can I improve the selectivity of my reaction?

A3: A lack of selectivity often arises from a competition between SN1 and SN2 pathways, or between substitution and elimination.

Troubleshooting_Selectivity Start Mixture of Products Observed Q_Pathway Is the reaction SN1 or SN2 dominant? Start->Q_Pathway A_SN1 Likely SN1: Carbocation intermediate leads to multiple products (substitution/elimination). Q_Pathway->A_SN1 Yes A_SN2 Likely SN2: Side reactions are competing. Q_Pathway->A_SN2 No Sol_SN1 Favor SN2: - Use a polar aprotic solvent (e.g., DMF, Acetonitrile). - Use a stronger, less hindered nucleophile. - Lower the temperature. A_SN1->Sol_SN1 Sol_SN2 Minimize Side Reactions: - Lower the reaction temperature. - Control stoichiometry carefully. - Ensure anhydrous conditions. A_SN2->Sol_SN2

Fig. 2: Decision tree for improving reaction selectivity.

Q4: Are there catalytic methods to improve reaction efficiency?

A4: Yes, Phase-Transfer Catalysis (PTC) can be highly effective, especially when using anionic nucleophiles that have poor solubility in organic solvents.[13] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[13] This can significantly accelerate the reaction rate and improve yields.[13][14]

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal type of nucleophile for this substrate?

The ideal nucleophile should be strong but not excessively bulky.[15] Very large nucleophiles will face their own steric challenges when approaching the electrophilic carbon. Good options often include smaller anionic nucleophiles like cyanide, azide, or small alkoxides.

Nucleophile Class Examples General Reactivity Considerations
Good CN⁻, N₃⁻, RS⁻Generally effective for SN2Can be highly reactive and may require careful handling.
Moderate I⁻, Br⁻, RCO₂⁻Can work but may require more forcing conditionsBasicity can sometimes lead to elimination.
Poor H₂O, ROHTypically react via SN1, often leading to mixturesSolvolysis can be a major side reaction.[9]

FAQ 2: How does the choice of solvent influence the reaction outcome?

The solvent plays a critical role in stabilizing transition states and intermediates.[9][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the best choice for SN2 reactions.[9] They can dissolve ionic nucleophiles but do not form a strong solvation shell around them, thus preserving their nucleophilicity.[15][16]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents excel at stabilizing both the carbocation and the leaving group in an SN1 reaction through hydrogen bonding.[4][10] However, they can also act as nucleophiles, leading to solvolysis products.

FAQ 3: Can I use microwave irradiation to accelerate the reaction?

Microwave irradiation can be a powerful tool for accelerating slow reactions by efficiently heating the reaction mixture. For sterically hindered substrates, this can sometimes lead to higher yields in shorter reaction times. However, the higher temperatures achieved can also increase the rate of side reactions, particularly elimination. Careful optimization of temperature and reaction time is necessary.

FAQ 4: What are some alternative synthetic routes if direct substitution fails?

If direct substitution proves to be too challenging, consider alternative strategies:

  • Use a More Reactive Electrophile: If possible, consider using the corresponding benzyl iodide, as iodide is a better leaving group than bromide.

  • Alternative Protecting Groups: If the benzyl group is being installed as a protecting group, consider other, less hindered benzylating agents.[17][18]

  • Change the Order of Steps: It may be possible to rearrange your synthetic route to introduce the desired functionality before the steric hindrance is introduced.

Part 4: Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution using a Strong Nucleophile

  • To a solution of the nucleophile (1.2 equivalents) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture to 40-50 °C.[11]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Phase-Transfer Catalyzed (PTC) Ether Synthesis

  • In a round-bottom flask, dissolve the alcohol nucleophile (1.5 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents) in a suitable solvent like toluene.

  • Add an aqueous solution of a base (e.g., 30% NaOH) and stir vigorously.

  • Add this compound (1.0 equivalent) dropwise to the mixture.

  • Heat the reaction to 50-70 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product as needed.

References

Sources

effect of temperature on the reactivity of 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(2-Fluorophenoxy)benzyl Bromide (CAS No. 242812-04-0). This document serves as a resource for researchers, chemists, and drug development professionals utilizing this versatile reagent.[1] this compound is a key building block in organic synthesis, valued for its role in introducing the 3-(2-Fluorophenoxy)benzyl moiety into target molecules.[1] The reactivity of this benzylic bromide is highly dependent on experimental conditions, with temperature being a critical parameter that dictates reaction rate, mechanism, and selectivity.

This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during its use. We will explore the causal relationships between temperature and reactivity to empower you to optimize your experimental outcomes.

FAQs - Foundational Concepts & Reaction Dynamics

Question 1: What is the expected reactivity of this compound compared to unsubstituted benzyl bromide?

Answer: this compound is expected to exhibit slightly attenuated reactivity in typical nucleophilic substitution reactions compared to unsubstituted benzyl bromide. This is due to the electronic effects of the 3-(2-Fluorophenoxy) substituent.

  • Inductive Effect: The fluorine atom is highly electronegative, and the ether oxygen also exerts an electron-withdrawing inductive effect. This effect is transmitted through the benzene ring to the benzylic carbon.

  • Positional Influence: Located at the meta-position, the substituent primarily exerts its inductive effect, which destabilizes the partial positive charge that develops on the benzylic carbon during both SN1 (carbocation intermediate) and SN2 (transition state) reactions.[2][3]

  • Resonance Effect: While the phenoxy group has a lone pair on oxygen that can participate in resonance, this effect is much stronger at the ortho and para positions. At the meta position, its influence is minimal.

Consequently, the activation energy for nucleophilic attack is slightly increased, leading to a moderately slower reaction rate under identical conditions compared to benzyl bromide itself.

Question 2: How does temperature generally affect reactions involving this compound?

Answer: Temperature is a critical variable that directly influences the kinetics of reactions with this compound, primarily by governing the rate of reaction. According to the Arrhenius equation, an increase in temperature provides the necessary energy for molecules to overcome the activation energy barrier, leading to a higher frequency of effective collisions and thus a faster reaction rate.[4][5]

However, the effect of temperature is not limited to reaction speed. It also plays a crucial role in determining the reaction pathway and the distribution of products. Elevated temperatures can promote undesired side reactions, such as elimination or decomposition.[6][7] Therefore, precise temperature control is essential for achieving high yield and purity.[5]

Question 3: Which nucleophilic substitution mechanism (SN1 vs. SN2) is dominant, and how does temperature influence the pathway?

Answer: As a primary benzylic bromide, this compound will predominantly react via an SN2 mechanism . This pathway involves a backside attack by the nucleophile in a single, concerted step.[8]

However, the benzylic position is unique because it can stabilize a carbocation intermediate through resonance with the aromatic ring, making an SN1 pathway plausible under certain conditions.[2][3] Temperature is a key factor that can shift the balance between these two mechanisms.

  • Low to Moderate Temperatures (e.g., 0 °C to 50 °C): These conditions strongly favor the SN2 pathway, especially with strong, unhindered nucleophiles in polar aprotic solvents.

  • High Temperatures (e.g., > 80 °C): Increasing the temperature provides more energy to the system, which can favor the SN1 pathway by helping to overcome the energy barrier for carbocation formation.[9] More significantly, high temperatures dramatically increase the rate of competing elimination (E1 and E2) reactions , which often become the major pathways, reducing the yield of the desired substitution product.[6][7]

The choice of solvent also plays a critical role. Polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate, favoring SN1, while polar aprotic solvents (e.g., acetone, DMF, acetonitrile) favor SN2.[10]

Troubleshooting Guide

Problem: My reaction is extremely slow or fails to proceed to completion.

Possible Causes & Solutions:

  • Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature. Organic reactions often require a specific energy input to proceed efficiently.[4]

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC) at regular intervals to find the optimal temperature that accelerates the reaction without promoting side products.[11] Be cautious, as excessive heat can lead to decomposition.

  • Steric Hindrance: Either your nucleophile or the substrate is too sterically hindered for an efficient SN2 reaction.

    • Solution: While temperature can help overcome some steric barriers, this is often a fundamental limitation. If increasing the temperature leads to side reactions before completion, consider using a less hindered nucleophile or a different synthetic route.

  • Poor Reagent Quality: The this compound may have degraded. Benzylic bromides can be sensitive to moisture and light, leading to hydrolysis or polymerization.[12][13]

    • Solution: Verify the purity of your starting material via NMR or GC-MS. If necessary, purify the reagent before use. Ensure it has been stored under recommended conditions (2-8 °C, protected from light and moisture).[1]

Problem: I am observing significant formation of side products.

Possible Causes & Solutions:

  • Temperature is Too High: This is the most common cause of side product formation.

    • Elimination Products: High temperatures strongly favor E1 and E2 elimination reactions over SN1 and SN2 substitution.[6][7] This is due to the greater positive entropy change associated with elimination.[9]

      • Solution: Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a stronger, non-basic nucleophile or a more activating solvent.

    • Dibenzyl Ether Formation: If your nucleophile is an alcohol or if water is present, high temperatures can promote the formation of a dibenzyl ether byproduct.[14]

      • Solution: Run the reaction at a lower temperature under strictly anhydrous conditions.

    • Decomposition: Benzylic halides can decompose at elevated temperatures, leading to a complex mixture of byproducts.[13]

      • Solution: Determine the thermal stability limit of your compound and ensure the reaction temperature stays well below it.

Problem: My starting material degrades during storage or reaction setup.

Possible Causes & Solutions:

  • Improper Storage: this compound is sensitive to light, moisture, and heat.[13] The recommended storage condition is refrigerated at 2-8 °C.[1] Exposure to atmospheric moisture can cause slow hydrolysis to the corresponding benzyl alcohol.

    • Solution: Always store the reagent in a tightly sealed container in a refrigerator. Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage and when handling the reagent.

  • Incompatible Materials: Contact with certain metals can cause polymerization or decomposition.[12]

    • Solution: Use glass or other inert reaction vessels. Avoid contact with incompatible metals.

Data & Protocols

Table 1: General Temperature Guidelines and Expected Outcomes
Temperature RangePredominant MechanismExpected Reaction RateRisk of Side Products (Elimination/Decomposition)Recommended For
Low (-10 to 20 °C) SN2Slow to ModerateLowReactions with very reactive, unhindered nucleophiles.
Ambient (20 to 40 °C) SN2ModerateLow to ModerateGeneral starting point for optimization.
Moderate (40 to 80 °C) SN2 >> SN1Moderate to FastModerate to HighReactions with less reactive or hindered nucleophiles.
High (> 80 °C) SN1 / E1 / E2FastHigh to Very HighGenerally not recommended; high risk of elimination.[6][7]
Experimental Protocol: Temperature Optimization Screening

This protocol outlines a method for efficiently determining the optimal reaction temperature for a nucleophilic substitution with this compound.

Objective: To identify the temperature that provides the best balance between reaction rate and product purity.

Materials:

  • This compound

  • Nucleophile of choice

  • Anhydrous reaction solvent (e.g., Acetonitrile for SN2)

  • Reaction vials or tubes with stir bars

  • Heating/cooling block or parallel synthesizer

  • TLC plates and/or LC-MS system

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound and your nucleophile in the chosen solvent.

  • Setup: Dispense equal aliquots of the reaction mixture into several reaction vials.

  • Temperature Gradient: Place each vial at a different, controlled temperature. A good starting range is 25 °C, 40 °C, 55 °C, and 70 °C.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by TLC or LC-MS. Compare the consumption of starting material, the formation of the desired product, and the emergence of any side products across the different temperatures.

  • Evaluation: Identify the temperature that results in the fastest conversion to the desired product with the minimal formation of impurities. This is your optimal reaction temperature.

Visualizations

Diagram 1: Temperature's Influence on Reaction Pathways

This diagram illustrates how temperature acts as a critical switch, directing the reaction of this compound towards either substitution (desired) or elimination (undesired) pathways.

G Start Reactants (Substrate + Nucleophile/Base) mid_point1 Start->mid_point1 mid_point2 Start->mid_point2 SN2 SN2 Product (Substitution) Elimination E2/E1 Product (Elimination) mid_point1->SN2 Low Temperature Favors Substitution mid_point2->Elimination High Temperature Favors Elimination

Caption: Temperature dictates the competition between substitution and elimination.

Diagram 2: Troubleshooting Workflow for a Slow Reaction

This workflow provides a logical sequence of steps to diagnose and resolve a slow or stalled reaction.

G Start Problem: Reaction is Slow CheckPurity 1. Verify Reagent Purity (NMR, GC-MS) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Purify Purify or Replace Reagent IsPure->Purify No IncreaseTemp 2. Incrementally Increase Temperature (10-15 °C) IsPure->IncreaseTemp Yes Monitor Monitor for Side Products (TLC, LC-MS) IncreaseTemp->Monitor SideProducts Side Products Observed? Monitor->SideProducts Success Reaction Complete (Optimal Temp Found) SideProducts->Success No Failure Consider Alternative: • Stronger Nucleophile • Different Solvent • Catalyst SideProducts->Failure Yes

Caption: A step-by-step guide to troubleshooting slow reactions.

References

  • Reactions of Substituted Benzenes. (2021). Chemistry LibreTexts. [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. (2012). Master Organic Chemistry. [Link]

  • Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]

  • What is the difference between SN1 and SN2 reactions? (2015). Quora. [Link]

  • Why Do Organic Compounds Have Slow Reaction Rates? (2025). Chemistry For Everyone. [Link]

  • Quick and partial report on benzyl bromide synthesis. (2023). The Vespiary. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. (2012). Master Organic Chemistry. [Link]

  • SN1 SN2 E1 E2 Decision (5)- The role of temperature. (2012). YouTube. [Link]

  • Reactions at the benzylic position. (n.d.). Khan Academy. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central. [Link]

  • How to run a reaction at low temperature in chemistry. (2020). Quora. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]

  • How To Run A Reaction: The Reaction: Analysis I. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. (2025). ResearchGate. [Link]

  • Nucleophilic Substitution Reaction Lab Report. (n.d.). Bartleby. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Publishing. [Link]

  • How Does Temperature Affect The Rate Of A Reaction? (2023). ReAgent. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. (2023). YouTube. [Link]

  • Why Are Some Reactions Slower at Higher Temperatures? (2025). ResearchGate. [Link]

  • Benzyl bromide. (n.d.). Wikipedia. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025). MDPI. [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for catalyst poisoning issues encountered during chemical reactions involving 3-(2-Fluorophenoxy)benzyl Bromide. As Senior Application Scientists, we have structured this resource to not only offer procedural guidance but also to explain the underlying chemical principles governing catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound?

A1: this compound is a versatile building block frequently employed in cross-coupling reactions.[1][2] The most common catalysts are palladium-based, particularly for Suzuki, and Buchwald-Hartwig amination reactions.[3][4][5] These reactions are fundamental in pharmaceutical and agrochemical development for creating complex molecular architectures.[1] Nickel catalysts are also utilized, sometimes outperforming palladium for specific substrates that are less reactive.[3]

Q2: What is catalyst poisoning and how does it manifest in my reaction?

A2: Catalyst poisoning is the deactivation of a catalyst by strong chemical adsorption of impurities, known as poisons, onto its active sites.[6][7] This is a form of chemical deactivation, distinct from mechanical or thermal degradation.[8] In your reaction, you might observe this as:

  • Slow or incomplete conversion: The reaction fails to proceed to completion, even with extended reaction times.

  • Formation of byproducts: Inactive or altered catalytic species may promote unintended side reactions.

  • Inconsistent results: Reproducibility issues between batches can often be traced back to varying levels of catalyst poisons in the reagents or solvents.

Q3: What are the likely sources of catalyst poisons in reactions involving this compound?

A3: Potential sources of catalyst poisons are varied and can be introduced from the starting materials, reagents, or the reaction environment itself. Key culprits include:

  • Sulfur Compounds: Often present as impurities in reagents or solvents. Sulfur can irreversibly bind to palladium catalysts.[9][10]

  • Halide Ions: An excess of bromide or the presence of other halide impurities can lead to the formation of inactive catalyst species. Iodide, in particular, has been shown to cause catalyst poisoning.[11]

  • Water and Hydroxide: While some aqueous conditions are tolerated, excessive water or the presence of hydroxide ions can affect the catalytic cycle, especially in reactions sensitive to pH.[12][13][14]

  • Other Metals: Trace metal impurities (e.g., lead, mercury, arsenic) from starting materials or glassware can act as poisons.[15]

  • Organic Impurities: Unreacted starting materials from the synthesis of this compound or other organic molecules with functional groups that can coordinate strongly to the catalyst.

Q4: Can the fluorine atom in this compound poison the catalyst?

A4: While fluoride ions can interact with palladium catalysts, they are not typically considered potent poisons in the same way as sulfur or heavy metals. However, the presence of fluoride can influence the catalytic cycle.[12][13] In some cases, fluoride has been shown to inhibit catalytic activity by interacting with the palladium center, but this effect can sometimes be reversed.[12][13] The impact of the covalently bonded fluorine in the substrate is generally minimal in terms of direct poisoning.

Section 2: Troubleshooting Guide for Catalyst Deactivation

This section provides a systematic approach to diagnosing and resolving catalyst poisoning in your reactions.

Issue 1: Reaction is sluggish or stalls completely.

This is the most common symptom of catalyst poisoning. Follow this workflow to identify the root cause.

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Protocol 1: Diagnostic Experiment to Confirm Poisoning
  • Run a Control Reaction: Use highly purified reagents and solvents that are known to be free of common poisons. If this reaction proceeds as expected, it strongly suggests a contamination issue in your standard setup.

  • Spiking Experiment: Intentionally add a small amount of a suspected poison (e.g., a thiol for sulfur poisoning) to the control reaction. A significant drop in activity will help confirm the identity of the poison.

Issue 2: Inconsistent yields and reaction profiles between batches.

Batch-to-batch variability often points to inconsistent levels of impurities in the starting materials or solvents.

Protocol 2: Reagent and Solvent Purity Check
  • Source a New Batch: Obtain a fresh bottle of this compound and all other reagents from a reputable supplier.

  • Purify Solvents: Use freshly distilled or high-purity anhydrous solvents.

  • Pre-treat Reagents: If sulfur is suspected, consider passing solvents through a column of activated alumina. If water is a concern, ensure all reagents are rigorously dried.

Issue 3: Formation of unexpected byproducts.

The formation of byproducts can indicate that the catalyst's selectivity has been altered due to poisoning.

Caption: Workflow for addressing the formation of unexpected byproducts.

Table 1: Common Poisons and Their Effects on Palladium Catalysts
Poison ClassCommon SourcesEffect on CatalystMitigation Strategy
Sulfur Compounds Thiophenes, thiols, sulfides in solvents or reagentsStrong, often irreversible binding to active sites, blocking coordination of substrates.[9]Use high-purity solvents and reagents. Pre-treat materials with activated alumina.
Heavy Metals Leaching from glassware, impure reagentsDeposition on the catalyst surface, blocking active sites.[15]Use dedicated, thoroughly cleaned glassware. Analyze reagents for trace metal content.
Excess Halides Byproducts of previous steps, impure starting materialsCan form stable, less reactive palladium-halide complexes, inhibiting the catalytic cycle.[11]Use halide scavengers (e.g., silver salts). Ensure complete removal of halides from previous steps.
Organic Amines/Phosphines Impurities or degradation productsCompete with desired ligands for coordination to the metal center.Recrystallize solid reagents. Purify liquid reagents by distillation.
Water/Hydroxide Incomplete drying of reagents/solvents, atmospheric moistureCan lead to catalyst decomposition or promote side reactions like hydrolysis.[14]Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere.

Section 3: Catalyst Regeneration and Prevention

While prevention is the best approach, it is sometimes possible to regenerate a poisoned catalyst.

Q5: Can I regenerate my poisoned palladium catalyst?

A5: Regeneration is sometimes possible but depends on the nature of the poison.

  • Reversible Poisoning: For some weakly bound inhibitors, washing the catalyst with a suitable solvent or a mild chemical treatment may restore activity.

  • Irreversible Poisoning: For strongly bound poisons like sulfur or heavy metals, regeneration is often difficult and may not be economically viable on a lab scale. Thermal and chemical treatments can be employed, but may not fully restore the catalyst's original performance.[16][17] Hydrogen treatment has shown some success in regenerating sulfur-poisoned palladium catalysts.[17][18]

Protocol 3: General Procedure for Catalyst Regeneration (for supported catalysts)
  • Separation: Filter the catalyst from the reaction mixture.

  • Washing: Wash the catalyst sequentially with the reaction solvent, a chelating agent solution (e.g., EDTA) if metal poisoning is suspected, and then a non-polar solvent to remove organic residues.

  • Drying: Dry the catalyst under vacuum.

  • Thermal Treatment (Advanced): In some cases, calcination (heating in air) followed by reduction (heating under a hydrogen stream) can remove organic foulants and regenerate the active metal surface. This should be done with caution as it can also lead to sintering.[16]

Preventative Measures: Best Practices
  • High-Purity Reagents: Always use the highest purity reagents and solvents available.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

  • Dedicated Glassware: Use glassware dedicated to sensitive catalytic reactions to avoid cross-contamination.

  • Guard Beds: For larger-scale reactions, consider using a guard bed of a scavenger material to remove poisons before the feedstock reaches the catalyst.[15]

Section 4: Advanced Analytical Techniques for a Deeper Dive

For persistent issues, more advanced analytical techniques may be necessary to pinpoint the cause of catalyst deactivation.[8]

  • X-ray Photoelectron Spectroscopy (XPS): Can identify the elemental composition and chemical state of elements on the catalyst surface, providing direct evidence of poisons.[8]

  • Temperature-Programmed Desorption (TPD): Helps determine the strength of adsorption of different species on the catalyst surface, offering insights into potential poisoning mechanisms.[8]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Provides highly sensitive quantification of trace metal impurities in reagents or on the catalyst.[15]

  • X-ray Diffraction (XRD): Can identify the formation of new crystalline phases on the catalyst, which can occur in severe cases of poisoning (e.g., metal sulfides).[15]

By following the guidelines and protocols outlined in this Technical Support Center, researchers can effectively troubleshoot and mitigate catalyst poisoning issues in reactions involving this compound, leading to more efficient, reproducible, and successful synthetic outcomes.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Regeneration of palladium based catalyst for methane ab
  • C
  • Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science, RSC Publishing.
  • Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. (2025, March 7). RSC Publishing.
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Poisoning and deactivation of palladium c
  • Method for reactivating palladium catalysts.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-Hexyn. Benchchem.
  • This compound. Chem-Impex.
  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Catalyst Poisoning Solutions. Gulf Bio Analytical.
  • Poisoning and deactivation of palladium catalysts | Request PDF.
  • This compound. Soo Contemporary.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH.

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Technical Support Center: Analysis of Impurities in 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(2-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical synthetic intermediate.[1][2] Here, we provide in-depth, experience-driven answers to common questions and troubleshoot issues you may encounter during your analytical experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely impurities in commercial this compound?

Understanding the synthesis route is paramount to predicting potential impurities. This compound is typically synthesized from 3-(2-Fluorophenoxy)toluene, which is then subjected to benzylic bromination.[3]

Potential Impurity Classes:

  • Starting Material & Intermediates: Unreacted 3-(2-Fluorophenoxy)toluene or the corresponding benzyl alcohol intermediate, 3-(2-Fluorophenoxy)benzyl alcohol.

  • Isomeric Impurities: Positional isomers such as 2- or 4-(2-Fluorophenoxy)benzyl Bromide may arise from impurities in the starting materials.

  • Over-brominated Byproducts: Formation of 3-(2-Fluorophenoxy)benzylidene Dibromide if the reaction conditions are too harsh.

  • Oxidation Products: Benzylic oxidation can lead to the formation of 3-(2-Fluorophenoxy)benzaldehyde.[3]

  • Degradation Products: As a reactive benzyl bromide, hydrolysis can occur in the presence of moisture, leading back to the benzyl alcohol and hydrobromic acid.

Impurity Name Typical Origin Analytical Challenge
3-(2-Fluorophenoxy)tolueneUnreacted Starting MaterialMay have significantly different retention time in RP-HPLC.
3-(2-Fluorophenoxy)benzyl AlcoholIncomplete Bromination / HydrolysisMore polar; may elute very early in reversed-phase methods.
Positional Isomers (e.g., 4-isomer)Impure Starting MaterialsOften co-elute with the main peak, requiring high-resolution separation.
3-(2-Fluorophenoxy)benzaldehydeOxidationCan be reactive and may require derivatization for stable analysis.[4]
3-(2-Fluorophenoxy)benzylidene DibromideOver-brominationTypically less polar and will have a longer retention time.
FAQ 2: Which analytical technique is best for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this type of analysis.[5][6] Its strengths lie in its ability to separate structurally similar, non-volatile aromatic compounds.

  • Primary Technique: Reversed-Phase HPLC (RP-HPLC) using a C18 column is the standard starting point. It separates compounds based on hydrophobicity.

  • Alternative Columns: If C18 fails to resolve critical pairs (especially isomers), a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions.[7]

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It allows for peak purity analysis and can help distinguish between impurities and the main component by comparing UV spectra.

  • Identification: For definitive structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][8][9]

FAQ 3: How should I handle and store this compound to prevent degradation?

Benzyl bromides are reactive and susceptible to degradation. Proper handling and storage are crucial for maintaining sample integrity.

  • Moisture: Store in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Temperature: Refrigeration (2-8 °C) is recommended to slow down potential degradation pathways.[2][10]

  • Light: Protect from light, as benzylic compounds can be photolabile.[11] Use amber vials for storing solutions.

  • Solvent Choice: For analytical work, prepare solutions fresh in a high-purity, dry, aprotic solvent like acetonitrile. Avoid reactive solvents like methanol or water for long-term storage.

Troubleshooting Guide

This section addresses specific problems you might encounter during the HPLC analysis of this compound.

Problem 1: An unknown peak is co-eluting or appearing as a shoulder on the main API peak.

Common Cause: This is frequently due to a positional isomer, which has very similar polarity and structure to the main compound, making separation difficult on standard C18 columns.

Troubleshooting Workflow:

Caption: Workflow for resolving co-eluting peaks.

Step-by-Step Protocol:

  • Optimize Mobile Phase:

    • Rationale: Small changes in the mobile phase can alter selectivity. Reducing the organic solvent (e.g., acetonitrile) percentage or changing the organic modifier (e.g., to methanol) can sometimes improve resolution between closely related compounds.[12]

    • Action: If your current method is 70:30 Acetonitrile:Water, try a shallower gradient or an isocratic method with lower acetonitrile content (e.g., 65:35). Run the analysis and compare chromatograms.

  • Change Column Stationary Phase:

    • Rationale: If mobile phase optimization fails, the interaction mechanism with the stationary phase needs to be changed. A PFP (Pentafluorophenyl) column offers orthogonal selectivity to a C18 column for halogenated aromatic compounds due to dipole-dipole and π-π interactions.[7]

    • Action:

      • Install a PFP column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Equilibrate the column with your mobile phase for at least 15-20 column volumes.[12]

      • Inject the sample using the same or a slightly modified gradient as your initial C18 method.

      • Analyze the resulting chromatogram for improved separation.

  • Confirm Identity with LC-MS:

    • Rationale: Mass spectrometry provides molecular weight information, which is critical for confirming the identity of an impurity. Isomers will have the same molecular weight as the parent compound but may have different fragmentation patterns or can be confirmed by analyzing reference standards if available.

    • Action:

      • Develop an LC-MS compatible method (using volatile buffers like ammonium formate or formic acid).

      • Acquire the mass spectrum for both the main peak and the shoulder peak.

      • Confirm that the impurity has the same mass-to-charge ratio (m/z) as the this compound, strongly suggesting it is an isomer.

Problem 2: The baseline is noisy or drifting, especially during a gradient run.

Common Cause: This issue often points to problems with the mobile phase, such as contamination, dissolved gases, or improper mixing.[13][14]

Troubleshooting Workflow:

G A Start: Noisy or Drifting Baseline B Check Mobile Phase Preparation A->B Use fresh HPLC-grade solvents? C Degas Solvents Thoroughly (Sonication/Online Degasser) B->C D Check System for Leaks (fittings, seals) C->D E Flush System & Column D->E F Baseline Stable? E->F G End: Problem Resolved F->G Yes H Investigate Detector/Lamp F->H No

Caption: Systematic approach to resolving baseline issues.

Step-by-Step Protocol:

  • Ensure Mobile Phase Quality:

    • Rationale: Low-quality solvents or contaminated additives are a primary source of baseline noise. Spurious peaks, known as "ghost peaks," can also appear during gradient elution if contaminants accumulate on the column.[15]

    • Action: Always prepare fresh mobile phase for each analysis using HPLC-grade or MS-grade solvents and additives. Filter all aqueous mobile phases through a 0.22 µm filter.

  • Degas Mobile Phase:

    • Rationale: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing pressure fluctuations and baseline noise.[13][14]

    • Action: Use the instrument's online degasser. If one is not available, sonicate the mobile phase for 10-15 minutes before use.

  • System Purge and Equilibration:

    • Rationale: Air bubbles trapped in the pump or detector, or an inadequately equilibrated column, can cause baseline drift.

    • Action:

      • Purge each solvent line individually to remove any air bubbles.

      • Ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this may require 10-20 column volumes.[12]

  • Inspect for Leaks:

    • Rationale: A small leak in the system, especially between the pump and the detector, can cause pressure fluctuations that manifest as baseline noise.[13]

    • Action: Systematically check all fittings for any signs of salt buildup or moisture. Tighten any loose connections.

Problem 3: Poor peak shape (tailing or fronting).

Common Cause: Peak tailing for a neutral compound like this can be caused by secondary interactions with the column, column contamination, or an incompatible sample solvent.

Step-by-Step Protocol:

  • Check Sample Solvent:

    • Rationale: Injecting a sample in a solvent that is much stronger than the mobile phase can cause distorted peaks.[12]

    • Action: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume.

  • Evaluate Column Health:

    • Rationale: Contamination at the head of the column can create active sites that cause peak tailing. Column degradation over time also leads to poor performance.[13]

    • Action:

      • Disconnect the column and reverse its direction.

      • Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate for 30-60 minutes.

      • Re-install the column in the correct direction, equilibrate, and re-inject the sample.

      • If the problem persists, the column may be compromised and require replacement. Using a guard column can significantly extend the life of the analytical column.[15]

  • Adjust Mobile Phase pH (If Applicable):

    • Rationale: While the target molecule is neutral, some impurities might have acidic or basic functional groups. For such compounds, operating at a pH where they are in a single ionic form can improve peak shape. However, for this compound itself, this is less likely to be the primary solution. The stability of the silica-based column must also be considered, typically within a pH range of 2-8.[12]

References

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing.
  • Chromatography Forum. (2015).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide. (n.d.).
  • IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
  • Soo Contemporary. This compound.
  • Chem-Impex. This compound.
  • International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Aydin, D., et al. (n.d.).
  • Asian Journal of Research in Chemistry. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Taylor & Francis Online. (n.d.). Benzyl bromide – Knowledge and References.
  • Master Organic Chemistry. (2018).
  • Chem-Impex. 3-(Benzyloxy)benzyl bromide.

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Technical Support Center: Isolation & Purification Strategies for 3-(2-Fluorophenoxy)benzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing 3-(2-Fluorophenoxy)benzyl Bromide. This versatile building block is instrumental in developing novel pharmaceuticals and agrochemicals, largely due to the reactivity of its benzylic bromide functional group.[1] However, the success of any synthesis hinges on the effective isolation and purification of the target molecule. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to navigate the complexities of your reaction workup.

Our approach is built on explaining the causality behind each procedural choice, ensuring you can adapt these methodologies to your specific target compound with confidence.

General Workflow for Product Isolation

The journey from a crude reaction mixture to a pure, characterized compound follows a systematic path. The diagram below outlines the critical stages of a typical workup and purification sequence. Each stage is designed to remove specific classes of impurities, from inorganic salts to unreacted starting materials and reaction byproducts.

Workup_Workflow cluster_start Reaction Completion cluster_quench Step 1: Quenching cluster_extraction Step 2: Liquid-Liquid Extraction cluster_purification Step 3: Drying & Concentration cluster_final_purification Step 4: Final Purification crude_mixture Crude Reaction Mixture quench Quench Reaction (e.g., sat. aq. NH4Cl, H2O, or dilute acid) crude_mixture->quench extraction Dilute with Organic Solvent (e.g., EtOAc, Et2O, DCM) & Transfer to Separatory Funnel quench->extraction aqueous_washes Perform Aqueous Washes (Acid, Base, Brine) extraction->aqueous_washes organic_layer Collect & Combine Organic Layers aqueous_washes->organic_layer aqueous_waste Aqueous Layer (Inorganic Salts & Water-Soluble Impurities) aqueous_washes->aqueous_waste drying Dry Organic Layer (e.g., Na2SO4, MgSO4) organic_layer->drying filtration Filter off Drying Agent drying->filtration concentration Concentrate in vacuo (Rotary Evaporator) filtration->concentration crude_product Crude Product concentration->crude_product purification_choice Purification Method crude_product->purification_choice chromatography Flash Column Chromatography (for oils or complex mixtures) purification_choice->chromatography Oil or Mixture recrystallization Recrystallization (for solids) purification_choice->recrystallization Solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for isolating products from organic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for working up a reaction involving this compound?

The core strategy is to systematically remove impurities based on their differing chemical properties (solubility, acidity/basicity).

  • Quenching: The first step is to safely deactivate any unreacted, highly reactive reagents.[2] For instance, in a Grignard reaction, this involves the careful, often cooled, addition of an aqueous solution like saturated ammonium chloride (NH₄Cl) to neutralize the organometallic species without causing a violent exotherm.[2][3]

  • Extraction: The entire mixture is then transferred to a separatory funnel and diluted with an organic solvent that is immiscible with water (like ethyl acetate or diethyl ether).[4][5] Your desired organic product will preferentially dissolve in the organic layer, while inorganic salts and other polar impurities will move into the aqueous layer.[5][6]

  • Washing: The separated organic layer is then "washed" sequentially with different aqueous solutions to remove specific types of impurities.[7][8] This is a critical purification step.

  • Drying & Concentration: Trace amounts of water are removed from the organic layer using an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[7] The solvent is then removed under reduced pressure, typically with a rotary evaporator, to yield the crude product.[7][8]

  • Purification: The final step involves purifying the crude material, usually by flash column chromatography for oils or complex mixtures, or recrystallization for solid products.[9]

Q2: How do I choose the right organic solvent for extraction?

The ideal extraction solvent should meet several criteria:

  • High Solubility for Your Product: The product should be very soluble in the extraction solvent.

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with water.[4]

  • Low Boiling Point: This allows for easy removal at the end of the workup.[10]

  • Inertness: The solvent should not react with your product.

Common Choices & Considerations:

SolventProsCons
Diethyl Ether (Et₂O) Excellent solvent for many organic compounds, very low boiling point, easy to remove.[7]Highly flammable, can form explosive peroxides upon storage.
Ethyl Acetate (EtOAc) Good general-purpose solvent, less flammable than ether.[7]Higher boiling point, can be harder to remove completely.[7] Slightly water-soluble.
Dichloromethane (DCM) Excellent solvent, non-flammable.Heavier than water, which can be counterintuitive.[7] Prone to forming emulsions.[7]
Q3: What are the purposes of the different aqueous washes?

Aqueous washes are a form of liquid-liquid extraction used to remove specific impurities from the organic layer.[7]

Aqueous Wash SolutionPurposeMechanism
Dilute Acid (e.g., 1M HCl) Removes basic impurities (e.g., excess amine nucleophiles, pyridine).[11]The acid protonates the basic impurity, forming a water-soluble salt that partitions into the aqueous layer.[11][12]
Saturated Sodium Bicarbonate (NaHCO₃) Neutralizes excess acid from the quench step; removes acidic impurities.[7]Reacts with acids to form CO₂ gas and a water-soluble salt. Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.[4][13]
Water Removes highly polar, water-soluble impurities and residual quenching agents.[6]General wash based on solubility differences.
Brine (Saturated NaCl) Removes bulk water from the organic layer before final drying and helps break emulsions.[2][6]The high salt concentration increases the polarity of the aqueous layer, "salting out" dissolved organic components and drawing water from the organic phase.[2]
Q4: How can I remove unreacted this compound from my product?

Unreacted benzyl bromide is a common impurity.

  • Chemical Quench: One effective method is to add a small amount of a nucleophilic amine, like triethylamine, to the crude mixture after the primary reaction is complete. The triethylamine will react with the excess benzyl bromide to form a quaternary ammonium salt, which is water-soluble and can be easily removed during the aqueous extraction.[14]

  • Chromatography: Benzyl bromide is typically less polar than its substitution products (e.g., alcohols, ethers, amines). Therefore, it will usually elute earlier during flash column chromatography, allowing for effective separation.[14]

Q5: My product is a solid. What's the best way to purify it after initial extraction?

Recrystallization is the most powerful method for purifying non-volatile crystalline solids.[15][16] The principle relies on the fact that most compounds are more soluble in a hot solvent than in a cold one.[17] As a hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize out, while impurities remain dissolved in the solvent (mother liquor).[16][18] The choice of solvent is crucial; the ideal solvent should dissolve the compound well when hot but poorly when cold.[17][19]

Q6: My product is an oil. How do I purify it?

For non-crystalline oils or complex mixtures, flash column chromatography is the standard purification technique.[20][21] This method uses pressure to rapidly push a solvent (the mobile phase) through a column packed with a solid adsorbent, typically silica gel (the stationary phase).[20][22] Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases. Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation into different fractions.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
An emulsion forms during extraction. - Vigorous shaking of the separatory funnel. - High concentration of surfactants or insoluble materials. - Solvent choice (DCM is prone to this).[7]- Wait: Allow the funnel to stand undisturbed for a longer period. - Brine Wash: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, which often helps break the emulsion.[11] - Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion. - Dilution: Dilute the organic layer with more solvent.[11]
Low or no product yield after workup. - Product is water-soluble: The product may have partitioned into the aqueous layer, especially if it is highly polar.[23] - Product is volatile: The product may have been lost during solvent removal on the rotary evaporator.[23] - Product instability: The product may have decomposed during the acidic or basic wash.[23]- Back-Extraction: Extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.[7] - Salting Out: Before back-extraction, saturate the aqueous layer with NaCl to decrease the solubility of your organic product.[2] - Careful Concentration: Remove solvent at a lower temperature and pressure. Check the rotovap trap for your product.[23] - Stability Check: Before a full-scale workup, test the stability of a small sample of your crude product to the planned acidic/basic wash conditions.[23]
Persistent impurity co-elutes with the product. - Isomeric Byproduct: The impurity may be an isomer with very similar polarity. - Homocoupled Product: In reactions like Grignard, Wurtz coupling can form a dimer (e.g., 1,2-bis(3-(2-fluorophenoxy)phenyl)ethane), which may have similar polarity.[24]- Optimize Chromatography: Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Experiment with gradient elution.[25] - Recrystallization: If the product is solid, recrystallization can be highly effective at excluding impurities from the crystal lattice.[15] - Derivative Formation: In difficult cases, consider converting the product to a derivative that is easier to separate, followed by regeneration of the original product.
The reaction quench was violently exothermic. - Highly Reactive Reagent: Organometallic (e.g., Grignard, organolithium) or metal hydride reagents react vigorously with protic quenchers like water.[2] - Quench rate was too fast: Adding the quenching agent too quickly does not allow for adequate heat dissipation.- Cooling: Always perform the quench in an ice bath to manage the exotherm.[26] - Slow, Dropwise Addition: Add the quenching agent slowly and carefully, monitoring the temperature.[26] - Sequential Quenching: For extremely reactive reagents, use a less reactive quencher first (e.g., isopropanol), followed by a more reactive one (e.g., methanol), and finally water.[27]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for a Neutral Product
  • Quench: Cool the reaction flask in an ice-water bath. Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring until gas evolution or heat generation ceases.

  • Dilute: Remove the ice bath and add an appropriate organic solvent (e.g., 50 mL of ethyl acetate for a 1g scale reaction).[7]

  • Transfer: Pour the entire mixture into a separatory funnel. Rinse the reaction flask with a small amount of the organic solvent and add this to the funnel to ensure a complete transfer.[28]

  • Separate: Stopper the funnel, invert it, and vent to release any pressure. Shake gently a few times, venting after each shake.[4] Allow the layers to fully separate. Drain the lower aqueous layer.

  • Wash:

    • Add distilled water to the organic layer in the funnel, shake, and drain the aqueous layer.

    • Add saturated NaHCO₃ solution, shake (venting frequently), and drain the aqueous layer.

    • Finally, wash with brine.[2]

  • Dry: Drain the organic layer into an Erlenmeyer flask. Add a spoonful of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. The drying agent should appear free-flowing, not clumped together.[7]

  • Filter & Concentrate: Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.[18] Remove the solvent using a rotary evaporator to obtain the crude product.[7]

Protocol 2: Flash Column Chromatography
  • Solvent Selection: Determine the optimal solvent system (eluent) using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf value of approximately 0.2-0.3.[22] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[22][25]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using compressed air or a pump) to begin the flow.[21] Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

Protocol 3: Recrystallization
  • Solvent Selection: Find a suitable solvent or solvent pair in which your solid product has high solubility when hot and low solubility when cold.[18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling (using a hot plate and a stir bar or boiling chips) until all the solid dissolves.[17] If it doesn't all dissolve, add more hot solvent dropwise until a clear, saturated solution is obtained.[17][18]

  • Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[18] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.[15][17]

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes.[15] For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]

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  • 8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

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  • Separation of ethers. (1955).
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  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. (n.d.). Organic Syntheses. [Link]

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  • 3-(4-Fluorophenoxy)benzyl Bromide. (n.d.). PubChem. [Link]

  • Solvent screening of benzyl chloride Grignard reaction. (n.d.). ResearchGate. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central. [Link]

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Technical Support Center: Scaling Up Purification of 3-(2-Fluorophenoxy)benzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Fluorophenoxy)benzyl Bromide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their purification processes. Here, you will find practical, in-depth answers to common challenges, rooted in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of this compound derivatives.

Q1: What are the primary impurities I should anticipate in my crude this compound product?

A1: The impurity profile can vary based on the synthetic route, but typically you should watch for:

  • Unreacted Starting Materials: Residual 3-(2-Fluorophenoxy)toluene or related precursors.

  • Over-brominated Species: Dibromo- or tribromo- derivatives, especially if the reaction conditions are too harsh.

  • Hydrolysis Products: 3-(2-Fluorophenoxy)benzyl alcohol, formed by reaction with trace water. Benzyl bromides are sensitive to moisture.[1]

  • Oxidation Products: 3-(2-Fluorophenoxy)benzaldehyde or benzoic acid, which can form upon exposure to air over time.[1]

Q2: What are the recommended storage conditions for purified this compound to prevent degradation?

A2: this compound is a reactive compound and should be stored with care to maintain its purity.

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Container: Use a tightly sealed glass container.[2] Avoid contact with metals other than nickel and lead, as they can cause decomposition.[3]

Q3: Is this compound considered hazardous? What are the essential safety precautions?

A3: Yes, benzyl bromide and its derivatives are potent lachrymators, meaning they cause severe irritation to the eyes, skin, and respiratory system.[4][5]

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Spills: Have a neutralizing agent like sodium bicarbonate solution available for spills.[3]

Section 2: Troubleshooting Guide for Scale-Up Purification

This section provides solutions to specific problems you might encounter when moving from bench-scale to larger-scale purification.

Crystallization Issues

Q4: I am trying to purify my product by crystallization, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is precipitating.[6][7]

  • Causality: The high concentration of impurities can depress the melting point of your product. Also, if the solution is supersaturated and cools too quickly, the compound may not have time to form an ordered crystal lattice.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to reduce the level of supersaturation.[6][8]

    • Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down heat loss.[7] Once at room temperature, proceed with cooling in an ice bath.

    • Solvent System Change: If the problem persists, your chosen solvent system may be unsuitable. Experiment with different solvent pairs. A good starting point is a system where the compound is soluble in one solvent when hot, but insoluble in the other when cold (e.g., Ethanol/Water, Hexanes/Ethyl Acetate).[9]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce nucleation.[7]

Q5: My crystallization yield is very low (<50%). How can I improve it?

A5: Low yield is a common issue in crystallization, especially during scale-up.

  • Causality: The most frequent cause is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[6][8]

  • Troubleshooting Steps:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product.

    • Check Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid remains, you have used too much solvent. You can concentrate the mother liquor and cool it again to obtain a second crop of crystals.

    • Optimize Cooling: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) for an adequate amount of time to maximize precipitation.

    • Anti-Solvent Addition: Consider a controlled addition of an "anti-solvent" (a solvent in which your compound is insoluble) to the solution to force precipitation.

Chromatography Challenges

Q6: I'm scaling up my flash column chromatography, but the separation is poor. What parameters do I need to keep constant?

A6: Direct scalability in chromatography is achievable, but requires careful control of key parameters.[10] Poor separation on scale-up often results from overlooking one of these.

  • Causality: The efficiency of a chromatographic separation depends on the equilibrium between the stationary and mobile phases. To maintain this on a larger scale, the conditions experienced by the sample molecules must be consistent.

  • Key Parameters for Linear Scale-Up:

    • Sample Load (% of stationary phase mass): If you successfully purified 100 mg of product on a 10 g column (1% load), you should be able to purify 1 g on a 100 g column.[10]

    • Column Media: Use the exact same stationary phase (e.g., silica gel, C18) from the same manufacturer.

    • Elution Gradient (in Column Volumes): The gradient should be programmed in terms of column volumes (CV), not time. This ensures the polarity ramp is proportional to the column size.[11][12]

    • Linear Velocity: Maintain the same linear velocity of the solvent, not necessarily the same flow rate (mL/min). Linear velocity is related to the flow rate and the column diameter.[11]

Q7: How do I choose the right column size and amount of silica for a large-scale purification?

A7: The choice of column size depends on the amount of crude material and the difficulty of the separation.

  • Silica to Compound Ratio: For easy separations (large ΔRf on TLC), a ratio of 30-50:1 (silica:compound by weight) is a good starting point. For difficult separations, this ratio might need to be increased to 100:1 or more.[13]

  • Column Dimensions: A shorter, wider column generally provides better separation than a tall, skinny one for a given volume of silica.[13]

Separation Difficulty Silica:Compound Ratio (w/w) Example: 10g Crude Product
Easy (ΔRf > 0.2)30:1 to 50:1300g to 500g Silica
Medium (ΔRf 0.1-0.2)50:1 to 100:1500g to 1kg Silica
Difficult (ΔRf < 0.1)>100:1>1kg Silica

Section 3: Recommended Protocols

Here are detailed, step-by-step protocols for the two primary methods of purifying this compound derivatives at scale.

Protocol 3.1: Scale-Up Recrystallization
  • Solvent Selection: In a small test tube, test various solvents to find a suitable one or a binary mixture. The ideal solvent should dissolve the crude product when hot but not when cold. Good candidates include ethanol, isopropanol, hexanes, or mixtures like ethyl acetate/hexanes.[9]

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[8] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3.2: Scale-Up Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from impurities. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.[13][14]

  • Column Packing: Select a column of appropriate size. Fill it about two-thirds full with the chosen eluent. Slowly add the silica gel as a slurry in the eluent, tapping the column gently to ensure even packing.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in the minimum amount of eluent or a less polar solvent. Carefully add this solution to the top of the silica bed.

    • Solid Loading: For less soluble compounds, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the solvent system determined by TLC. If a gradient is needed, slowly and systematically increase the polarity of the eluent.[13] Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 4: Visualized Workflows

Decision Workflow for Purification Strategy

This diagram outlines the decision-making process for selecting an appropriate purification method.

Purification_Strategy start Crude Product (>1g) is_solid Is the crude product a solid at RT? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes chromatography Perform Scale-Up Flash Chromatography is_solid->chromatography No (Oil/Wax) is_cryst_pure Is purity >98% by HPLC/NMR? try_cryst->is_cryst_pure oils_out Product oils out or remains impure? is_cryst_pure->oils_out No end_pure Pure Product is_cryst_pure->end_pure Yes oils_out->chromatography Yes end_impure Further Optimization Needed oils_out->end_impure No (still impure) chromatography->end_pure

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Crystallization Flowchart

This diagram provides a logical path for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Crystallization Attempt Fails problem What is the issue? start->problem no_xtals No Crystals Form problem->no_xtals No Crystals oiling Product Oils Out problem->oiling Oiling Out low_yield Poor Yield problem->low_yield Low Yield sol_no_xtals1 Too much solvent? Evaporate some solvent. no_xtals->sol_no_xtals1 sol_oiling1 Cooling too fast? Re-heat, add more 'good' solvent, cool slowly. oiling->sol_oiling1 sol_low_yield1 Too much solvent used initially? Concentrate mother liquor for 2nd crop. low_yield->sol_low_yield1 sol_no_xtals2 Supersaturated? Scratch flask or add seed crystal. sol_no_xtals1->sol_no_xtals2 sol_oiling2 Change solvent system. sol_oiling1->sol_oiling2

Caption: Flowchart for troubleshooting common crystallization issues.

References

  • Biotage. (2023). How do I scale-up my reversed-phase flash chromatography method?

  • Biotage. (2023). What's the best way to scale-up flash chromatography?

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?

  • Santa Cruz Biotechnology. (n.d.). Benzyl bromide.

  • BeanTown Chemical. (n.d.). Benzyl Bromide: Properties, Applications, and Industry Insights.

  • University of York. (n.d.). Problems with Recrystallisations.

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.

  • Teledyne ISCO. (2021). Large-Scale Flash Separations.

  • University of Rochester. (n.d.). Chromatography: How to Run a Small Scale Flash Column.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.

  • Google Patents. (2015). CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.

  • University of Geneva. (n.d.). Guide for crystallization.

  • Reddit. (2016). BnBr purification via basic alumina?

  • Veeprho. (n.d.). Benzyl Bromide | CAS 100-39-0.

  • Google Patents. (2019). CN107098791B - Preparation method of benzyl bromide.

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

  • Wikipedia. (n.d.). Benzyl bromide.

  • Common Organic Chemistry. (n.d.). Benzyl Bromide.

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides.

  • Acanthus Research. (n.d.). USP Benzyl Bromide Impurity Archives.

  • CAMEO Chemicals. (n.d.). BENZYL BROMIDE.

  • ResearchGate. (n.d.). Scale-up reactions and synthetic applications.

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Validation & Comparative

A Comparative Guide to Benzylating Agents: Evaluating 3-(2-Fluorophenoxy)benzyl Bromide as an Electron-Deficient Alternative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multistep organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among these, the benzyl (Bn) group is a cornerstone for the protection of alcohols and amines due to its general stability and reliable cleavage via hydrogenolysis.[1][2] However, the demands of modern synthesis, particularly in drug development and natural product synthesis, necessitate a broader palette of benzylating agents with tunable reactivity and orthogonal deprotection capabilities.[3]

This guide provides an in-depth comparison of 3-(2-Fluorophenoxy)benzyl Bromide, a representative of electron-deficient benzylating agents, with its conventional counterparts: the robust, unsubstituted Benzyl Bromide (BnBr) and the electron-rich, labile p-Methoxybenzyl Bromide (PMB-Br). We will explore the underlying chemical principles that govern their reactivity and provide experimental frameworks for their application. While this compound itself is not a widely documented reagent in extensive comparative studies, its structure serves as an excellent model to discuss the impact of electron-withdrawing substituents on the performance of benzyl protecting groups.[4][5]

The Benzyl Protecting Group Family: A Spectrum of Reactivity

The utility of a benzyl protecting group is defined by the electronic nature of its aromatic ring. Substituents can either donate or withdraw electron density, which in turn modulates the stability of the benzyl ether and the conditions required for its cleavage.[6]

  • Unsubstituted Benzyl (Bn) Group: Introduced via Benzyl Bromide (BnBr), this is the workhorse of the family. It forms a stable ether linkage, resistant to a wide range of acidic and basic conditions, but is readily cleaved by catalytic hydrogenolysis.[1][7]

  • Electron-Rich Benzyl Groups (e.g., PMB): The p-methoxybenzyl (PMB) group, installed with PMB-Br, features an electron-donating methoxy group. This substituent destabilizes the benzyl ether towards oxidative and acidic cleavage by stabilizing the formation of a benzylic cation intermediate.[8][9] This allows for mild deprotection using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a condition under which unsubstituted benzyl ethers react much more slowly.[10][11]

  • Electron-Deficient Benzyl Groups (e.g., 3-(2-Fluorophenoxy)benzyl): The subject of this guide, this compound, introduces a benzyl group bearing an electron-withdrawing 2-fluorophenoxy substituent. The electronegative fluorine atom and the phenoxy linkage pull electron density away from the benzylic center. This is predicted to increase the stability of the resulting benzyl ether towards conditions that proceed through a cationic intermediate, such as acidic cleavage.[12][13]

Head-to-Head Comparison: Bn vs. PMB vs. 3-(2-Fluorophenoxy)benzyl

The choice of a benzylating agent is a strategic decision based on the overall synthetic route, particularly the presence of other functional groups and the required deprotection conditions.

FeatureBenzyl (Bn) p-Methoxybenzyl (PMB) 3-(2-Fluorophenoxy)benzyl (FPBn)
Reagent Benzyl Bromide (BnBr)p-Methoxybenzyl Bromide (PMB-Br)This compound
Electronic Nature NeutralElectron-DonatingElectron-Withdrawing
Protection Rate Standard SN2 reactivity.Faster SN2 reactivity due to stabilized transition state.[14]Slower SN2 reactivity due to inductive electron withdrawal.
Stability to Acid Generally stable, cleaved by strong acids.[2][11]Labile, easily cleaved under mild acidic conditions.[8]Predicted to be more stable than Bn to acidic cleavage.[2]
Stability to Base Stable.[15]Stable.[15]Stable.
Primary Deprotection Catalytic Hydrogenolysis (H₂, Pd/C).[16]Oxidative Cleavage (DDQ, CAN).[3][10]Catalytic Hydrogenolysis (H₂, Pd/C).
Orthogonality Orthogonal to acid-labile (e.g., Tr, Boc) and some oxidative cleavages.Orthogonal to hydrogenolysis-labile groups (e.g., Cbz, other Bn).[17]Orthogonal to oxidative (DDQ) and standard acidic deprotections.
Causality Behind Experimental Choices: Understanding the "Why"

Protection Reaction (Williamson Ether Synthesis): The formation of a benzyl ether typically proceeds via an SN2 reaction between an alkoxide and the benzyl bromide derivative.[11]

  • PMB-Br reacts faster than BnBr because the electron-donating methoxy group helps to stabilize the partial positive charge that develops on the benzylic carbon in the SN2 transition state.[14]

  • This compound is expected to react slower. The electron-withdrawing nature of the substituent destabilizes this transition state, requiring slightly more forcing conditions (e.g., higher temperature or longer reaction times) to achieve complete conversion.

Deprotection Strategies: The key differences in deprotection methods stem from the stability of the key reaction intermediates.

  • Acidic Cleavage: This mechanism often involves protonation of the ether oxygen followed by SN1-type cleavage to form a benzylic carbocation.[18] The electron-donating methoxy group in the PMB ether greatly stabilizes this cation, making it highly susceptible to acid. Conversely, the electron-withdrawing group in the FPBn ether would destabilize this cation, rendering it more robust against acidic cleavage than even the standard Bn ether.[12][13]

  • Oxidative Cleavage (DDQ): This proceeds via a single-electron transfer (SET) from the electron-rich aromatic ring to DDQ, forming a resonance-stabilized radical cation.[19] The PMB group is ideal for this, as the methoxy group provides the necessary electron density.[10] Unsubstituted Bn ethers are much less reactive, while electron-deficient systems like the FPBn ether would be highly resistant to this type of cleavage.[20]

  • Hydrogenolysis: This process involves the reductive cleavage of the C-O bond at a metal catalyst surface (e.g., Pd/C).[7][21] While electronic effects can subtly influence the rate, both electron-donating and electron-withdrawing substituents are generally well-tolerated, making hydrogenolysis a reliable method for cleaving most benzyl-type ethers.[22]

Visualization of Concepts

To better illustrate the relationships and decision-making processes, the following diagrams are provided.

G cluster_reagents Benzylating Agents cluster_properties Protecting Group Properties cluster_deprotection Primary Deprotection Methods BnBr Benzyl Bromide (BnBr) Bn Bn Group (Neutral) - Robust Standard BnBr->Bn PMBBr p-Methoxybenzyl Bromide (PMB-Br) PMB PMB Group (Electron-Rich) - Acid/Oxidatively Labile PMBBr->PMB FPBnBr 3-(2-Fluorophenoxy)benzyl Bromide (FPBnBr) FPBn FPBn Group (Electron-Deficient) - Acid Stable FPBnBr->FPBn H2 Hydrogenolysis (H₂, Pd/C) Bn->H2 Primary DDQ Oxidative (DDQ) PMB->DDQ Primary Acid Mild Acid PMB->Acid Viable FPBn->H2 Primary H2->Bn H2->PMB H2->FPBn DDQ->PMB Acid->PMB

Fig 1. Relationship between benzylating agents, their properties, and deprotection methods.

G start Start: Need to protect an alcohol/amine q1 Is oxidative (DDQ) deprotection required? start->q1 q2 Is stability to mild acid and oxidation critical? q1->q2 No use_pmb Use PMB-Br q1->use_pmb Yes q3 Is robust, general protection needed? q2->q3 No use_fpbn Use FPBnBr (or other EWG-BnBr) q2->use_fpbn Yes use_bn Use BnBr q3->use_bn Yes end Proceed with Synthesis q3->end No use_pmb->end use_fpbn->end use_bn->end

Fig 2. Decision workflow for selecting an appropriate benzylating agent.
Experimental Protocols

The following protocols are generalized procedures that serve as a starting point. Researchers should optimize conditions based on their specific substrate and reagent.

Protocol 1: General Procedure for Benzylation of an Alcohol

  • Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous THF or DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Benzylation: Cool the mixture back to 0 °C and add the corresponding benzylating agent (BnBr, PMB-Br, or this compound, 1.1-1.2 equiv) dropwise. For less reactive agents like this compound, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) may be beneficial.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish with the electron-deficient benzylating agent, gentle heating (e.g., 40-50 °C) may be required.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Hydrogenolytic Debenzylation

  • Setup: Dissolve the benzylated compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd) to the solution.

  • Hydrogenation: Seal the flask and purge thoroughly with hydrogen gas (H₂). Maintain a positive pressure of H₂ (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Protocol 3: Oxidative Deprotection of a PMB Ether with DDQ

  • Preparation: Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C and add DDQ (1.1-1.5 equiv) in one portion. The solution will typically turn dark green or brown.[19]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[19]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the DDQH₂ byproduct.[19]

  • Workup and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Conclusion

The selection of a benzylating agent extends beyond a simple choice of protection. It is a strategic decision that impacts the entire synthetic route. While Benzyl Bromide remains a reliable and robust choice, its substituted analogues offer critical advantages in complex syntheses. The electron-rich PMB group provides an orthogonal deprotection handle, allowing for mild oxidative cleavage in the presence of standard benzyl ethers.

Conversely, electron-deficient agents, represented here by this compound, offer enhanced stability towards acidic and potentially some oxidative conditions. This heightened stability can be exploited to selectively deprotect other more labile groups while the FPBn-protected alcohol remains intact. The trade-off for this increased stability is a slightly reduced reactivity during the initial protection step. By understanding the electronic principles governing this family of reagents, researchers can fine-tune their protecting group strategy, enabling more efficient and elegant syntheses of complex target molecules.

References

  • National Institutes of Health (NIH). (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC.
  • Benchchem. (n.d.). Benzyl Tosylate vs. Benzyl Halides: A Comparative Guide for Synthetic Chemists.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes.
  • Chem-Impex. (n.d.). This compound.
  • YouTube. (2018). benzyl ether cleavage.
  • Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ.
  • Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
  • Benchchem. (n.d.). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
  • (n.d.). THE CLEAVAGE OF ETHERS.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • National Institutes of Health (NIH). (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC.
  • ACS Publications. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | The Journal of Organic Chemistry.
  • Zigya. (2018). p-methoxy benzyl bromide reacts faster than para nitrobenzyl bromide with ethanol to form an ether product. Explain why?.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • PubMed. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity.
  • Soo Contemporary. (n.d.). This compound.
  • ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers | Request PDF.
  • (n.d.). Alcohol Protecting Groups.
  • YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • Wikipedia. (n.d.). Protecting group.
  • Ambeed.com. (n.d.). Hydrogenolysis of Benzyl Ether.
  • Benchchem. (n.d.). A Head-to-Head Comparison: 2-Methoxybenzyl (MPM) vs. Benzyl (Bn) Protecting Groups.
  • Brainly.in. (2019). Why pmethoxybenzyl bromide reacts faster with p-nitrobenzyle bromide with sodium ethoxide to form an ether product?.
  • Benchchem. (n.d.). 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • ACS Publications. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst | The Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.

Sources

A Comparative Guide to the Synthetic Validation of 3-(2-Fluorophenoxy)benzyl Bromide: A Crucial Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and organic synthesis, the strategic construction of molecular frameworks with precision and efficiency is paramount. 3-(2-Fluorophenoxy)benzyl bromide has emerged as a valuable building block, serving as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its unique structural combination of a reactive benzylic bromide and a fluorinated phenoxy moiety makes it an attractive precursor for introducing this desirable pharmacophore into target structures. The fluorine substitution can enhance metabolic stability and binding affinity, properties highly sought after in medicinal chemistry.[1]

This guide provides an in-depth, objective comparison of two common synthetic routes for the bromination of 3-(2-fluorophenoxy)benzyl alcohol to yield the target compound, this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, purity, and operational simplicity. Furthermore, we will outline a comprehensive validation workflow to ensure the identity and quality of the synthesized intermediate, a critical step in any synthetic endeavor, particularly within the regulated environment of pharmaceutical research.

Synthetic Strategy Overview: A Two-Step Approach

The most common and logical approach to the synthesis of this compound involves a two-step sequence, starting from commercially available 3-hydroxybenzyl alcohol and 2-fluorophenol.

Synthetic_Overview 3-Hydroxybenzyl Alcohol 3-Hydroxybenzyl Alcohol Step1 Step 1: Williamson Ether Synthesis 3-Hydroxybenzyl Alcohol->Step1 2-Fluorophenol 2-Fluorophenol 2-Fluorophenol->Step1 Intermediate 3-(2-Fluorophenoxy)benzyl Alcohol Step1->Intermediate Step2 Step 2: Benzylic Bromination Intermediate->Step2 Product This compound Step2->Product

Caption: Overall two-step synthetic strategy.

The initial step is a Williamson ether synthesis to couple the two aromatic rings, forming the ether linkage.[3][4] This is followed by the selective bromination of the benzylic alcohol to afford the final product. It is in this second step where a critical choice of reagents can significantly impact the outcome of the synthesis. We will compare the use of phosphorus tribromide (PBr₃) and N-bromosuccinimide (NBS) for this transformation.

An alternative approach for the ether formation is the Ullmann condensation, which utilizes a copper catalyst to couple an aryl halide and an alcohol.[5][6] While effective, the Williamson ether synthesis is often preferred for its milder conditions and avoidance of heavy metal catalysts, which can be problematic in pharmaceutical synthesis due to potential contamination of the final product.

Comparative Analysis of Benzylic Bromination Routes

The conversion of the benzylic alcohol to the corresponding bromide is a pivotal step. The choice of brominating agent will influence the reaction conditions, work-up procedure, and ultimately the yield and purity of the this compound.

Route A: Bromination with Phosphorus Tribromide (PBr₃)

Mechanism: The reaction of a primary alcohol with PBr₃ proceeds via an Sₙ2 mechanism.[7] The phosphorus atom is electrophilic and is attacked by the oxygen of the alcohol. A bromide ion is displaced, which then acts as a nucleophile, attacking the carbon atom of the newly formed protonated phosphite ester in a backside attack, leading to inversion of stereochemistry (though not relevant in this achiral example) and the formation of the alkyl bromide.

PBr3_Mechanism cluster_0 Sₙ2 Bromination with PBr₃ Alcohol R-CH₂-OH Intermediate R-CH₂-O-PBr₂ + HBr Alcohol->Intermediate Nucleophilic attack PBr3 PBr₃ PBr3->Intermediate Product R-CH₂-Br Intermediate->Product Sₙ2 attack by Br⁻

Caption: Simplified mechanism of alcohol bromination with PBr₃.

Experimental Protocol:

  • To a solution of 3-(2-Fluorophenoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.4 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Route B: Bromination with N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

Mechanism: This method, a variation of the Appel reaction, involves the in situ formation of a phosphonium bromide species. The triphenylphosphine attacks the bromine of NBS, generating a phosphonium salt and the succinimide anion. The alcohol then attacks the phosphonium salt, forming an alkoxyphosphonium intermediate. Finally, the bromide ion, acting as a nucleophile, displaces the triphenylphosphine oxide in an Sₙ2 reaction to yield the benzyl bromide.

NBS_Mechanism cluster_1 Appel-type Bromination with NBS/PPh₃ NBS NBS Intermediate1 [Ph₃P-Br]⁺ NBS->Intermediate1 PPh3 PPh₃ PPh3->Intermediate1 Alcohol R-CH₂-OH Intermediate2 R-CH₂-O-PPh₃⁺ Alcohol->Intermediate2 Intermediate1->Intermediate2 Product R-CH₂-Br + Ph₃P=O Intermediate2->Product Sₙ2 attack by Br⁻

Caption: Simplified mechanism of Appel-type bromination.

Experimental Protocol:

  • To a solution of N-bromosuccinimide (1.1 eq) in anhydrous dichloromethane (0.3 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting slurry for 15 minutes at 0 °C, then add a solution of 3-(2-Fluorophenoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Performance Comparison

ParameterRoute A: PBr₃Route B: NBS/PPh₃Rationale & Insights
Typical Yield 80-90%85-95%The NBS/PPh₃ method often provides slightly higher yields due to the milder reaction conditions and the formation of the highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.
Purity of Crude Product GoodVery GoodThe PBr₃ reaction can sometimes lead to the formation of phosphorous acid byproducts that can complicate purification. The main byproduct in the NBS/PPh₃ reaction is triphenylphosphine oxide, which is often easily removed by chromatography or crystallization.
Reaction Time 2-4 hours1-2 hoursThe Appel-type reaction is typically faster due to the rapid formation of the reactive phosphonium bromide intermediate.
Reagent Handling & Safety PBr₃ is a corrosive and moisture-sensitive liquid that reacts violently with water.[8] It should be handled with extreme care in a well-ventilated fume hood.NBS and PPh₃ are stable solids that are easier to handle. However, NBS is a lachrymator and should be handled with appropriate personal protective equipment.From a practical standpoint, the use of solid reagents in Route B is often preferred for ease of handling and reduced risk compared to the highly reactive liquid PBr₃.
Cost-Effectiveness PBr₃ is generally a less expensive brominating agent on a molar basis.NBS and PPh₃ are more expensive reagents.For large-scale synthesis, the cost of reagents may favor the PBr₃ route, but this must be weighed against potential challenges in purification and waste disposal.
Work-up & Purification Requires careful quenching of excess PBr₃ and washing to remove acidic byproducts. Chromatography is typically necessary.The work-up is generally more straightforward. The major byproduct, triphenylphosphine oxide, can sometimes be challenging to separate from the product by chromatography alone, occasionally requiring crystallization.The choice of purification strategy is crucial for both routes to obtain high-purity material.

Validation of the Synthetic Product

Rigorous analytical validation is non-negotiable in the synthesis of pharmaceutical intermediates. The following is a comprehensive workflow for confirming the identity, purity, and structural integrity of the synthesized this compound.

Validation_Workflow Start Synthesized this compound TLC Thin Layer Chromatography (TLC) - Preliminary purity assessment - Monitoring reaction completion Start->TLC NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR for structural confirmation TLC->NMR HPLC High-Performance Liquid Chromatography (HPLC) - Purity determination - Quantification of impurities NMR->HPLC MS Mass Spectrometry (MS) - Molecular weight confirmation HPLC->MS End Validated Product MS->End

Caption: Comprehensive validation workflow for the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 6.9-7.5 ppm. A key diagnostic signal will be a singlet for the benzylic methylene protons (CH₂Br) at approximately δ 4.5 ppm. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the number and type of carbon atoms. The benzylic carbon (CH₂Br) should appear at around δ 33 ppm. The aromatic carbons will resonate in the region of δ 115-160 ppm, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JC-F).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

The resulting chromatogram should show a single major peak for the product, with any impurities appearing as separate, smaller peaks. The purity can be calculated based on the relative peak areas. For pharmaceutical applications, a purity of >98% is often required.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule.

  • Expected Mass: The exact mass of the [M+H]⁺ ion for C₁₃H₁₀BrFO should be observed. The isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Conclusion and Recommendations

Both the PBr₃ and NBS/PPh₃ methods are effective for the synthesis of this compound.

  • For laboratory-scale synthesis and rapid access to high-purity material , the NBS/PPh₃ route (Route B) is generally recommended due to its milder conditions, faster reaction times, and often cleaner crude product profile. The ease of handling solid reagents is also a significant advantage in a research setting.

  • For large-scale industrial production , the PBr₃ route (Route A) may be more cost-effective. However, the hazardous nature of PBr₃ and the potential for more complex purification must be carefully managed with robust process controls and safety protocols.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, cost constraints, and available equipment and expertise. Regardless of the chosen path, a thorough validation of the final product using a combination of NMR, HPLC, and MS is essential to ensure the quality and reliability of this important synthetic intermediate.

References

  • Soo Contemporary. This compound. [Link]

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Alcohol to Bromide - Common Conditions. Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

  • Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [Link]

  • 3-(Trifluoromethoxy)benzyl bromide. NIST WebBook. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-(2-Fluorophenoxy)benzyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Validation

In the landscape of modern drug discovery, scaffolds containing fluorinated aryl ethers are of paramount importance. The 3-(2-Fluorophenoxy)benzyl moiety, in particular, represents a key structural motif whose physicochemical properties are highly dependent on the precise arrangement of its constituent atoms. An incorrect assignment of the substitution pattern—for instance, mistaking a 2-fluoro isomer for a 3- or 4-fluoro analog—can lead to drastic changes in biological activity, metabolic stability, and toxicity. Therefore, the unambiguous structural confirmation of these derivatives is not merely an academic exercise; it is a critical checkpoint in the drug development pipeline.

This guide provides a comprehensive, field-proven strategy for the structural elucidation of 3-(2-Fluorophenoxy)benzyl derivatives. We will move beyond a simple recitation of techniques to explain the causality behind our analytical choices. The workflow described herein is designed as a self-validating system, where data from orthogonal methods converge to provide a single, irrefutable structural assignment.

An Integrated Workflow for Unambiguous Confirmation

The structural confirmation of a novel chemical entity is a process of assembling a puzzle. Each spectroscopic technique provides different, complementary pieces. A confident assignment is only achieved when all pieces fit together perfectly. Our workflow begins with a broad overview of the molecule's mass and functional groups (Mass Spectrometry and IR Spectroscopy) before moving to the definitive, high-resolution mapping of its atomic connectivity (multinuclear and 2D NMR).

G cluster_0 Initial Assessment cluster_1 Detailed Connectivity MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Atomic Environments) MS->NMR_1D Provides Formula Final Structure Confirmed Self-Validating Consensus MS->Final IR IR Spectroscopy (Functional Groups) IR->NMR_1D Confirms Ether/Aromatic IR->Final NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bond Correlations) NMR_1D->NMR_2D Identifies Fragments NMR_1D->Final NMR_2D->Final Assembles Structure NMR_2D->Final

Caption: Integrated workflow for structural validation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: Our first objective is to confirm the most fundamental property of the molecule: its mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the unequivocal tool for this purpose.[1] By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can computationally determine an exact molecular formula, instantly distinguishing our target from isomers or compounds with the same nominal mass.[2] This step is foundational; without a confirmed molecular formula, any subsequent analysis rests on an unproven assumption.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[3] For this molecule, we expect to observe the protonated species, [M+H]⁺.

  • Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.

  • Data Processing: Calibrate the spectrum using a known standard. Determine the exact mass of the [M+H]⁺ peak and use the instrument's software to generate a list of possible elemental compositions.

Expected Data & Interpretation

For a 3-(2-Fluorophenoxy)benzyl derivative (e.g., the alcohol, C₁₃H₁₁FO₂), the HRMS data provides the first layer of validation.

ParameterExpected Value (for C₁₃H₁₁FO₂)Information Gleaned
Molecular Formula C₁₃H₁₁FO₂Foundational identity of the molecule.
Exact Mass 218.0743The precise, non-integer mass of the molecule.
Observed [M+H]⁺ 219.0821Confirms the molecular weight and provides the parent ion for fragmentation analysis.
Primary Fragment 1 ~121 m/zCorresponds to the [C₇H₆O]⁺ fragment, indicative of cleavage at the ether oxygen, retaining the benzyl portion.
Primary Fragment 2 ~111 m/zCorresponds to the [C₆H₄FO]⁺ fragment, resulting from cleavage to yield the fluorophenoxy portion.

The fragmentation pattern is key. The ether linkage is one of the most likely bonds to cleave.[4][5] Observing fragments that correspond to both the benzyl and the 2-fluorophenoxy halves of the molecule provides strong, direct evidence of the core diaryl ether structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While MS gives us the formula, Fourier Transform Infrared (FTIR) spectroscopy gives us a rapid, low-cost confirmation of the functional groups present.[6] Its primary role in this workflow is confirmatory. It verifies the presence of the key ether linkage and aromatic systems and, just as importantly, confirms the absence of functional groups from starting materials (e.g., a broad O-H stretch if the synthesis started from a phenol, or a C-Br stretch if it involved a benzyl bromide).

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 500 cm⁻¹.[6]

  • Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation

The FTIR spectrum acts as a molecular fingerprint.[6] For the 3-(2-Fluorophenoxy)benzyl core, we anticipate several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeSignificance for the Structure
~3050-3030 Aromatic C-H StretchConfirms the presence of the two aromatic rings.
~1600 & ~1480 Aromatic C=C BendingFurther evidence of the aromatic systems.
~1250-1220 Aryl-O-C Asymmetric StretchKey diagnostic peak for the aryl ether linkage.[7]
~1120-1085 C-F StretchIndicates the presence of the fluorine substituent.[8]
~850-750 Aromatic C-H Out-of-Plane BendingCan give clues to the substitution pattern on the rings.

The combination of a strong aryl ether stretch with the characteristic aromatic and C-F bands provides a robust, self-consistent picture that aligns with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Causality: NMR is the most powerful technique for the definitive elucidation of organic structures.[9] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every ¹H, ¹³C, and ¹⁹F nucleus in the molecule. For a molecule with isomeric possibilities like this one, NMR is not just helpful; it is essential.

General Protocol: NMR Sample Preparation
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10]

  • Internal Standard: Ensure the solvent contains an internal standard (e.g., 0.03% Tetramethylsilane, TMS) for accurate chemical shift calibration (δ = 0.00 ppm).[10]

  • Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

¹H NMR - Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.[11]

  • Expected Data:

    • Benzylic Protons (CH₂): A singlet around δ 5.1 ppm . Its integration value of 2H is a key identifier.

    • Aromatic Protons: A complex series of multiplets between δ 6.8-7.5 ppm . The protons on the 2-fluorophenoxy ring will be coupled not only to each other but also to the ¹⁹F nucleus, leading to more complex splitting patterns than those on the benzyl ring.[12] This H-F coupling is a crucial piece of evidence.[13]

¹³C NMR - Visualizing the Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. For this structure, the most revealing feature is the carbon-fluorine coupling (J-coupling).[14]

  • Expected Data:

    • Total Signals: 13 distinct signals are expected for the C₁₃H₁₁FO₂ parent structure, assuming no accidental signal overlap.

    • Benzylic Carbon (CH₂): A signal around δ 70 ppm .

    • Aromatic Carbons: Signals between δ 115-160 ppm .[15]

    • Key Feature (C-F Coupling): The signals for the carbons on the fluorophenoxy ring will appear as doublets due to coupling with the ¹⁹F nucleus. The carbon directly attached to fluorine (C2') will show a large one-bond coupling constant (¹J_CF ≈ 245 Hz), while the adjacent carbons will show smaller two- and three-bond couplings (²J_CF and ³J_CF).[16] This pattern is definitive proof of the fluorine's location.

¹⁹F NMR - The Fluorine Spy

Given the presence of fluorine, ¹⁹F NMR is an exceptionally powerful and straightforward experiment.[17][18] The ¹⁹F nucleus is 100% abundant and highly sensitive, acting as a "spy" that reports on its precise electronic environment.[19][20]

  • Expected Data:

    • A single resonance, likely a multiplet, in the typical range for aromatic fluorine compounds. Its coupling to the aromatic protons on the same ring (primarily H3' and H6') provides unambiguous proof of its position on the phenoxy ring.

2D NMR - Connecting the Pieces

When 1D spectra are complex, 2D NMR experiments provide the final, unambiguous connections.

  • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other (e.g., connects adjacent protons on the aromatic rings).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively assigns the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons over two or three bonds. The key correlation to look for is between the benzylic CH₂ protons (δ ~5.1 ppm) and the C3 carbon of the phenoxy ring. This long-range correlation across the ether oxygen is the ultimate proof of the entire molecular assembly.

G cluster_0 1D NMR Fragments H_benzyl Benzylic CH₂ (¹H: ~5.1 ppm) HMBC HMBC Experiment (2-3 Bond Correlations) H_benzyl->HMBC C_phenoxy Phenoxy C3 (¹³C: ~157 ppm) C_phenoxy->HMBC Link Ether Linkage -CH₂-O-Ar CONFIRMED HMBC->Link ³J Correlation Observed

Caption: Using HMBC to confirm the critical ether linkage.

Summary of Expected NMR Data
TechniqueNucleusExpected Chemical Shift (δ, ppm)Key Feature / Coupling
¹H NMR CH₂~5.1Singlet, integration = 2H.
Ar-H6.8 - 7.5Complex multiplets; protons on fluorinated ring show additional coupling to ¹⁹F.[21]
¹³C NMR CH₂~70Single aliphatic carbon signal.
Ar-C115 - 16012 distinct aromatic signals.
C-F~155 (C2')Large doublet splitting due to one-bond C-F coupling (¹J_CF ≈ 245 Hz ).[14]
¹⁹F NMR Ar-F~ -130 to -140Multiplet due to coupling with adjacent protons (³J_HF).
HMBC ¹H-¹³CCH₂ (H) → Phenoxy (C3)Crucial 2-bond correlation across the ether oxygen , definitively linking the two rings.

Comparative Guide to Spectroscopic Techniques

TechniqueInformation Provided for 3-(2-Fluorophenoxy)benzyl structureStrengthsLimitations
HRMS Provides the exact molecular weight and confirms the elemental composition (e.g., C₁₃H₁₁FO₂).[2] Fragmentation pattern suggests the presence of benzyl and fluorophenoxy moieties.Unambiguous molecular formula confirmation. High sensitivity, requires very little material.Provides no information on the specific connectivity or isomerism (e.g., cannot distinguish 2-fluoro from 3-fluoro).
FTIR Confirms the presence of key functional groups: aryl ether (C-O-C), aromatic rings (C=C, C-H), and the C-F bond. Confirms the absence of other functional groups.Fast, inexpensive, and provides a quick functional group "fingerprint."Provides little to no information about the overall molecular skeleton or specific substitution patterns. Many signals can be ambiguous.
¹H NMR Shows all unique proton environments, their integration (ratio), and proximity to other protons via coupling.[11] Confirms the presence of the benzylic CH₂ and the correct number of aromatic protons.Provides detailed information on the local environment of protons. Coupling constants (J-values) give geometric information.[22]Signal overlap in the aromatic region can make interpretation complex without 2D NMR. Does not directly observe quaternary carbons.
¹³C NMR Reveals all unique carbon environments. The presence of large ¹J_CF and smaller ²⁻³J_CF coupling constants is definitive proof of the fluorine's position on the aromatic ring.[14][16]Directly observes the carbon skeleton. C-F coupling patterns are diagnostic for the location of fluorine substituents.Low natural abundance of ¹³C makes it less sensitive, requiring more sample or longer acquisition times.[10]
¹⁹F NMR Acts as a direct probe for the fluorine atom's environment.[17][23] The chemical shift is highly sensitive to substitution, and coupling to protons confirms its position on the ring.Extremely sensitive (100% natural abundance). Uncrowded spectral window with large chemical shift dispersion, making interpretation straightforward.[20]Only applicable to fluorinated compounds. Provides information only about the immediate vicinity of the fluorine atom.
2D NMR COSY: Maps H-H connectivities. HSQC: Links protons to their attached carbons. HMBC: Establishes long-range (2-3 bond) H-C correlations, crucially connecting the benzyl CH₂ protons to the fluorophenoxy ring across the ether bond.Unambiguously resolves structural questions arising from complex 1D spectra. Provides definitive proof of the total molecular connectivity.Requires more instrument time than 1D experiments. Interpretation requires a higher level of expertise.

Conclusion

The structural confirmation of 3-(2-Fluorophenoxy)benzyl derivatives demands a synergistic and multi-faceted analytical approach. Relying on a single technique is insufficient and introduces unacceptable risk into the research and development process. By following the integrated workflow presented here—beginning with HRMS to establish the molecular formula, using FTIR to confirm functional groups, and employing a suite of 1D and 2D NMR experiments to meticulously map the atomic framework—we create a self-validating system of evidence. The convergence of data from these orthogonal methods provides the highest possible degree of confidence, ensuring that the structure assigned is the structure synthesized. This analytical rigor is the bedrock upon which successful drug development is built.

References

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Navigating the Nucleophilic Substitution Landscape: A Comparative Analysis of SN1 and SN2 Reactivity for 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, understanding the nuances of nucleophilic substitution reactions is paramount for the rational design and synthesis of novel chemical entities. This guide provides an in-depth analysis of the factors governing the SN1 versus SN2 reactivity of the versatile building block, 3-(2-Fluorophenoxy)benzyl Bromide. By examining the substrate's unique structural features and the influence of reaction conditions, we aim to equip scientists in drug development and organic synthesis with the predictive power to steer these reactions toward desired outcomes.

The Dichotomy of Nucleophilic Substitution: SN1 and SN2 at a Glance

Nucleophilic substitution reactions, fundamental to organic chemistry, proceed primarily through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is dictated by a delicate interplay of factors including the structure of the substrate, the nature of the nucleophile, the choice of solvent, and the identity of the leaving group.

The SN1 reaction is a two-step process that proceeds through a carbocation intermediate.[1] Its rate-determining step is the unimolecular dissociation of the leaving group to form this planar carbocation.[1] Consequently, the rate of an SN1 reaction is dependent only on the concentration of the substrate.[2][3] The formation of a planar carbocation allows for the nucleophile to attack from either face, often leading to a racemic mixture of products if the reaction occurs at a chiral center.[1][2]

In contrast, the SN2 reaction is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4][5] This "backside attack" results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[4][6] The rate of an SN2 reaction is bimolecular, depending on the concentrations of both the substrate and the nucleophile.[2][6]

Dissecting the Substrate: this compound

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[7] Its structure, featuring a bromomethyl group attached to a benzene ring which is in turn linked to a 2-fluorophenoxy moiety, presents an interesting case for studying nucleophilic substitution reactivity.

Key Structural Features Influencing Reactivity:

  • Primary Benzylic Halide: The leaving group (bromide) is attached to a primary carbon. Generally, primary halides strongly favor the SN2 pathway due to minimal steric hindrance.[2][8] Tertiary halides, on the other hand, are more prone to SN1 reactions due to the formation of a stable carbocation.[3][8]

  • Benzylic System: The carbon bearing the leaving group is a benzylic carbon. This is a critical feature as it can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction through resonance with the adjacent benzene ring.[9] This dual stabilization means that benzylic halides can often undergo both SN1 and SN2 reactions.[9][10]

  • Leaving Group: Bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr). Good leaving groups are essential for both SN1 and SN2 reactions.[11]

The Tug-of-War: Predicting SN1 vs. SN2 Reactivity

The reactivity of this compound is a classic example of a substrate at the crossroads of SN1 and SN2 pathways. The primary nature of the halide suggests a preference for SN2, while the benzylic position offers a viable route for SN1. The deciding factors will therefore be the specific reaction conditions employed.

FactorFavors SN1Favors SN2Rationale for this compound
Substrate Tertiary > Secondary > PrimaryMethyl > Primary > SecondaryAs a primary benzylic halide, it is sterically accessible for SN2, but can also form a resonance-stabilized carbocation for SN1.[9]
Nucleophile Weak (e.g., H₂O, ROH)[11][12]Strong (e.g., OH⁻, CN⁻, RS⁻)[8][13]The choice of a strong or weak nucleophile will be a key determinant.
Solvent Polar Protic (e.g., water, alcohols)[3][14]Polar Aprotic (e.g., acetone, DMSO, DMF)[15][16]Polar protic solvents stabilize the carbocation intermediate, favoring SN1, while polar aprotic solvents solvate the cation of the nucleophilic salt, leaving a "naked" and more reactive nucleophile for SN2.[14][16]
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)Bromide is a good leaving group, facilitating both pathways.

Experimental Design: A Protocol for Comparative Analysis

To empirically determine the dominant pathway for this compound, a series of controlled experiments can be designed.

Objective: To compare the reaction rates and product distributions of this compound under conditions favoring SN1 and SN2 reactions.

Experimental Setup:

  • SN1 Conditions:

    • Nucleophile/Solvent: Ethanol (a weak nucleophile and a polar protic solvent).[12][17]

    • Reaction: Solvolysis of this compound in ethanol.

  • SN2 Conditions:

    • Nucleophile: Sodium azide (NaN₃), a strong nucleophile.

    • Solvent: Acetone or Dimethylformamide (DMF) (polar aprotic solvents).[16][18]

    • Reaction: Reaction of this compound with sodium azide in acetone.

Step-by-Step Protocol:

  • Reaction Setup:

    • SN1: Dissolve a known concentration of this compound in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • SN2: Dissolve the same concentration of this compound and an equimolar amount of sodium azide in acetone in a similar setup.

  • Reaction Monitoring:

    • Maintain both reactions at a constant temperature (e.g., 50°C).

    • Withdraw aliquots from each reaction mixture at regular time intervals.

    • Quench the reaction in the aliquots (e.g., by cooling and dilution).

  • Analysis:

    • Analyze the aliquots by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and the product.

    • Plot the concentration of the reactant versus time to determine the reaction rate.

  • Kinetics:

    • For the SN1 reaction, the rate should be first-order with respect to the substrate.

    • For the SN2 reaction, the rate should be second-order overall (first-order in both substrate and nucleophile). This can be confirmed by running the reaction with different initial concentrations of the nucleophile.

Visualizing the Mechanisms and Workflow

To further clarify the concepts, the following diagrams illustrate the SN1 and SN2 reaction pathways and the experimental workflow.

SN1_Mechanism sub This compound int Benzylic Carbocation (Resonance Stabilized) sub->int Slow, Rate-Determining Step (Loss of Br⁻) prod Product int->prod Fast (Nucleophilic Attack) nuc Nucleophile (e.g., EtOH) nuc->int SN2_Mechanism sub This compound ts Transition State [Nu---C---Br]⁻ sub->ts prod Product (Inversion of Stereochemistry) ts->prod Concerted Step nuc Nucleophile (e.g., N₃⁻) nuc->ts Backside Attack

Caption: The SN2 mechanism involves a concerted backside attack by the nucleophile.

Experimental_Workflow start Start setup Reaction Setup (SN1 and SN2 conditions) start->setup monitor Reaction Monitoring (Aliquots at time intervals) setup->monitor analysis HPLC/GC Analysis monitor->analysis kinetics Kinetic Analysis (Rate determination) analysis->kinetics conclusion Conclusion (Dominant Pathway) kinetics->conclusion

Caption: Workflow for comparing SN1 and SN2 reactivity.

Conclusion: A Matter of Controlled Conditions

The ultimate determinant of the reaction's course lies in the hands of the experimentalist. The judicious selection of a strong nucleophile and a polar aprotic solvent will unequivocally favor the SN2 mechanism. Conversely, the use of a weak nucleophile in a polar protic solvent will promote the SN1 pathway. This level of control is invaluable for synthetic chemists, allowing for the precise construction of complex molecules with desired stereochemical outcomes.

References

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  • Testbook. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). SN1 reaction. Retrieved from [Link]

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  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : SN1 mechanism. Retrieved from [Link]

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  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]

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  • American Chemical Society. (2025, September 9). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Explain The Factors Affecting SN1 and SN2 Mechanism. Retrieved from [Link]

  • Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of Fluorophenoxy Benzyl Bromide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomerism and Fluorination in Drug Design

The precise spatial arrangement of atoms within a molecule, known as isomerism, can profoundly influence its biological activity. For aromatic compounds, the substitution pattern on the benzene ring—ortho (1,2), meta (1,3), and para (1,4)—can alter the molecule's shape, polarity, and electronic properties, thereby affecting its interaction with biological targets. When combined with the unique properties of fluorine, the strategic positioning of a fluorophenoxy group on a benzyl bromide scaffold can lead to significant variations in the bioactivity of the resulting isomers.

Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon make it a valuable element in drug design. Its introduction can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3][4] The position of the fluorine atom on the phenoxy ring, in conjunction with the position of the fluorophenoxy group on the benzyl bromide, creates a set of isomers with potentially distinct pharmacological profiles. This guide will explore these differences, providing a framework for the rational design and evaluation of this class of compounds.

Comparative Bioactivity Analysis: A Focus on Antimicrobial Potential

The position of the fluorine atom can influence the molecule's lipophilicity and its ability to interact with microbial targets. For instance, studies on other fluorinated aromatic compounds have shown that positional isomerism can significantly impact antibacterial efficacy.[7]

Table 1: Postulated Comparative Antimicrobial Activity of Fluorophenoxy Benzyl Bromide Isomers

IsomerPredicted Antimicrobial ActivityRationale for Predicted Activity
Ortho-Fluorophenoxy Benzyl Bromide Potentially highThe proximity of the fluorine atom to the ether linkage could induce conformational constraints and alter the electronic environment, potentially leading to enhanced binding to microbial enzymes or cell components. This "ortho effect" can sometimes lead to unique biological activities not observed in the other isomers.
Meta-Fluorophenoxy Benzyl Bromide Potentially moderate to highThe electronic influence of the fluorine atom at the meta position can alter the overall charge distribution of the molecule, which may affect its ability to penetrate microbial cell membranes. Studies on some fluorinated compounds have shown the meta position to be favorable for biological activity.[3]
Para-Fluorophenoxy Benzyl Bromide Potentially highThe para position often allows for optimal interaction with receptor binding sites due to its linear geometry. Fluorine at this position can also block metabolic oxidation, potentially increasing the compound's bioavailability and duration of action.[1]

Note: The predictions in Table 1 are based on established principles of medicinal chemistry and data from structurally related compounds. Experimental validation is crucial to confirm these hypotheses.

Causality Behind Experimental Choices: Understanding Structure-Activity Relationships

The choice to synthesize and evaluate the different isomers of fluorophenoxy benzyl bromide is rooted in the fundamental principles of structure-activity relationship (SAR) studies. The goal of SAR is to identify the key structural features of a molecule that are responsible for its biological activity.[8] By systematically varying the position of the fluorophenoxy group, researchers can probe the steric and electronic requirements of the biological target.

dot

SAR_Concept cluster_isomers Isomeric Scaffolds cluster_properties Physicochemical Properties cluster_bioactivity Biological Outcome Ortho-isomer Ortho-isomer Lipophilicity Lipophilicity Ortho-isomer->Lipophilicity Meta-isomer Meta-isomer Electronic Distribution Electronic Distribution Meta-isomer->Electronic Distribution Para-isomer Para-isomer Steric Hindrance Steric Hindrance Para-isomer->Steric Hindrance Cellular Uptake Cellular Uptake Lipophilicity->Cellular Uptake Target Binding Affinity Target Binding Affinity Electronic Distribution->Target Binding Affinity Metabolic Stability Metabolic Stability Electronic Distribution->Metabolic Stability Steric Hindrance->Target Binding Affinity Overall Bioactivity Overall Bioactivity Target Binding Affinity->Overall Bioactivity Cellular Uptake->Overall Bioactivity Metabolic Stability->Overall Bioactivity

Caption: Structure-Activity Relationship (SAR) of Isomers.

The diagram above illustrates how the isomeric form of a molecule influences its physicochemical properties, which in turn dictate its biological activity. The choice of ortho, meta, or para substitution is a deliberate experimental variable designed to map the chemical space and identify the optimal configuration for a desired therapeutic effect.

Experimental Protocols: A Self-Validating System for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, it is essential to employ standardized and well-validated experimental protocols. Below is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of the fluorophenoxy benzyl bromide isomers against a panel of pathogenic bacteria using the broth microdilution method.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.

Materials:

  • Ortho-, meta-, and para-fluorophenoxy benzyl bromide isomers

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve each isomer and the positive control antibiotic in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the first test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a concentration gradient of the test compound.

    • Repeat this process for each isomer and the positive control in separate rows.

    • Designate wells for a negative control (MHB only) and a growth control (MHB with bacteria, no compound).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells), bringing the final volume in each well to 200 µL and the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

dot

Broth_Microdilution_Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Stock Solutions->Serial Dilution in 96-well Plate Inoculate Plate Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Serial Dilution in 96-well Plate->Inoculate Plate Incubate at 37°C Incubate at 37°C Inoculate Plate->Incubate at 37°C Read Results (Visual/OD600) Read Results (Visual/OD600) Incubate at 37°C->Read Results (Visual/OD600) Determine MIC Determine MIC Read Results (Visual/OD600)->Determine MIC End End Determine MIC->End

Caption: Broth Microdilution Experimental Workflow.

Conclusion and Future Directions

The comparative analysis of fluorophenoxy benzyl bromide isomers represents a compelling area of research in the quest for novel bioactive compounds. The interplay between the isomeric position of the fluorophenoxy group and the inherent reactivity of the benzyl bromide moiety offers a rich landscape for SAR studies. While this guide provides a foundational understanding based on established principles and data from related compounds, further experimental investigation is imperative.

Future work should focus on the synthesis and systematic biological evaluation of the ortho-, meta-, and para-isomers of fluorophenoxy benzyl bromide against a broad panel of microbial strains and cancer cell lines. Such studies will provide the much-needed empirical data to validate the predictions made in this guide and to fully elucidate the therapeutic potential of this promising class of molecules.

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A Cost-Benefit Analysis of 3-(2-Fluorophenoxy)benzyl Bromide in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of building blocks in a synthetic route is a critical decision with far-reaching implications for yield, purity, scalability, and ultimately, the biological performance of the target molecule. This guide provides an in-depth cost-benefit analysis of utilizing 3-(2-Fluorophenoxy)benzyl Bromide as a key intermediate, comparing it with its non-fluorinated analog, 3-phenoxybenzyl bromide. We will delve into the synthetic pathways, present a comparative cost analysis, and provide detailed experimental protocols to offer a comprehensive perspective for your research.

The Strategic Advantage of Fluorination

The introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to enhance a compound's pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom, as in this compound, can offer several advantages over its non-fluorinated counterpart:

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can lead to improved membrane permeability and better absorption.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by enzymes such as cytochrome P450. This can lead to a longer in vivo half-life of the drug candidate.

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to improved binding affinity with the target protein.

While these benefits are significant, the decision to use a fluorinated building block must be weighed against potential increases in the cost and complexity of the synthesis.

Comparative Synthesis and Cost Analysis

To provide a practical comparison, we will consider the synthesis of a hypothetical target molecule, "Compound X," via a Williamson ether synthesis. This reaction is a common method for forming the ether linkage present in many biologically active compounds.

Synthetic Pathways:

The synthesis of Compound X involves the reaction of a suitable nucleophile with either this compound or 3-phenoxybenzyl bromide. The synthesis of these benzyl bromides themselves is a two-step process starting from commercially available precursors.

Diagram of Synthetic Pathways:

Synthetic_Pathways cluster_fluorinated Fluorinated Route cluster_non_fluorinated Non-Fluorinated Route 3-Hydroxybenzyl alcohol_F 3-Hydroxybenzyl alcohol Intermediate_F 3-(2-Fluorophenoxy)benzyl alcohol 3-Hydroxybenzyl alcohol_F->Intermediate_F 2-Fluorophenol 2-Fluorophenol 2-Fluorophenol->Intermediate_F Reagent_F This compound Intermediate_F->Reagent_F PBr3 Target_F Compound X (Fluorinated) Reagent_F->Target_F Nucleophile, NaH 3-Hydroxybenzyl alcohol_NF 3-Hydroxybenzyl alcohol Intermediate_NF 3-Phenoxybenzyl alcohol 3-Hydroxybenzyl alcohol_NF->Intermediate_NF Phenol Phenol Phenol->Intermediate_NF Reagent_NF 3-Phenoxybenzyl bromide Intermediate_NF->Reagent_NF PBr3 Target_NF Compound X (Non-Fluorinated) Reagent_NF->Target_NF Nucleophile, NaH

Caption: Synthetic routes to Compound X using fluorinated and non-fluorinated benzyl bromides.

Cost Comparison of Starting Materials:

To perform a meaningful cost-benefit analysis, we will compare the cost of synthesizing 10 mmol of the final "Compound X" via both routes. The prices of the starting materials are based on current market estimates from various suppliers.

ReagentMolecular Weight ( g/mol )Price (USD/g)Moles per GramCost per Mole (USD)Moles Required (mmol)Cost for 10 mmol Synthesis (USD)
Fluorinated Route
3-Hydroxybenzyl alcohol124.140.140.0080517.39100.17
2-Fluorophenol112.100.30[1][2]0.0089233.63100.34
Phosphorus tribromide270.691.15[3][4]0.00369311.30103.11
Sodium Hydride (60% in oil)24.000.51[5]0.0416712.24100.12
Total Cost (Fluorinated) 3.74
Non-Fluorinated Route
3-Hydroxybenzyl alcohol124.140.140.0080517.39100.17
Phenol94.110.00113[6]0.010630.11100.001
Phosphorus tribromide270.691.15[3][4]0.00369311.30103.11
Sodium Hydride (60% in oil)24.000.51[5]0.0416712.24100.12
Total Cost (Non-Fluorinated) 3.40

Performance and Yield Comparison (Estimated):

ParameterFluorinated RouteNon-Fluorinated RouteRationale
Synthesis of Benzyl Alcohol
Yield~90%~95%The synthesis of both benzyl alcohols is generally high-yielding.
Bromination of Benzyl Alcohol
Yield~85%~85%[7]Bromination with PBr3 is a standard and efficient method for both substrates.
Williamson Ether Synthesis
Yield~80-90%~80-90%Both benzyl bromides are primary and reactive, leading to high yields in SN2 reactions.[8][9]
Overall Estimated Yield ~61-77%~65-81%
Purity of Final Product HighHighWilliamson ether synthesis is generally a clean reaction with straightforward purification.

Analysis:

From a purely cost of starting materials perspective, the non-fluorinated route is slightly more economical, primarily due to the significantly lower cost of phenol compared to 2-fluorophenol. However, the difference in the total cost for a 10 mmol scale synthesis is marginal.

The estimated yields for both synthetic pathways are comparable. Therefore, the decision to use this compound should not be based solely on the initial cost of reagents or the expected yield of the chemical synthesis. The primary driver for its selection lies in the potential downstream benefits of incorporating a fluorine atom into the target molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of "Compound X".

Workflow for the Synthesis of Compound X:

Synthesis_Workflow cluster_synthesis Synthesis of Benzyl Alcohols cluster_bromination Bromination cluster_williamson Williamson Ether Synthesis start_alcohol Start with 3-Hydroxybenzyl alcohol etherification Ullmann Condensation with Phenol or 2-Fluorophenol start_alcohol->etherification product_alcohol Isolate Substituted Benzyl Alcohol etherification->product_alcohol start_bromination Dissolve Benzyl Alcohol in an inert solvent product_alcohol->start_bromination add_pbr3 Add PBr3 dropwise at 0°C start_bromination->add_pbr3 reaction_bromination Stir at room temperature add_pbr3->reaction_bromination workup_bromination Quench with water and extract reaction_bromination->workup_bromination product_bromide Purify by chromatography workup_bromination->product_bromide add_bromide Add Benzyl Bromide solution product_bromide->add_bromide start_williamson Deprotonate Nucleophile with NaH start_williamson->add_bromide reaction_williamson Stir at elevated temperature add_bromide->reaction_williamson workup_williamson Quench and extract reaction_williamson->workup_williamson final_product Purify Compound X workup_williamson->final_product

Caption: A generalized workflow for the synthesis of Compound X.

Protocol 1: Synthesis of 3-(2-Fluorophenoxy)benzyl alcohol

This procedure is based on a standard Ullmann condensation.

  • To a stirred solution of 3-hydroxybenzyl alcohol (10 mmol, 1.24 g) and 2-fluorophenol (10 mmol, 1.12 g) in pyridine (20 mL) is added copper(I) iodide (1 mmol, 0.19 g) and potassium carbonate (20 mmol, 2.76 g).

  • The reaction mixture is heated to reflux for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, the mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 3-(2-Fluorophenoxy)benzyl alcohol.

Protocol 2: Synthesis of this compound [7]

  • To a solution of 3-(2-Fluorophenoxy)benzyl alcohol (10 mmol) in anhydrous dichloromethane (50 mL) at 0°C under a nitrogen atmosphere, phosphorus tribromide (3.5 mmol) is added dropwise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Protocol 3: Williamson Ether Synthesis of Compound X [8][9][10][11]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 12 mmol) in anhydrous DMF (20 mL) at 0°C, a solution of the nucleophile (10 mmol) in anhydrous DMF (10 mL) is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (10 mmol) in anhydrous DMF (10 mL) is then added dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

  • The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give Compound X.

Conclusion and Recommendation

The choice between this compound and its non-fluorinated analog is a strategic one that extends beyond the initial cost of synthesis. Our analysis indicates that while the non-fluorinated route is marginally cheaper in terms of starting materials, the overall synthetic efficiency is comparable.

The key determinant in this decision-making process should be the desired properties of the final molecule. For drug discovery and development programs where enhanced metabolic stability, increased lipophilicity, and potentially improved biological activity are critical for success, the modest additional cost of the fluorinated building block is a worthwhile investment. The potential for a more robust drug candidate with a superior pharmacokinetic profile can far outweigh the initial savings in raw material costs.

For applications where these specific property enhancements are not critical, 3-phenoxybenzyl bromide remains a viable and cost-effective alternative. Ultimately, the decision rests on a careful evaluation of the project's goals and the desired attributes of the target compound.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(2-Fluorophenoxy)benzyl Bromide Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-(2-Fluorophenoxy)benzyl bromide and its derivatives are valuable building blocks in the creation of complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of even trace impurities can have profound consequences on the yield, stereochemistry, and biological activity of the final product. Therefore, a robust, reliable, and accurate analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of analytical techniques and a detailed protocol for the purity determination of this compound derivatives, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a scientist in the field, my goal is to not only present a method but to elucidate the scientific reasoning behind each choice, empowering you to adapt, troubleshoot, and validate your own analytical workflows.

The Analytical Challenge: Understanding Potential Impurities

The synthesis of this compound derivatives, often achieved through a Williamson ether synthesis or a related nucleophilic substitution, can introduce a variety of impurities.[2][3][4] A comprehensive analytical method must be capable of resolving the target molecule from:

  • Starting Materials: Unreacted 2-fluorophenol and the corresponding dibromoxylene or benzyl alcohol precursor.

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.

  • Side-Reaction Products: Elimination products (alkenes) can be a significant issue, particularly with secondary or tertiary alkyl halides.[5][6]

  • Degradation Products: The benzyl bromide moiety can be susceptible to hydrolysis or oxidation.

Choosing the Right Tool: A Comparative Analysis

While several techniques can assess the purity of organic compounds, HPLC stands out for its sensitivity, resolution, and quantitative accuracy in the context of pharmaceutical intermediates.[7][8][9][10]

Technique Principle Strengths for This Application Limitations
HPLC (UV-Vis) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for complex mixtures, excellent for quantifying impurities, highly sensitive to UV-active compounds (like aromatics), and well-established for regulatory submissions.[11][12]Destructive to the sample, may not detect non-UV-active impurities.
TLC (Thin-Layer Chromatography) Similar to HPLC but on a planar surface.Rapid, inexpensive screening tool for reaction monitoring.[13]Primarily qualitative, poor resolution for complex mixtures, and less sensitive than HPLC.
GC (Gas Chromatography) Partitioning between a gas mobile phase and a liquid or solid stationary phase.Excellent for volatile compounds.The target molecules may have low volatility or be thermally labile, requiring derivatization.
NMR (Nuclear Magnetic Resonance Spectroscopy) Measures the magnetic properties of atomic nuclei.Provides structural confirmation of the main component and can identify major impurities. qNMR (quantitative NMR) can determine purity without a reference standard.[12]Lower sensitivity for trace impurities compared to HPLC, requires a larger sample amount, and can have higher upfront equipment costs.[12][13]

For routine quality control and the precise quantification of trace impurities, HPLC is the superior choice. Its ability to separate structurally similar aromatic compounds makes it particularly well-suited for this analysis.[14][15]

Developing a Robust HPLC Method: A Step-by-Step Protocol and Rationale

The goal of this method is to achieve baseline separation of the main peak from all potential impurities. A reversed-phase HPLC method is ideal for these moderately polar to non-polar aromatic compounds.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte and potential impurities. The smaller particle size enhances peak efficiency and resolution.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Rationale: The formic acid helps to protonate any free silanol groups on the silica-based column, which minimizes peak tailing for any basic impurities. It also provides a consistent pH for reproducible chromatography.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC that offers good UV transparency and elution strength for aromatic compounds.

  • Sample Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Rationale: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion and ensures good peak shape.

Experimental Workflow

The following diagram illustrates the overall process from sample receipt to final purity report.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Receive Synthesized Sample PrepareSample Accurately weigh and dissolve sample (~1 mg/mL) Sample->PrepareSample PrepareDiluent Prepare Sample Diluent (50:50 ACN:H2O) PrepareDiluent->PrepareSample Inject Inject Sample (5 µL) PrepareSample->Inject PrepareMP Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) Degas Filter and Degas Mobile Phases PrepareMP->Degas Equilibrate Equilibrate HPLC System with Initial Conditions Degas->Equilibrate Equilibrate->Inject RunMethod Execute Gradient Elution Inject->RunMethod Detect Detect at 254 nm (DAD) RunMethod->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound derivative into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent to achieve a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for aromatic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing speed and efficiency.
Injection Volume 5 µLA small volume to prevent column overloading and peak distortion.[16]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[16]
Detection DAD at 254 nmThe benzyl and phenoxy groups have strong absorbance at this wavelength.[12]
Gradient Program Time (min)%B (Acetonitrile)
0.050
15.095
20.095
20.150
25.050
Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19] This involves assessing:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities.

  • Linearity: Ensuring a proportional relationship between detector response and analyte concentration over a defined range.

  • Accuracy & Precision: Confirming the closeness of the results to the true value and the repeatability of the method, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of impurities that can be reliably detected and quantified.

Data Interpretation and Purity Calculation

The purity of the sample is typically determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

In a successful separation, you would expect to see a large, sharp peak for the this compound product. Any smaller peaks represent impurities. More polar impurities (like unreacted phenol) will elute earlier, while less polar impurities will have longer retention times.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. This logical diagram can guide your troubleshooting efforts.[16][20]

Troubleshooting StartNode Problem Observed in Chromatogram CategoryNode CategoryNode StartNode->CategoryNode What is the issue? CauseNode1 CauseNode1 CategoryNode->CauseNode1 Peak Shape (Tailing/Fronting) CauseNode2 CauseNode2 CategoryNode->CauseNode2 Retention Time (Shifting) CauseNode3 CauseNode3 CategoryNode->CauseNode3 Pressure (High/Fluctuating) CauseNode CauseNode SolutionNode SolutionNode Solution1a Solution1a CauseNode1->Solution1a Column Overload? Solution1b Solution1b CauseNode1->Solution1b Secondary Interactions? Solution1c Solution1c CauseNode1->Solution1c Sample Solvent Mismatch? Solution2a Solution2a CauseNode2->Solution2a Mobile Phase Composition? Solution2b Solution2b CauseNode2->Solution2b Flow Rate Fluctuation? Solution2c Solution2c CauseNode2->Solution2c Temperature Variation? Solution3a Solution3a CauseNode3->Solution3a Blockage in System? Solution3b Solution3b CauseNode3->Solution3b Contaminated Mobile Phase? Check1a Reduce sample concentration Solution1a->Check1a Action Check1b Ensure mobile phase is buffered (pH) Solution1b->Check1b Action Check1c Dissolve sample in initial mobile phase Solution1c->Check1c Action Check2a Prepare fresh mobile phase Solution2a->Check2a Action Check2b Check pump seals and degas lines Solution2b->Check2b Action Check2c Ensure column oven is stable Solution2c->Check2c Action Check3a Flush column; check frits and tubing Solution3a->Check3a Action Check3b Filter and degas mobile phase Solution3b->Check3b Action

Caption: HPLC Troubleshooting Decision Tree.

Conclusion

Assessing the purity of synthesized this compound derivatives is a critical step that demands a precise and reliable analytical method. High-Performance Liquid Chromatography, particularly when developed with a systematic, science-driven approach, provides the necessary resolution, sensitivity, and quantitative power for this task. By understanding the potential impurities, selecting the appropriate chromatographic conditions, and validating the method, researchers can ensure the quality of their intermediates, leading to more reliable and reproducible outcomes in their final products. This guide serves as a comprehensive framework for achieving that goal, blending established protocols with the experiential insights required for successful implementation in a modern research and development laboratory.

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A Comparative Guide to Validating Reaction Mechanisms: The Case of 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mechanistic Ambiguity of a Versatile Building Block

3-(2-Fluorophenoxy)benzyl bromide is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a primary benzylic bromide, places it at a fascinating mechanistic crossroads. Benzylic halides are renowned for their reactivity in nucleophilic substitution reactions, but they do not fit neatly into a single mechanistic category.[2][3] While primary halides typically favor a bimolecular (SN2) pathway, the benzylic position can stabilize a carbocation through resonance, opening the door for a unimolecular (SN1) mechanism.[4][5]

This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond theoretical textbook examples to provide a practical framework for experimentally validating the dominant reaction mechanism of this compound under various conditions. We will explore how deliberate experimental design can dissect the reaction's behavior, offering predictive control over synthetic outcomes.

PART 1: The Theoretical Framework: A Tale of Two Pathways

Nucleophilic substitution at the benzylic carbon of this compound can principally occur via two distinct pathways: SN1 and SN2. The operative mechanism is not an intrinsic property of the molecule alone but is critically influenced by the reaction environment.

The SN2 Pathway: A Concerted Dance

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step, concerted process. The nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.[6]

  • Kinetics: The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-Br][Nu⁻]).[7]

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the reaction center.

  • Favorable Conditions: Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetonitrile, acetone) which solvate the cation but not the nucleophile, enhancing its reactivity.

Diagram 1: The concerted SN2 pathway.
The SN1 Pathway: A Stepwise Separation

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a multi-step process initiated by the departure of the leaving group.

  • Step 1 (Rate-Determining): The C-Br bond heterolytically cleaves to form a resonance-stabilized benzylic carbocation. This is the slow step.[8]

  • Step 2 (Fast): The nucleophile attacks the planar carbocation.

  • Kinetics: The rate is dependent only on the concentration of the substrate (Rate = k[R-Br]), as the nucleophile is not involved in the rate-determining step.[7]

  • Stereochemistry: Attack can occur from either face of the planar carbocation, leading to racemization if the center were chiral.

  • Favorable Conditions: Weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, water) that can stabilize both the leaving group anion and the carbocation intermediate.[4]

Diagram 2: The stepwise SN1 pathway.

PART 2: Experimental Design for Mechanistic Elucidation

To validate the mechanism, we must design experiments where the conditions strongly favor one pathway over the other and compare the results. Our primary tool will be reaction kinetics, as it provides a direct probe into the rate-determining step.

Experimental Workflow Overview

The general workflow for these validation experiments is standardized to ensure comparability.

Workflow prep Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup monitor Monitoring by TLC setup->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS, Kinetics) purify->analyze

Diagram 3: General experimental workflow.

Protocol 1: Forcing an SN2 Pathway

Objective: To create conditions that maximize the likelihood of an SN2 reaction and measure its kinetics.

  • Rationale: We will use a strong nucleophile (sodium azide) in a polar aprotic solvent (acetonitrile). Acetonitrile (MeCN) solvates the sodium cation but leaves the azide anion relatively "bare" and highly nucleophilic, promoting a bimolecular attack.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add sodium azide (NaN₃, 1.2 equivalents) and dry acetonitrile (20 mL).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in dry acetonitrile (5 mL) and add it to the stirred suspension of sodium azide.

  • Reaction: Maintain the reaction at room temperature (25 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking aliquots every 15 minutes and analyzing via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Kinetic Analysis: To determine the reaction order, run the experiment at three different initial concentrations of sodium azide (e.g., 1.2 eq, 1.8 eq, 2.4 eq) while keeping the substrate concentration constant. Quantify the rate of disappearance of the starting material using an internal standard with GC or HPLC.

  • Work-up: Upon completion, carefully quench the reaction with water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Encouraging an SN1 Pathway (Solvolysis)

Objective: To create conditions that favor an SN1 reaction and measure its kinetics.

  • Rationale: We will perform a solvolysis reaction using a polar protic solvent (ethanol) which also acts as a weak nucleophile. Ethanol will stabilize the bromide anion and the intermediate benzylic carbocation, facilitating the unimolecular C-Br bond cleavage.

Step-by-Step Methodology:

  • Preparation: To a 50 mL round-bottom flask, add absolute ethanol (25 mL).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of ethanol (2 mL) and add it to the flask.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 50 °C) with stirring.

  • Monitoring: Monitor the reaction's progress via TLC as described in Protocol 1.

  • Kinetic Analysis: To confirm the reaction order, run the experiment at two different initial concentrations of the substrate (e.g., 0.1 M and 0.2 M). The rate should be independent of any external nucleophile. The rate of product formation should double when the substrate concentration is doubled.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Purification: Partition the residue between diethyl ether and water. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product for purification.[6]

PART 3: Data Interpretation and Comparative Analysis

The power of this approach lies in comparing the data from the two protocols. The results will provide strong evidence for the dominant mechanistic pathway under each set of conditions.

Expected Outcomes for Mechanistic Validation
ParameterExperiment 1 (SN2 Favored)Experiment 2 (SN1 Favored)Mechanistic Implication
Solvent Acetonitrile (Polar Aprotic)Ethanol (Polar Protic)Protic solvents stabilize carbocations, favoring SN1.[4]
Nucleophile Sodium Azide (Strong)Ethanol (Weak)Strong nucleophiles force a bimolecular reaction.[4]
Rate Law Rate = k [Substrate][NaN₃]Rate = k [Substrate]The rate's dependence on the nucleophile is the key differentiator.[7]
Relative Rate Significantly faster than Exp. 2Slower, dependent on C-Br bond cleavageA concerted SN2 is often faster if a potent nucleophile is used.
Advanced Case Study: Competing Pathways in Fluorination

Recent studies on the nucleophilic fluorination of benzylic bromides using reagents like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) and silver fluoride (AgF) highlight this mechanistic duality.[9][10] In these systems, evidence for both SN1 and SN2 pathways was observed. Stereochemical analysis of chiral substrates showed a mix of inversion (from SN2) and epimerization (from SN1), indicating that the two pathways can operate in competition.[10][11] This demonstrates that even with a single reagent system, subtle changes can shift the mechanistic balance, reinforcing the need for careful experimental validation.

Conclusion: A Unified View

The reactivity of this compound is not governed by a single, immutable mechanism. Instead, it exists on a continuum between the SN1 and SN2 pathways. By systematically manipulating reaction conditions—specifically the nucleophile strength and solvent polarity—a researcher can validate the dominant mechanism and, more importantly, direct the reaction towards a desired pathway to optimize yield and selectivity. The experimental protocols and comparative data analysis framework provided here serve as a robust guide for any scientist seeking to understand and control the nuanced reactivity of this valuable synthetic intermediate.

References

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link][9][10][11]

  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Available at: [Link][4]

  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Available at: [Link][7]

  • Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. Available at: [Link][2]

  • Study.com. (n.d.). Draw the reaction mechanism of an SN1 reaction of benzyl bromide with EtOH. Available at: [Link][8]

  • Soo Contemporary. (n.d.). This compound. Available at: [Link][12]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Available at: [Link][5]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link][3]

  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzyl bromide. Available at: [Link][13]

  • FDER | UNR. (n.d.). This compound. Available at: [Link][14]

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A Senior Application Scientist's Comparative Guide to the Analysis of 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(2-Fluorophenoxy)benzyl bromide is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its benzylic bromide moiety makes it a reactive alkylating agent, ideal for constructing complex molecular architectures.[1][2] However, this reactivity also presents a challenge. As a structural alert for potential genotoxicity, any residual presence in final drug substances must be meticulously controlled to trace levels.[3][4] Furthermore, its stability can be a concern, necessitating robust analytical methods to assess purity, identify degradation products, and ensure the quality of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of peer-reviewed analytical methodologies applicable to this compound. We move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers to select and optimize the most suitable method for their specific analytical objective—be it trace-level impurity quantification, bulk material purity assay, or structural confirmation.

Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is fundamentally dictated by the analytical question. For this compound, the choice hinges on whether the goal is quantifying it as a trace impurity, determining the purity of the bulk material, or confirming its chemical identity.

Technique Primary Application Strengths Limitations
HPLC-UV (with Derivatization) Trace-level quantification (e.g., genotoxic impurity)High sensitivity and selectivity; avoids matrix interference.[4]Indirect analysis; requires method development for derivatization.
Gas Chromatography (GC-MS/FID) Purity assay, residual solvent analysis, byproduct identificationHigh resolution for volatile compounds; MS provides definitive identification.[5]Thermal lability of benzyl bromides can be a concern; high boiling point may require high temperatures.[3]
NMR Spectroscopy (¹H, ¹³C, qNMR) Structural elucidation and absolute quantification (Assay)Definitive structural confirmation; qNMR provides primary standard-level accuracy without a specific reference standard.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.[5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Trace Analysis

For controlling this compound as a potential genotoxic impurity (PGTI) in drug substances, a highly sensitive and selective method is required. Direct HPLC-UV analysis is often hampered by the compound's low UV absorbance and interference from the API matrix.[4] The authoritative approach, therefore, involves chemical derivatization to enhance detectability.[3]

Causality of Method Design: The core principle is to react the benzyl bromide with a nucleophilic agent that attaches a potent chromophore. This strategy achieves two goals:

  • Enhanced Sensitivity: The derivative exhibits strong absorbance at a specific wavelength, dramatically lowering the limit of detection (LOD).[3]

  • Improved Selectivity: By shifting the detection wavelength to the near-visible range (e.g., ~392 nm), interference from the API and other impurities, which typically absorb in the lower UV range, is effectively eliminated.[4]

A highly effective strategy involves an in-situ Finkelstein reaction, where the benzyl bromide is converted to the more reactive benzyl iodide using potassium iodide (KI). This accelerates the subsequent reaction with the derivatizing agent, 1-(4-nitrophenyl)piperazine (4-NPP).[4]

Experimental Workflow: HPLC-UV with Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Drug Substance (e.g., 50 mg) Solvent Add Diluent (e.g., Acetonitrile) Sample->Solvent Standard Prepare Stock Solution of This compound KI Add KI Solution (Halide Exchange) Solvent->KI Deriv Add 4-NPP Reagent (Derivatization) KI->Deriv React Incubate at 60°C for 60 min Deriv->React Inject Inject onto HPLC System React->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 392 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Standard Integrate->Quantify

Caption: Workflow for trace analysis via HPLC-UV with derivatization.

Detailed Protocol: HPLC-UV
  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 100 µg/mL. Prepare a working standard at 1 µg/mL by dilution.

  • Sample Preparation: Accurately weigh about 50 mg of the drug substance into a vial. Add 5 mL of acetonitrile to dissolve.

  • Derivatization (Applicable to both Standard and Sample):

    • To 1 mL of the solution, add 200 µL of a 500 µg/mL potassium iodide (KI) solution in acetonitrile.

    • Add 200 µL of a 500 µg/mL 1-(4-nitrophenyl)piperazine (4-NPP) solution in acetonitrile.

    • Seal the vial and heat at 60°C for 60 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 392 nm[3]

    • Injection Volume: 10 µL

This method provides excellent sensitivity, with limits of quantification (LOQs) typically in the range of 35-45 ng/mL, which is suitable for controlling impurities at the parts-per-million (ppm) level relative to the API.[3]

Method 2: Gas Chromatography (GC-FID/MS) for Purity and Byproduct Analysis

For assessing the purity of this compound as a raw material or for monitoring its consumption during a synthesis, Gas Chromatography is a superior technique.[5] It offers high separation efficiency for volatile and semi-volatile compounds. Coupling with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) allows for definitive peak identification based on mass-to-charge ratio and fragmentation patterns.[5][6]

Causality of Method Design: The primary challenge with benzylic bromides is their thermal lability. The injector and oven temperatures must be carefully optimized to prevent on-column degradation, which would lead to inaccurate quantification. A split injection is used to introduce a small, precise amount of the sample, preventing column overload and ensuring sharp peaks. The choice of a low-polarity stationary phase (e.g., 5% phenyl polysiloxane) is ideal for separating aromatic compounds based on boiling point and polarity differences.[6]

Experimental Workflow: GC-MS/FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (e.g., 10 mg) Solvent Dissolve in Solvent (e.g., Dichloromethane) Sample->Solvent Dilute Dilute to 1 mg/mL Solvent->Dilute Inject Split Injection (e.g., 50:1) Dilute->Inject Separate GC Separation (DB-5 Column, Temp Program) Inject->Separate Detect Detection (FID or MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Analyze Calculate % Purity (Area %) or Identify via MS Library Integrate->Analyze

Caption: Workflow for purity analysis of the bulk substance by GC.

Detailed Protocol: GC-FID/MS
  • Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL with a split ratio of 50:1

    • Oven Program: Initial 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector (FID): Temperature 280°C

    • Detector (MS): Transfer line 280°C, Ion source 230°C, Scan range m/z 40-400.[5]

For purity analysis by GC-FID, results are typically reported as area percent. For MS analysis, the resulting mass spectrum can be used for identification. The spectrum of benzylic bromides is often characterized by a base peak at m/z 91, corresponding to the stable tropylium ion, and a molecular ion peak showing the characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).[7][8]

Method 3: Nuclear Magnetic Resonance (NMR) for Identity and Assay

NMR spectroscopy is the gold standard for unequivocal structural confirmation.[9] For a known compound like this compound, ¹H and ¹³C NMR serve as definitive identity tests. Furthermore, Quantitative NMR (qNMR) can be employed as a primary method to determine the precise purity (assay) of the material without the need for a pre-characterized chemical standard of the same compound.

Causality of Method Design: qNMR relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By adding a known mass of a stable, certified internal standard with non-overlapping peaks, the purity of the analyte can be calculated with high precision. A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate integration.

Experimental Workflow: Quantitative NMR (qNMR)

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte (e.g., 20 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Internal Std (e.g., 10 mg Maleic Anhydride) Weigh_Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H Spectrum (High-field NMR, e.g., 500 MHz) Transfer->Acquire Parameters Set Key Parameters (e.g., D1 = 30s, 16 scans) Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Std Peaks Process->Integrate Calculate Calculate Purity using Standard qNMR Equation Integrate->Calculate

Caption: Workflow for purity assay by Quantitative ¹H NMR.

Detailed Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the contents in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

  • ¹H NMR Spectral Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds (or 5 x longest T1).

      • Acquisition Time: ≥ 3 seconds.

      • Scans: 8 to 16.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte (e.g., the benzylic CH₂ protons) and a peak for the internal standard.

    • Calculate the purity using the standard qNMR formula, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

Expected ¹H NMR signals for this compound: The spectrum will show characteristic signals for the benzylic methylene protons (-CH₂Br) around 4.5 ppm, and a complex pattern of aromatic protons in the 6.8-7.5 ppm region.[10][11][12]

Head-to-Head Performance Comparison

Parameter HPLC-UV (Derivatization) GC-FID/MS NMR (qNMR)
Primary Use Case Trace Impurity AnalysisBulk Purity & Byproduct IDIdentity & Assay (Primary Method)
Selectivity Very High (due to detection λ)[4]High (Chromatographic)High (Chemical Shift Specific)
Sensitivity (LOD/LOQ) Very High (ng/mL)[3]Moderate (µg/mL)Low (mg/mL)[5]
Precision (%RSD) < 3%[13]< 2%[6]< 1%
Accuracy / Recovery 95.7–103.9%[13]95-105%[6]98.5-101.5% (Typical)
Analysis Time ~25 min per sample~20 min per sample~10 min per sample (acquisition)
Sample Prep Complexity Moderate (derivatization required)Low (simple dilution)Moderate (requires precise weighing)
Throughput High (Autosampler)High (Autosampler)Moderate

Conclusion and Recommendations

There is no single "best" method for the analysis of this compound; the optimal choice is contingent on the analytical goal.

  • For ensuring patient safety and meeting regulatory requirements for genotoxic impurities in final APIs, the HPLC-UV method with derivatization is the unequivocal choice. Its superior sensitivity and selectivity are essential for quantification at trace levels.[3][4]

  • For quality control of incoming raw materials, process monitoring, and purity assessment of the bulk substance, Gas Chromatography (GC-FID) offers a robust, reliable, and high-throughput solution.[6] When unknown byproducts are a concern, GC-MS provides the necessary identification capabilities.[5]

  • For definitive structural confirmation and for establishing a primary purity value for a reference standard, NMR spectroscopy is indispensable. qNMR, in particular, provides the highest level of accuracy for an assay without reliance on an external standard of the same analyte.

By understanding the principles and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the appropriate analytical strategy to ensure the quality, safety, and efficacy of their products.

References

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 2019.

  • Supporting Information for a peer-reviewed article. The Royal Society of Chemistry.

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing, 2019.

  • (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate, 2019.

  • This compound. Chem-Impex.

  • Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. PubMed.

  • A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation.

  • A Comparative Guide to Leaving Groups in Benzylic Bromides for Derivatization. Benchchem.

  • Process for benzylic bromination. Google Patents.

  • Benzyl bromide(100-39-0) 1H NMR spectrum. ChemicalBook.

  • This compound TCI Analytical reagent. AMI Scientific.

  • Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. TSI Journals.

  • This compound, 100mg, Each. Fisher Scientific.

  • Benzylic Bromination. Chemistry Steps.

  • 3-(Trifluoromethoxy)benzyl bromide. NIST WebBook.

  • A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture. Benchchem.

  • The base peak in the mass spectrum of benzyl bromide. Chegg.com.

  • 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum. ChemicalBook.

  • 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum. ChemicalBook.

  • Benzyl bromide(100-39-0) MS spectrum. ChemicalBook.

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A Comparative Benchmarking Guide to the Reactivity of 3-(2-Fluorophenoxy)benzyl Bromide in Standard Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. 3-(2-Fluorophenoxy)benzyl bromide has emerged as a versatile intermediate, prized for its unique electronic and steric properties imparted by the fluorophenoxy moiety.[1] This guide provides a comprehensive performance benchmark of this compound in three cornerstone reactions: the Williamson ether synthesis, the Suzuki-Miyaura cross-coupling, and the Grignard reaction. Through a detailed examination of experimental protocols and comparative data, this document aims to equip researchers with the insights necessary to effectively integrate this valuable reagent into their synthetic strategies.

Introduction to this compound: Properties and Synthetic Utility

This compound (CAS No. 242812-04-0) is a substituted benzyl bromide featuring a 2-fluorophenoxy group at the meta position of the benzene ring. This structural feature significantly influences the reactivity of the benzylic bromide. The electron-withdrawing nature of the fluorine atom and the phenoxy group can modulate the electrophilicity of the benzylic carbon, while the steric bulk of the substituent can impact the accessibility of the reaction center. These characteristics make it an intriguing substrate for a range of synthetic transformations.

The presence of the fluorine atom can also enhance the lipophilicity of the resulting molecules, a desirable trait in the development of new drug candidates as it can improve bioavailability.[2] Consequently, this reagent is frequently employed as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Benchmarking Performance in Standard Reactions

To provide a clear and objective assessment of its reactivity, we will now benchmark the performance of this compound against unsubstituted benzyl bromide and other relevant substituted analogues in three fundamental carbon-heteroatom and carbon-carbon bond-forming reactions.

Williamson Ether Synthesis: A Nucleophilic Substitution Benchmark

The Williamson ether synthesis is a classic and widely utilized S(_N)2 reaction for the formation of ethers from an alkoxide and an alkyl halide.[3][4][5] The reactivity of the alkyl halide is a critical factor in the success of this reaction, with primary halides generally exhibiting the highest reactivity.[4][6]

Causality of Experimental Choices: The selection of a primary alcohol, methyl-α-D-mannopyranoside, as the nucleophile provides a sterically accessible and well-characterized substrate to probe the electrophilicity of the benzyl bromide derivatives. Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to generate the requisite alkoxide without competing in the subsequent substitution reaction. Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for S(_N)2 reactions as it solvates the cation of the alkoxide, leaving the anionic nucleophile more reactive.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a solution of methyl-α-D-mannopyranoside (1.0 equivalent) in anhydrous DMF, sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

  • The corresponding benzyl bromide (1.5–2.0 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of methanol, and the product is isolated and purified by column chromatography.

Comparative Performance Data:

A study by Khoabane et al. provides valuable comparative data on the Williamson ether synthesis of various fluorinated benzyl bromides with methyl-α-D-mannopyranoside. While data for this compound is not explicitly available, the performance of 2-fluorobenzyl bromide serves as a relevant proxy to understand the impact of a single fluorine substituent on the aromatic ring.

ElectrophileProduct Yield (%)
Benzyl bromide96%
2-Fluorobenzyl bromide88%
2,6-Difluorobenzyl bromide13%
2,3,5,6-Tetrafluorobenzyl bromide64%
Pentafluorobenzyl bromide16%

Data sourced from Khoabane et al., 2022.

Analysis of Performance:

The data indicates that the introduction of a single fluorine atom at the ortho position (2-fluorobenzyl bromide) results in a slight decrease in yield (88%) compared to the unsubstituted benzyl bromide (96%). This can be attributed to the electron-withdrawing effect of the fluorine atom, which slightly deactivates the benzylic carbon towards nucleophilic attack. The significantly lower yields for the di- and penta-fluorinated analogues suggest that increased fluorine substitution leads to greater deactivation and potentially increased steric hindrance. Based on these findings, it is reasonable to predict that this compound would exhibit a reactivity comparable to or slightly lower than 2-fluorobenzyl bromide in Williamson ether synthesis, likely providing good to excellent yields under standard conditions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Alcohol Methyl-α-D-mannopyranoside Deprotonation 1. Deprotonation (0 °C) Alcohol->Deprotonation BenzylBromide This compound SN2 2. SN2 Reaction (Room Temp) BenzylBromide->SN2 Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->SN2 Alkoxide Intermediate Quench 3. Quench with Methanol SN2->Quench Purification 4. Column Chromatography Quench->Purification Product Product (Ether) Purification->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard Reaction: An Organometallic Benchmark

The formation of a Grignard reagent from an organic halide and magnesium metal is a fundamental method for generating a potent carbon nucleophile. [7]Benzyl bromides can be converted to their corresponding Grignard reagents; however, the presence of certain functional groups can interfere with the reaction. [8]The ether linkage in this compound is generally stable under Grignard formation conditions.

Causality of Experimental Choices: The formation of a Grignard reagent requires an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the organomagnesium species. The reaction is highly sensitive to moisture and protic functional groups, necessitating the use of anhydrous conditions. The subsequent reaction with an electrophile, such as an aldehyde or ketone, allows for the formation of a new carbon-carbon bond.

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction

  • To a flame-dried flask containing magnesium turnings under an inert atmosphere, a solution of the benzyl bromide in anhydrous diethyl ether is added dropwise.

  • The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux.

  • Once the magnesium has been consumed, the Grignard reagent is cooled and a solution of the electrophile (e.g., benzaldehyde) in anhydrous diethyl ether is added dropwise.

  • The reaction is stirred until complete, then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, dried, and purified by column chromatography.

Comparative Performance and Expected Challenges:

Direct experimental data for the Grignard reaction of this compound is scarce in the literature. However, the reactivity of substituted benzyl bromides in Grignard formation is known to be influenced by the electronic nature of the substituents. Electron-withdrawing groups can sometimes hinder the formation of the Grignard reagent. [9] The 2-fluorophenoxy substituent in the target molecule presents a combination of inductive electron withdrawal and potential resonance effects. While the ether linkage is generally stable, the overall electronic effect might make the formation of the Grignard reagent more challenging compared to unsubstituted benzyl bromide.

Alternative Reagents and Considerations:

For substrates where direct Grignard formation is problematic, alternative organometallic reagents can be considered. For example, organozinc reagents (prepared via the Reformatsky reaction or by transmetalation from an organolithium) or organocuprates can offer different reactivity profiles and functional group tolerance.

Logical Flow of Grignard Reaction

Grignard_Reaction cluster_reagent_formation Grignard Reagent Formation cluster_reaction_with_electrophile Reaction with Electrophile BenzylBromide This compound GrignardReagent Grignard Reagent (ArCH2MgBr) BenzylBromide->GrignardReagent Magnesium Magnesium (Mg) Magnesium->GrignardReagent Solvent Anhydrous Ether Solvent->GrignardReagent Electrophile Electrophile (e.g., Aldehyde, Ketone) GrignardReagent->Electrophile Workup Aqueous Workup (e.g., NH4Cl) Electrophile->Workup Alkoxide Intermediate Product Product (Alcohol) Workup->Product

Caption: Logical workflow of a Grignard reaction.

Conclusion and Recommendations

This compound is a valuable and versatile building block for organic synthesis. This guide has provided a comparative benchmark of its expected performance in three fundamental reactions.

  • Williamson Ether Synthesis: Expect good to excellent yields, with reactivity slightly attenuated compared to unsubstituted benzyl bromide due to the electronic effect of the fluorophenoxy group.

  • Suzuki-Miyaura Cross-Coupling: High yields are anticipated with a variety of arylboronic acids, as the reaction is generally tolerant of both electron-donating and electron-withdrawing substituents on the benzyl bromide.

  • Grignard Reaction: The formation of the Grignard reagent may require careful optimization due to the electronic nature of the substituent. Researchers should be prepared to explore alternative organometallic reagents if direct magnesiation proves challenging.

By understanding the nuanced reactivity of this compound, researchers can more effectively harness its potential in the synthesis of novel and complex molecules for a wide range of applications.

References

  • Biscoe, M. R., et al. (2008). A Procedure for Benzylic Suzuki-Miyaura Cross-Coupling under Microwave Conditions. NIH Public Access, 13(4), 575–577.
  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 39-47.
  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202.
  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35575–35579.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • Yanagisawa, A. (2004). Benzylic Grignard Reagents.
  • Chemistry Stack Exchange. (2019, March 20). Grignard reaction on electron-poor benzyl bromides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

Sources

The Strategic Utility of 3-(2-Fluorophenoxy)benzyl Bromide in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Among these, benzylic halides serve as crucial electrophiles for the introduction of arylmethyl motifs, a common feature in a vast array of biologically active compounds. This guide provides an in-depth technical comparison of 3-(2-Fluorophenoxy)benzyl Bromide, a sophisticated reagent, against more conventional benzylic bromides in the context of drug discovery programs. We will delve into case studies, present comparative experimental data, and provide detailed protocols to illuminate the nuanced advantages this reagent offers in terms of reaction outcomes and the pharmacological profile of the resulting molecules.

Introduction: The Benzylic Bromide in Drug Synthesis

Benzylic bromides are highly valued in organic synthesis for their ability to readily undergo nucleophilic substitution reactions. The stability of the incipient benzylic carbocation, or the facile nature of the SN2 transition state, makes the benzylic carbon a prime site for bond formation with a variety of nucleophiles, including amines, phenols, and thiols. This reactivity is fundamental to the construction of the core scaffolds of numerous therapeutic agents.

The strategic incorporation of a fluorine atom and a phenoxy group, as seen in this compound, offers distinct advantages beyond simple benzylation. The 2-fluoro substituent can significantly influence the conformation of the diphenyl ether linkage, while also modulating the electronic properties of the aromatic system. Furthermore, the presence of fluorine can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and bioavailability.[1]

Case Study: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors approved for the treatment of cancer and inflammatory diseases. The N7-position of the pyrrole ring is a common site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

While a direct drug discovery program explicitly utilizing this compound is not readily found in publicly available literature, we can extrapolate its utility based on the synthesis of structurally analogous compounds. A notable example is the work by Gangjee and colleagues on the development of N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors. In their work, a variety of substituted benzyl bromides were employed to alkylate the N7-position of the pyrrolo[2,3-d]pyrimidine core.

Based on this precedent, we can propose the synthesis of a novel analog using this compound to introduce a distinct substitution pattern aimed at exploring new regions of the kinase binding site.

Comparative Performance: this compound vs. Alternatives

To provide a quantitative comparison, the following table summarizes the expected performance of this compound in the N-alkylation of a generic pyrrolo[2,3-d]pyrimidine intermediate, benchmarked against unsubstituted benzyl bromide and a more electron-rich analog, 4-methoxybenzyl bromide. The data is based on established principles of benzylic halide reactivity and typical yields reported in the literature for similar transformations.

ReagentKey Structural FeaturesExpected ReactivityTypical Yield Range (%)Potential Advantages in Drug Candidate
Benzyl BromideUnsubstituted aromatic ringBaseline reactivity85-95Simplicity, low cost
4-Methoxybenzyl BromideElectron-donating group (methoxy)Increased reactivity (stabilizes carbocation)90-98Higher reaction rates, milder conditions may be possible
This compound Electron-withdrawing fluorine, bulky phenoxy groupSlightly decreased reactivity (inductive effect of fluorine)80-90Introduces unique conformational constraints and potential for improved metabolic stability and cell permeability.

Rationale: The electron-donating methoxy group in 4-methoxybenzyl bromide is expected to accelerate the reaction by stabilizing the positive charge development in the transition state. Conversely, the electronegative fluorine atom in this compound will have a modest deactivating effect through inductive electron withdrawal. The steric bulk of the 2-fluorophenoxy group might also slightly hinder the reaction rate. However, the potential benefits of introducing this specific moiety often outweigh a minor decrease in reaction efficiency.

Experimental Protocol: N7-Alkylation of a Pyrrolo[2,3-d]pyrimidine Intermediate

This protocol details the synthesis of a hypothetical, yet representative, N7-substituted pyrrolo[2,3-d]pyrimidine using this compound.

Materials:

  • N⁴-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N⁴-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the pyrrole nitrogen will be observed.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N⁷-(3-(2-Fluorophenoxy)benzyl)-N⁴-(3-bromophenyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium hydride is a strong base that reacts violently with water. The use of anhydrous DMF and a flame-dried flask under an inert atmosphere is crucial to prevent the quenching of the base and ensure the efficient deprotonation of the pyrrole nitrogen.

  • Sodium Hydride as Base: NaH is a non-nucleophilic base, which is ideal for this reaction as it will not compete with the pyrrole anion in attacking the benzyl bromide.

  • Stepwise Addition at 0 °C: The initial deprotonation and the subsequent addition of the electrophile are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.

  • DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the sodium cation, leaving the pyrrole anion more nucleophilic.

Visualization of the Synthetic Pathway

Synthetic_Pathway A N⁴-(3-Bromophenyl)-7H-pyrrolo [2,3-d]pyrimidine-2,4-diamine reagents 1. NaH, DMF, 0 °C 2. rt, 12-16h A->reagents B This compound B->reagents C N⁷-(3-(2-Fluorophenoxy)benzyl)-N⁴-(3-bromophenyl) -pyrrolo[2,3-d]pyrimidine-2,4-diamine reagents->C

Caption: Synthetic route for the N-alkylation of a pyrrolo[2,3-d]pyrimidine core.

Conclusion and Future Outlook

This compound represents a sophisticated and valuable building block for drug discovery programs. While its reactivity may be slightly attenuated compared to more electron-rich benzyl bromides, the unique structural and electronic features it introduces into a molecule can lead to significant improvements in the pharmacological profile of a drug candidate. The strategic incorporation of the 2-fluorophenoxybenzyl moiety can impart desirable properties such as enhanced metabolic stability, improved cell permeability, and the ability to probe novel interactions within a biological target. As the demand for finely-tuned therapeutic agents continues to grow, the judicious use of such advanced reagents will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

  • Gangjee, A., et al. (2012). N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. Bioorganic & Medicinal Chemistry, 20(7), 2445-2454. [Link]

  • Wähälä, K., et al. (2025). Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & Biomolecular Chemistry. [Link]

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Safety Operating Guide

3-(2-Fluorophenoxy)benzyl Bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 3-(2-Fluorophenoxy)benzyl Bromide

For laboratory professionals engaged in research and drug development, the synthesis of novel compounds is a routine activity. However, the safe management and disposal of reagents, byproducts, and waste streams are paramount to ensuring a secure working environment and environmental protection. This compound is a halogenated organic compound that requires careful handling due to its hazardous properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards.

Part 1: Core Hazard Assessment and Exposure Control

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound, like many benzyl bromide derivatives, is a potent irritant and lachrymator.

Key Chemical Hazards:

  • Skin Irritation: Causes skin irritation, which can lead to redness and pain upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation and damage.[1][2] As a lachrymator, it can induce tearing.[3][4]

  • Respiratory Irritation: Inhalation of its vapors or mists may cause respiratory tract irritation, leading to symptoms like coughing and sore throat.[1][3][5]

  • Reactivity: The compound is sensitive to moisture and may decompose to produce hydrogen bromide, which is corrosive.[3][6][7]

Effective exposure control is achieved through a multi-layered approach, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

Protection CategorySpecificationRationale for Use
Engineering Controls Certified Chemical Fume HoodThe primary line of defense to prevent inhalation of irritant vapors. All handling and disposal steps must be performed within a fume hood.[8]
Eye & Face Protection Chemical safety goggles and a full-face shieldProvides a robust barrier against splashes and protects the eyes and face from the compound's potent lachrymatory and irritant effects.[1][3]
Hand Protection Nitrile or neoprene chemical-resistant glovesPrevents direct skin contact and subsequent irritation. Contaminated gloves must be removed and disposed of properly.[1][3]
Body Protection Flame-retardant laboratory coat and closed-toe shoesProtects skin from accidental spills. Contaminated clothing must be removed immediately and washed before reuse.[1][3]

Part 2: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Ventilate: Ensure the chemical fume hood is operating correctly to contain and exhaust vapors.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Absorbed Material: Carefully scoop the absorbent material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials (gloves, wipes, etc.) must be placed in the hazardous waste container.

  • Dispose: Seal and label the container as "Hazardous Waste" containing this compound and spill cleanup debris. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[3]

Part 3: The Disposal Workflow

The proper disposal of this compound is governed by its classification as a halogenated organic waste. The primary goal is to ensure it is segregated correctly and managed by a certified hazardous waste facility, typically via high-temperature incineration.[9][10]

Caption: Disposal workflow for this compound.

Procedural Steps and Rationale:

  • Waste Segregation (The Critical First Step): Halogenated organic compounds must be collected in a separate waste stream from non-halogenated organics.[10][11][12][13]

    • Causality: Disposal methods for halogenated waste, such as incineration, require specialized scrubbers to handle the acidic gases (e.g., HBr, HF) produced during combustion.[9] Mixing waste streams complicates this process and significantly increases disposal costs.[12][13]

  • Containerization: Use only containers approved for hazardous chemical waste that are in good condition and have a tightly sealing cap. The container material must be compatible with the chemical.

    • Causality: A sealed, compatible container prevents the release of vapors into the laboratory and protects against spills and leaks during storage and transport.[11]

  • Labeling: The waste container must be clearly and accurately labeled. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[13] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • An accurate list of all components and their approximate percentages

    • The relevant hazard characteristics (e.g., Irritant, Corrosive)

  • Chemical Inactivation (Expert-Level for Residual Quantities): For decontaminating glassware with small residual amounts, a chemical neutralization step can be performed. This involves rinsing the glassware with a suitable solvent (like acetone) and collecting the rinse. The collected rinse can then be slowly added to a stirred, basic solution such as sodium bicarbonate or a dilute sodium hydroxide solution.

    • Causality: This procedure facilitates the hydrolysis of the reactive benzyl bromide to the corresponding, less hazardous benzyl alcohol derivative. This is an SN2 reaction where the hydroxide ion acts as a nucleophile, displacing the bromide. Crucially, the resulting solution must still be disposed of as hazardous waste.

  • Final Disposal: The sealed and labeled container of this compound waste must be disposed of through your institution's certified hazardous waste management program, in compliance with EPA, state, and local regulations.[9][14]

By adhering to this structured disposal protocol, laboratory professionals can effectively manage the risks associated with this compound, ensuring personal safety and upholding environmental responsibility.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268 Appendix III. Available at: [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • Material Safety Data Sheet for Benzyl bromide. Krishna Solvechem Ltd. Available at: [Link]

  • International Chemical Safety Card for Benzyl Bromide. Inchem.org. Available at: [Link]

  • Removing Benzyl bromide. ResearchGate. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Benzyl bromide. Wikipedia. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. The compound 3-(2-Fluorophenoxy)benzyl Bromide is a valuable building block in organic synthesis, but its chemical structure suggests a significant hazard profile that necessitates a meticulous approach to personal protection.[1] This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound, ensuring that your innovative work is conducted with the highest degree of safety.

The core principle of this guide is to move beyond a simple checklist of equipment. We will delve into the causality behind each recommendation, grounding our protocols in the chemical nature of the substance. Since comprehensive toxicological data for this specific molecule is not widely available, our safety paradigm is built upon a conservative assessment of its constituent functional groups: the highly reactive benzyl bromide moiety and the potentially toxic 2-fluorophenoxy group.

Deconstructing the Hazard: A Tale of Two Moieties

Understanding the appropriate level of protection begins with a chemical risk assessment. The structure of this compound contains two key features that dictate its hazardous properties.

  • The Benzyl Bromide Moiety : Benzyl bromide and its derivatives are well-known lachrymators, meaning they are powerful irritants to the eyes and respiratory system, causing tearing and discomfort. They are also classified as skin irritants.[2][3] Direct contact can cause significant irritation, and prolonged exposure may lead to chemical burns.[4] Vapors can irritate the nose, throat, and lungs, with severe exposure potentially leading to pulmonary edema.[5]

  • The 2-Fluorophenoxy Moiety : The introduction of a fluorinated phenol adds another layer of hazard. Phenolic compounds can be toxic, and fluorinated organics often exhibit unique biological activity. Compounds like 2-Fluorophenol are listed as harmful if swallowed, inhaled, or in contact with skin.[6][7]

Therefore, this compound must be handled as a substance that is irritating and potentially corrosive to the skin and eyes, a potent respiratory irritant, and likely toxic by multiple routes of exposure.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before we specify PPE, it is crucial to remember that PPE is the last line of defense in laboratory safety. The most effective safety measures are, in order:

  • Elimination/Substitution : Using a less hazardous chemical if possible.

  • Engineering Controls : Using equipment to isolate the hazard, such as a certified chemical fume hood. All work with this compound should be performed in a chemical fume hood. [2][8]

  • Administrative Controls : Standard operating procedures (SOPs), training, and clear labeling.

  • Personal Protective Equipment (PPE) : The equipment worn by the user.

This guide focuses on PPE, but it is effective only when used in conjunction with robust engineering and administrative controls.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. Below are the minimum requirements for handling this compound in any quantity.

Eye and Face Protection

Due to its lachrymatory and corrosive nature, protecting the eyes is of paramount importance.

  • Minimum Requirement : ANSI Z87.1-rated chemical splash goggles are mandatory at all times. Standard safety glasses do not provide adequate protection from splashes or vapors and are not sufficient.

  • Enhanced Protection : For procedures involving larger volumes (>50 mL), heating, or those with a significant risk of splashing, a full-face shield must be worn over chemical splash goggles.[2]

Skin and Body Protection
  • Gloves : Proper glove selection is critical to prevent skin contact.

    • Material : Nitrile gloves are suitable for incidental contact (e.g., handling a sealed container, weighing small quantities).[5] Always inspect gloves for tears or holes before use.

    • Technique : If contact occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly with soap and water.[9] Contaminated gloves must be disposed of as hazardous waste.

    • Heavy-Duty Use : For tasks with a higher risk of splash or prolonged handling, consider double-gloving with nitrile gloves or using thicker, more resistant gloves such as neoprene.

  • Laboratory Coat : A flame-resistant laboratory coat with long sleeves and a secure closure is required. This coat should be kept clean and laundered separately from personal clothing.

Respiratory Protection

All work must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3] However, in situations where engineering controls may be insufficient (e.g., a large spill, cleaning equipment), respiratory protection is necessary.

  • Respirator Type : A NIOSH-approved air-purifying respirator with combination organic vapor/acid gas (OV/AG) cartridges is required.[9] If exposure levels are unknown or could be high, a full-face respirator provides a higher protection factor and also protects the eyes.[9] All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.[8]

PPE Protocols for Specific Operations

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Sample Preparation (in fume hood) Chemical Splash GogglesSingle pair of Nitrile GlovesLaboratory CoatNot required if in fume hood
Solution Preparation/Reaction Setup Chemical Splash GogglesDouble pair of Nitrile GlovesLaboratory CoatNot required if in fume hood
Reaction Work-up/Purification Face Shield over GogglesDouble pair of Nitrile Gloves or Neoprene GlovesLaboratory CoatNot required if in fume hood
Large Spill Cleanup (>100 mL) Full-Face RespiratorNeoprene or Butyl Rubber GlovesChemical Resistant Apron over Lab CoatFull-Face Respirator with OV/AG Cartridges

Visualizing the PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Task Assessment spill Is this a spill cleanup or emergency response? start->spill in_hood Is the task performed in a certified fume hood? splash_risk Is there a significant splash risk? in_hood->splash_risk Yes no_hood STOP WORK Consult EHS. Respirator required. in_hood->no_hood No spill->in_hood No ppe_emergency Emergency PPE: - Full-Face Respirator (OV/AG) - Neoprene/Butyl Gloves - Chemical Apron spill->ppe_emergency Yes ppe_base Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_base No ppe_splash Enhanced PPE: - Face Shield over Goggles - Double Nitrile Gloves splash_risk->ppe_splash Yes end_ppe Proceed with Task ppe_base->end_ppe ppe_splash->end_ppe ppe_emergency->end_ppe

Caption: PPE selection workflow based on task-specific risk assessment.

Operational and Disposal Plans

Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.

  • Donning (Putting On) :

    • Put on laboratory coat.

    • Put on respiratory protection (if required).

    • Put on eye and face protection.

    • Wash hands and put on gloves. Pull gloves over the cuffs of the lab coat.

  • Doffing (Taking Off) :

    • Remove gloves using a skin-to-skin and glove-to-glove technique.

    • Remove laboratory coat by rolling it inside-out.

    • Wash hands thoroughly.

    • Remove eye and face protection.

    • Remove respiratory protection.

    • Wash hands again.

Disposal Plan

All disposable PPE contaminated with this compound is considered hazardous waste.

  • Gloves, wipes, and other contaminated solids : Must be collected in a designated, sealed hazardous waste container.[9]

  • Containers : Empty containers retain residue and should be handled as hazardous waste.[2] Do not dispose of them in regular trash.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Always have the Safety Data Sheet (SDS) for benzyl bromide or a similar compound available for emergency responders.[9]

References

  • Material Safety Data Sheet - Benzyl bromide, 98% . Source: Cole-Parmer. [Link]

  • BENZYL BROMIDE HAZARD SUMMARY . Source: New Jersey Department of Health. [Link]

  • MATERIAL SAFETY DATA SHEET - Benzyl bromide . Source: Krishna Solvechem Ltd. (KSCL). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.